molecular formula C14H18O3 B1325841 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid CAS No. 951894-34-1

4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Cat. No.: B1325841
CAS No.: 951894-34-1
M. Wt: 234.29 g/mol
InChI Key: FSPTXYPFFOVVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid is a substituted butanoic acid derivative of interest in chemical and pharmaceutical research. This compound features a 3,4-dimethylphenyl group and a 2,2-dimethyl substitution on the aliphatic chain, which can influence its steric and electronic properties . Molecules with similar ketone and carboxylic acid functional groups are often utilized as key synthetic intermediates or building blocks in organic synthesis . The structural motifs present in this compound suggest potential applications in the development of more complex molecules for materials science or as precursors in medicinal chemistry programs. Researchers can leverage this chemical for constructing compound libraries or probing structure-activity relationships. It is supplied as a high-purity solid for research purposes only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-5-6-11(7-10(9)2)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPTXYPFFOVVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, a valuable keto acid intermediate in the development of novel therapeutics and advanced materials. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, mechanistic rationale, and practical experimental protocols. Emphasis is placed on the scientific integrity of the process, with a focus on a robust and reproducible synthetic strategy grounded in established chemical principles. Key procedural details, characterization data, and troubleshooting insights are provided to empower researchers in their synthetic endeavors.

Introduction and Strategic Overview

This compound and its structural analogues are of significant interest in medicinal chemistry and materials science. The presence of the aromatic keto acid moiety provides a versatile scaffold for the synthesis of a variety of heterocyclic systems and other complex organic molecules. This guide details a reliable and efficient synthesis of the title compound, primarily through a Friedel-Crafts acylation reaction.

The core synthetic strategy involves the electrophilic aromatic substitution of o-xylene with 2,2-dimethylsuccinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). This approach is favored for its high convergence and the ready availability of the starting materials.

The narrative of this guide will follow the logical progression of the synthesis, from the underlying mechanistic principles to a detailed, step-by-step experimental protocol. A thorough characterization of the final product is also presented, providing a benchmark for successful synthesis.

Mechanistic Insights: The Friedel-Crafts Acylation Pathway

The synthesis of this compound is achieved via a classical Friedel-Crafts acylation. This reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[1][2]

Step 1: Formation of the Acylium Ion

The reaction is initiated by the coordination of the Lewis acid, aluminum chloride, to one of the carbonyl oxygens of 2,2-dimethylsuccinic anhydride. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic. Subsequent intramolecular cleavage of the anhydride ring generates a highly reactive acylium ion intermediate. The resonance stabilization of this acylium ion is a key driving force for its formation.[3]

Step 2: Electrophilic Attack and Formation of the σ-Complex

The electron-rich aromatic ring of o-xylene acts as a nucleophile, attacking the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion.[4]

Step 3: Rearomatization

A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of AlCl₃ is often required due to its complexation with the product.[5]

Regioselectivity in the Acylation of o-Xylene

The two methyl groups on the o-xylene ring are ortho- and para-directing activators for electrophilic aromatic substitution. The acylation is expected to occur at the positions para to the methyl groups, leading to the formation of the 3,4-disubstituted product as the major isomer. Steric hindrance will disfavor substitution at the positions ortho to the methyl groups.

Diagrammatic Representation of the Reaction Mechanism

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution Anhydride 2,2-Dimethylsuccinic Anhydride Complex Activated Complex Anhydride->Complex + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Ion Complex->Acylium Sigma σ-Complex (Arenium Ion) Acylium->Sigma + o-Xylene oXylene o-Xylene Product This compound Sigma->Product - H⁺

Caption: The Friedel-Crafts acylation mechanism for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. All operations involving anhydrous aluminum chloride should be conducted under a moisture-free atmosphere (e.g., under a nitrogen or argon blanket) in a well-ventilated fume hood.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
o-Xylene106.1750 mL~0.44≥98%Sigma-Aldrich
2,2-Dimethylsuccinic Anhydride128.1325.6 g0.20≥97%Sigma-Aldrich
Anhydrous Aluminum Chloride133.3466.7 g0.50≥99%Sigma-Aldrich
Dichloromethane (DCM)84.93250 mL-Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (conc.)36.46~100 mL-37%Fisher Scientific
Sodium Bicarbonate84.01As needed-Saturated SolutionVWR
Anhydrous Sodium Sulfate142.04As needed-GranularVWR

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (66.7 g, 0.50 mol) and anhydrous dichloromethane (150 mL).

  • Formation of the Acylating Agent Complex: In a separate flask, dissolve 2,2-dimethylsuccinic anhydride (25.6 g, 0.20 mol) in anhydrous dichloromethane (100 mL). Transfer this solution to the dropping funnel.

  • Addition of Anhydride: Cool the aluminum chloride suspension in an ice bath to 0-5 °C. Slowly add the 2,2-dimethylsuccinic anhydride solution dropwise to the stirred suspension over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • Addition of o-Xylene: After the addition of the anhydride is complete, add o-xylene (50 mL, ~0.44 mol) dropwise to the reaction mixture over 30 minutes, while maintaining the temperature at 0-5 °C.

  • Reaction Progression: Once the addition of o-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL). This quenching step is highly exothermic and should be performed with caution in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Product Isolation: Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product. The product will move into the aqueous basic layer as its sodium salt.

  • Acidification and Precipitation: Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid until the product precipitates out as a white solid. The pH should be approximately 1-2.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

Experimental Workflow Start Reaction Setup: AlCl₃ in DCM Anhydride_Sol Prepare Solution: 2,2-Dimethylsuccinic Anhydride in DCM Addition1 Dropwise Addition of Anhydride Solution (0-5 °C) Start->Addition1 Anhydride_Sol->Addition1 Addition2 Dropwise Addition of o-Xylene (0-5 °C) Addition1->Addition2 Reaction Stir at Room Temperature (12-16 hours) Addition2->Reaction Quench Quench with Ice and HCl Reaction->Quench Extraction Separate Organic Layer Extract Aqueous Layer with DCM Quench->Extraction Base_Wash Wash Combined Organic Layers with NaHCO₃ Solution Extraction->Base_Wash Acidification Acidify Aqueous Layer with HCl Base_Wash->Acidification Filtration Filter and Dry the Product Acidification->Filtration End Pure this compound Filtration->End

Caption: A step-by-step workflow for the synthesis of the target compound.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

4.1. Physical Properties

PropertyValue
Molecular FormulaC₁₄H₁₈O₃
Molar Mass234.29 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally

4.2. Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,4-disubstituted ring, the singlet for the two methyl groups on the succinic acid backbone, and the methylene protons. The chemical shifts (δ) are predicted to be in the following regions:

    • Aromatic protons: ~7.2-7.8 ppm

    • Methylene protons adjacent to the carbonyl: ~3.0-3.3 ppm

    • Methylene protons adjacent to the carboxylic acid: ~2.6-2.9 ppm

    • Aromatic methyl protons: ~2.3 ppm

    • Dimethyl protons on the backbone: ~1.2 ppm

    • Carboxylic acid proton: ~10-12 ppm (broad singlet)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide confirmation of the carbon framework. Key expected chemical shifts include:

    • Aromatic carbonyl carbon: ~195-200 ppm

    • Carboxylic acid carbonyl carbon: ~175-180 ppm

    • Aromatic carbons: ~125-145 ppm

    • Methylene carbons: ~30-40 ppm

    • Quaternary carbon on the backbone: ~45-50 ppm

    • Methyl carbons: ~15-25 ppm

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the different functional groups present in the molecule:

    • C=O stretch (aromatic ketone): ~1680 cm⁻¹

    • C=O stretch (carboxylic acid): ~1710 cm⁻¹

    • O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹ (broad)

    • C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 234.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure that all reagents and solvents are strictly anhydrous. Moisture can deactivate the aluminum chloride catalyst. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the reaction temperature.

  • Formation of Isomers: While the 3,4-disubstituted product is expected to be major, the formation of other isomers is possible. Purification by recrystallization or column chromatography may be necessary to obtain the desired isomer in high purity.

  • Difficult Work-up: The quenching of the reaction can be vigorous. A slow and controlled addition of the reaction mixture to the ice/HCl mixture is crucial. If an emulsion forms during extraction, the addition of brine can help to break it.

Conclusion

This technical guide has outlined a comprehensive and reliable method for the synthesis of this compound via a Friedel-Crafts acylation reaction. By providing a detailed mechanistic overview, a step-by-step experimental protocol, and thorough characterization guidelines, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The presented methodology is designed to be robust and reproducible, enabling the efficient production of this important chemical intermediate.

References

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. (n.d.). Retrieved from [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. (2016, May 2). Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem. (n.d.). Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Mechanochemical Friedel–Crafts acylations - PMC - NIH. (2019, June 17). Retrieved from [Link]

  • Friedel-Crafts acylation of the individual isomers of xylene with acetyl... - Filo. (2024, June 1). Retrieved from [Link]

    • (n.d.). Retrieved from [Link]

  • C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives. (n.d.). Retrieved from [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. (2022, August 31). Retrieved from [Link]

  • Experiment 14: Friedel-Crafts Acylation - YouTube. (2011, August 2). Retrieved from [Link]

  • Friedel-Crafts Alkylation - Beyond Benign. (n.d.). Retrieved from [Link]

  • (PDF) Friedel-Crafts Acylation - ResearchGate. (2019, April 8). Retrieved from [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. (2016, May 2). Retrieved from [Link]

Sources

Physicochemical properties of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of this compound, a substituted keto-acid of potential interest in pharmaceutical and chemical research. Recognizing that this compound is not extensively documented in public literature, this document emphasizes the foundational experimental methodologies required to establish a robust physicochemical profile. We present not just the protocols, but the scientific rationale behind them, empowering researchers to generate high-quality, reliable data. This guide is intended for an audience of researchers, scientists, and drug development professionals who require a deep understanding of how to characterize novel chemical entities.

Introduction and Molecular Identity

This compound is a carboxylic acid featuring a substituted aromatic ketone and a gem-dimethyl substitution adjacent to the carboxyl group. Its structure suggests a moderate level of lipophilicity and a single acidic center. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any meaningful research or development application, as these parameters govern everything from solubility and absorption in biological systems to the design of appropriate formulations and synthetic work-up procedures.

This guide will systematically detail the experimental determination of its core physicochemical properties, including melting point, aqueous solubility, acidity constant (pKa), and lipophilicity (LogP).

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound---
CAS Number 951894-34-1[1]
Molecular Formula C₁₄H₁₈O₃[1]
Molecular Weight 234.29 g/mol [1]
Chemical Structure Chemical Structure of this compound

Note: A 2D structure image would be inserted here.

Melting Point: A Criterion of Purity and Identity

The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It provides a quick, reliable indication of purity; pure compounds typically exhibit a sharp melting range (0.5-1.5 °C), whereas impurities lead to a depressed and broadened melting range.[2]

Scientific Rationale

The temperature at which a substance melts is a reflection of the strength of the intermolecular forces holding the crystal lattice together. For a given compound, this is a characteristic constant. The presence of a soluble impurity disrupts the crystal lattice, requiring less energy to break it apart, hence the depression of the melting point.

Predicted Value and Analog Data

While no experimentally determined melting point for the title compound is publicly available, data for the close structural analog, 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (lacking the gem-dimethyl group), shows a melting point of 129 °C.[3] The addition of the two methyl groups in the title compound may slightly alter crystal packing and intermolecular forces, but this value serves as a reasonable starting point for experimental determination.

Detailed Experimental Protocol: Capillary Melting Point Determination

This protocol follows the general principles outlined in standard organic chemistry laboratory procedures.[4][5]

Instrumentation:

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and crystalline. If necessary, pulverize a small amount of the solid into a fine powder using a clean, dry mortar and pestle.[5]

  • Loading the Capillary: Invert a capillary tube and jab the open end into the powder pile. A small amount of solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. Repeat until a packed column of solid 2-3 mm high is achieved.[4][5] Proper packing is critical for an accurate reading.

  • Initial (Rapid) Determination: Insert the capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-15 °C/minute) to find an approximate melting range.[2]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[5] Prepare a new capillary tube.

  • Heating and Observation: Insert the new tube and set the start temperature to 15-20 °C below the expected melting point. Set a slow heating ramp rate of 1-2 °C per minute.[4]

  • Recording the Range: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid is observed.

    • T₂: The temperature at which the entire sample has completely liquefied.

  • Reporting: Report the result as a range: T₁ - T₂. For a pure compound, this range should be narrow. Perform the measurement in triplicate for consistency.

Aqueous Solubility

Aqueous solubility is a critical determinant of a compound's behavior in biological and environmental systems. For drug candidates, it directly influences dissolution rate and bioavailability. As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent.

Scientific Rationale

The solubility of a substance is its saturation mass concentration in a solvent at a given temperature.[6][7] For an ionizable compound like a carboxylic acid, the overall measured solubility is a combination of the intrinsic solubility of the neutral form (HA) and the solubility of the ionized form (A⁻). As the pH of the solution increases above the compound's pKa, the equilibrium HA ⇌ H⁺ + A⁻ shifts to the right, dramatically increasing solubility due to the high polarity of the carboxylate anion.

Detailed Experimental Protocol: OECD 105 Flask Method

The Flask Method, as described in OECD Test Guideline 105, is a robust and widely accepted method for determining the water solubility of substances with solubilities above 10⁻² g/L.[6][8][9]

Instrumentation & Reagents:

  • Analytical balance

  • Constant temperature water bath or incubator (e.g., set to 25 °C ± 0.5 °C)

  • Glass flasks with stoppers

  • Magnetic stirrer and stir bars

  • pH meter

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

  • Reagent-grade water; appropriate buffer solutions (e.g., pH 5, 7.4, 9)

Procedure:

  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[6]

  • Sample Preparation: Add an excess amount of the solid compound to several flasks containing the desired aqueous medium (e.g., pure water, buffer solutions). The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Place the stoppered flasks in the constant temperature bath and stir vigorously. The system should be allowed to reach equilibrium. A minimum of 24 hours is typical, but longer times (e.g., 48-72 hours) with periodic sampling may be necessary to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, cease stirring and allow the flasks to remain in the temperature bath for at least 24 hours for the excess solid to settle. Subsequently, centrifuge the samples at high speed to ensure complete removal of all undissolved particles.

  • Quantification: Carefully withdraw an aliquot from the clear supernatant of each flask. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Reporting: The water solubility is reported as the mean of at least three independent determinations, expressed in g/L or mol/L at the specified temperature and pH.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to buffer B Place in constant temp bath A->B C Stir vigorously B->C D Equilibrate for 24-72h C->D E Cease stirring, let settle (24h) D->E F Centrifuge sample E->F G Withdraw clear supernatant F->G H Quantify via HPLC-UV G->H I I H->I Report mean concentration

Caption: Workflow for Aqueous Solubility Determination (OECD 105).

Acidity Constant (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is the pH at which the compound exists as a 50:50 mixture of its protonated (acidic) and deprotonated (conjugate base) forms.[10] For a carboxylic acid, the pKa value is critical for predicting its charge state, and thus its solubility, lipophilicity, and receptor-binding interactions at a given physiological pH.

Scientific Rationale

Potentiometric titration is a highly precise and standard method for pKa determination.[11] It involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH, for an acidic analyte) is added incrementally. The resulting plot of pH versus the volume of titrant added produces a sigmoidal curve. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[12]

Detailed Experimental Protocol: Potentiometric Titration

This protocol is adapted from established methods for determining the pKa of weak acids.[12][13]

Instrumentation & Reagents:

  • Automated titrator or a manual setup with a calibrated pH meter and a precision burette.

  • Magnetic stirrer and stir bar.

  • Jacketed titration vessel connected to a water bath for temperature control (e.g., 25 °C).

  • Standardized 0.1 M NaOH solution (carbonate-free).

  • Standardized 0.1 M HCl solution.

  • 0.15 M KCl solution (to maintain constant ionic strength).

  • Nitrogen gas supply.

Procedure:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[12]

  • Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[12] Dissolve it in water containing a background electrolyte like 0.15 M KCl to maintain constant ionic strength.

  • Initial Acidification: Place the solution in the titration vessel. Purge the solution with nitrogen to remove dissolved CO₂.[12] Add a small amount of 0.1 M HCl to lower the initial pH to ~2, ensuring the compound is fully protonated.

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added.

  • pKa Determination:

    • Identify the equivalence point (V_eq), which is the point of maximum slope on the titration curve (the center of the steepest part). This can be found precisely by calculating the first derivative of the curve.

    • Calculate the half-equivalence point volume (V_eq / 2).

    • The pKa is the pH value on the titration curve that corresponds to the volume V_eq / 2.[12]

  • Reporting: Report the mean pKa from at least three independent titrations, along with the temperature and ionic strength at which the measurement was made.

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a compound for a non-polar (lipid-like) environment versus a polar (aqueous) one, is a cornerstone of drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Scientific Rationale

The classic "shake-flask" method for LogP determination can be time-consuming and difficult for compounds with very high or low lipophilicity. A widely used and high-throughput alternative is reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16] This method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with a set of reference compounds with known LogP values, the LogP of an unknown compound can be accurately estimated.[17] The logarithm of the retention factor, log k_w (extrapolated to 100% aqueous mobile phase), is the index that best correlates with LogP.[14][15]

Predicted Value and Analog Data

A computed XLogP3 value of 1.8 is available for the analog 4-(3,4-dimethylphenyl)-4-oxobutanoic acid.[18][19] The addition of two methyl groups would be expected to increase the lipophilicity, suggesting the LogP of the title compound will be higher than 1.8.

Detailed Experimental Protocol: LogP Determination by RP-HPLC

Instrumentation & Reagents:

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

  • Mobile phase A: Aqueous buffer (e.g., 20 mM phosphate buffer).

  • Mobile phase B: Organic modifier (e.g., Methanol or Acetonitrile, HPLC grade).

  • A set of 5-10 reference compounds with well-documented LogP values spanning the expected range of the analyte.

  • Analyte solution and reference compound solutions prepared in the mobile phase.

Procedure:

  • Calibration:

    • Prepare a series of isocratic mobile phases with varying ratios of organic modifier to aqueous buffer (e.g., 40%, 50%, 60%, 70%, 80% Methanol).

    • For each reference compound, inject it onto the column using each isocratic mobile phase and record the retention time (t_R). Also, measure the column dead time (t_0) by injecting a non-retained compound like uracil.

    • Calculate the retention factor (k) for each run: k = (t_R - t_0) / t_0.

    • For each reference compound, plot log(k) versus the percentage of organic modifier. Extrapolate the linear regression line to 0% organic modifier (100% aqueous) to find the y-intercept, which is log(k_w).

    • Create a final calibration curve by plotting the known LogP values of the reference compounds against their determined log(k_w) values. This should yield a linear relationship.

  • Analyte Measurement:

    • Using the same set of isocratic conditions, inject the title compound and determine its log(k_w) value following the same procedure as for the reference compounds.

    • Note for Ionizable Compounds: Since this is a carboxylic acid, the pH of the aqueous mobile phase must be controlled to measure the LogP of the neutral species. The buffer pH should be set at least 2 units below the compound's pKa (e.g., pH 2.5) to ensure >99% of the compound is in its neutral, protonated form.

  • LogP Calculation: Insert the experimentally determined log(k_w) for the title compound into the linear equation of the calibration curve to calculate its LogP value.

G A Select 5-10 reference compounds with known LogP values B Determine retention factor (k) for each reference at multiple % organic modifier ratios A->B C For each reference, plot log(k) vs. % organic and extrapolate to 0% to get log(kw) B->C D Create calibration curve: Plot known LogP vs. log(kw) C->D F Calculate analyte LogP using the calibration curve's linear equation D->F E Determine log(kw) for the target analyte using the same method E->F

Caption: Workflow for LogP Determination via RP-HPLC.

Summary of Physicochemical Properties

The table below summarizes the known and predicted properties for this compound and its close structural analog. The "To Be Determined" fields highlight the data that must be generated experimentally using the protocols outlined in this guide.

Table 2: Summary of Physicochemical Data

PropertyThis compound4-(3,4-Dimethylphenyl)-4-oxobutanoic acid (Analog)
Molecular Weight 234.29 g/mol [1]206.24 g/mol [18][19][20]
Melting Point To Be Determined (TBD)129 °C[3]
Aqueous Solubility TBD (Expected to be pH-dependent)Not available
pKa TBD (Expected ~4-5 for carboxylic acid)Not available
LogP TBD (Expected > 1.8)1.8 (Calculated)[18][19]

Conclusion

The systematic characterization of this compound is essential for its future development. This guide provides the necessary theoretical background and detailed, field-proven experimental protocols for determining its most critical physicochemical properties. By adhering to these standardized methodologies, researchers can generate a reliable, high-quality data package that will serve as a solid foundation for any subsequent application, from medicinal chemistry lead optimization to process chemistry scale-up.

References

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). ScienceDirect. [Link]

  • OECD 105 - Water Solubility. (n.d.). Situ Biosciences. [Link]

  • Test No. 105: Water Solubility. (1995). OECD. [Link]

  • Test No. 105: Water Solubility. (n.d.). OECD. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications. [Link]

  • OECD 105 - Water Solubility Test at 20°C. (n.d.). Analytice. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). ResearchGate. [Link]

  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1993). PubMed. [Link]

  • 4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Assessment of reverse-phase chromatographic methods for the determination of n-octanol/water partition coefficients. (n.d.). ECETOC. [Link]

  • Measuring the Melting Point. (2023). Westlab Canada. [Link]

  • Guidance for the New Substances Notification Regulations (Chemicals and Polymers). (n.d.). Government of Canada. [Link]

  • Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. (n.d.). PubChem. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). PMC - NIH. [Link]

Sources

An In-depth Technical Guide to 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification and synthesis of novel molecular scaffolds that can be readily functionalized are of paramount importance. 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, a substituted aromatic keto acid, represents one such scaffold with significant potential. Its structure, featuring a reactive keto group, a carboxylic acid moiety, and a substituted phenyl ring, offers multiple points for chemical modification, making it an attractive starting point for the development of new therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in drug development, grounded in established chemical principles and field-proven methodologies.

The core value of this molecule lies in its classification within the broader family of arylalkanoic acids and their derivatives, which are known to exhibit a wide range of biological activities.[1] Compounds with a similar 4-aryl-4-oxobutanoic acid backbone have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties.[2] The strategic placement of dimethyl groups on both the aromatic ring and the aliphatic chain can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, offering a nuanced approach to drug design.

This document serves as a technical resource for researchers and drug development professionals, detailing a robust synthetic pathway, outlining a comprehensive analytical validation strategy, and exploring the therapeutic potential of this promising chemical entity.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its development. This compound is identified by the CAS Number 951894-34-1 .[3] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 951894-34-1[3]
Molecular Formula C₁₄H₁₈O₃[3]
Molecular Weight 234.29 g/mol [3]
SMILES CC1=C(C=C(C=C1)C(=O)CC(C)(C)C(=O)O)C[3]
Appearance Expected to be a solid at room temperatureGeneral Knowledge

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the carbonyl and carboxyl oxygens) suggests that this molecule can participate in various intermolecular interactions, a critical aspect for its binding to biological targets. The dimethyl substitutions increase its lipophilicity compared to its unsubstituted analogue, which can enhance membrane permeability and influence its pharmacokinetic profile.

Synthesis: A Mechanistic Approach via Friedel-Crafts Acylation

The most logical and industrially scalable route to synthesize this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct method for forming the carbon-carbon bond between the aromatic ring of o-xylene and the acyl group from 2,2-dimethylsuccinic anhydride.[4]

Causality of Experimental Design

The choice of a Friedel-Crafts acylation is deliberate. The reaction is robust and the starting materials, o-xylene and 2,2-dimethylsuccinic anhydride, are readily accessible. O-xylene is an activated aromatic ring due to the electron-donating nature of the two methyl groups, which facilitates the electrophilic attack. The anhydride is the acylating agent of choice as it is generally less volatile and easier to handle than the corresponding acyl chloride.

A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required as a catalyst.[5] Its role is to coordinate with one of the carbonyl oxygens of the anhydride, thereby generating a highly reactive acylium ion. This powerful electrophile is then attacked by the electron-rich o-xylene ring. A key feature of Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting arene. This deactivation prevents polysubstitution, leading to a cleaner reaction profile. More than a stoichiometric amount of AlCl₃ is necessary because the catalyst will complex with the carbonyl oxygen of the product ketone as well as the carboxylic acid formed upon ring-opening of the anhydride.

The reaction is typically performed in an inert solvent, such as dichloromethane (DCM) or nitrobenzene, to control the reaction temperature and ensure homogeneity.[5] The work-up procedure is critical for liberating the product from its aluminum chloride complex and requires careful quenching with an acidic aqueous solution.

G cluster_prep Reagent Preparation & Complexation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Work-up & Isolation anhydride 2,2-Dimethylsuccinic Anhydride complex Acylium Ion-AlCl₃ Complex (Electrophile Formation) anhydride->complex Coordination alcl3 Anhydrous AlCl₃ alcl3->complex solvent Inert Solvent (e.g., DCM) solvent->complex attack Nucleophilic Attack complex->attack xylene o-Xylene xylene->attack sigma Sigma Complex (Carbocation Intermediate) attack->sigma Forms product_complex Product-AlCl₃ Complex sigma->product_complex Rearomatization (Proton Loss) quench Acidic Quench (Ice + conc. HCl) product_complex->quench Hydrolysis extraction Liquid-Liquid Extraction quench->extraction purification Purification (Recrystallization) extraction->purification final_product Final Product purification->final_product G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry (MS) product->ms Molecular Weight Confirmation ir Infrared Spectroscopy (IR) product->ir Functional Group Identification hplc HPLC product->hplc Purity Assessment tlc TLC product->tlc Reaction Monitoring validation Structure & Purity Confirmed nmr->validation ms->validation ir->validation hplc->validation

Sources

Structure elucidation of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Abstract

The unambiguous determination of a molecule's structure is a foundational requirement in chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and data interpretation required to elucidate the structure of this compound. Designed for researchers and scientists, this document moves beyond a simple listing of techniques, focusing instead on the logical workflow and the synergistic interplay of Mass Spectrometry, Infrared Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. We will explore the causality behind experimental choices, detailing not just the "what" but the "why," to build a self-validating case for the final, confirmed structure.

Introduction: The Imperative for Unambiguous Characterization

This compound (Molecular Formula: C₁₄H₁₈O₃, Molecular Weight: 234.29 g/mol ) is a keto-carboxylic acid.[1] Molecules of this class serve as critical building blocks in organic synthesis, particularly as scaffolds in the development of novel pharmaceutical agents. The precise arrangement of its dimethylphenyl group, the ketone, and the gem-dimethyl substituted butanoic acid chain dictates its chemical reactivity and potential biological activity. Therefore, rigorous and unequivocal structure confirmation is not merely an academic exercise but a prerequisite for its use in any further research or development context.

This guide will present a systematic approach to confirming its structure, beginning with a plausible synthetic route and progressing through a multi-technique analytical workflow that culminates in a definitive structural assignment.

Postulated Structure and Synthetic Pathway

The most logical and widely employed method for synthesizing related aryl-oxobutanoic acids is the Friedel-Crafts acylation.[2][3][4] We hypothesize that this compound can be synthesized via the reaction of 1,2-dimethylbenzene (o-xylene) with 2,2-dimethylsuccinic anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation
  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.).

  • Add a suitable anhydrous solvent, such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 2,2-dimethylsuccinic anhydride (1.0 eq.) and 1,2-dimethylbenzene (1.1 eq.) in anhydrous DCM.

  • Slowly add the solution from step 3 to the stirred AlCl₃ suspension via an addition funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Final Product r1 1,2-Dimethylbenzene (o-Xylene) p1 Friedel-Crafts Acylation r1->p1 1. r2 2,2-Dimethylsuccinic Anhydride r2->p1 1. c1 Anhydrous AlCl₃ (Lewis Acid Catalyst) c1->p1 c2 Anhydrous DCM (Solvent) c2->p1 p2 Acidic Workup (HCl/H₂O) p1->p2 2. prod 4-(3,4-Dimethylphenyl)-2,2-dimethyl- 4-oxobutanoic acid p2->prod 3.

Caption: Synthetic workflow for the target compound.

Mass Spectrometry: Confirming Molecular Weight and Formula

Rationale: The first step in analyzing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) provides an exact mass, which is crucial for confirming the elemental composition.

Experimental Protocol: ESI-MS
  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Mode: Positive Ion Mode.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.

  • Injection: Infuse the sample solution at a flow rate of 5 µL/min.

Expected Data & Interpretation

The molecular formula C₁₄H₁₈O₃ corresponds to a monoisotopic mass of 234.1256 Da.

m/z (Expected) Ion Species Interpretation
235.1329[M+H]⁺The protonated molecular ion confirms the molecular weight of 234.1256 Da.
257.1148[M+Na]⁺The sodium adduct is commonly observed and serves as a secondary confirmation of the molecular weight.
147.0810[M - C₅H₇O₂]⁺Corresponds to the [C₉H₁₁O]⁺ fragment, the 3,4-dimethylbenzoyl cation, resulting from cleavage alpha to the ketone.
119.0861[C₉H₁₁]⁺Loss of CO from the 3,4-dimethylbenzoyl cation.

This initial data strongly supports the proposed molecular formula and provides preliminary evidence for the presence of the 3,4-dimethylbenzoyl moiety.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Rationale: IR spectroscopy is a fast and effective technique for identifying the key functional groups present in a molecule. The presence or absence of characteristic absorption bands provides a crucial fingerprint of the compound's chemical nature.

Experimental Protocol: ATR-IR
  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically collected over a range of 4000-600 cm⁻¹.

Expected Data & Interpretation
Wavenumber (cm⁻¹) (Expected) Vibrational Mode Functional Group Assignment
3300-2500 (broad)O-H stretchCarboxylic Acid
2960-2850C-H stretchAliphatic (CH₃, CH₂)
~1710 (strong, sharp)C=O stretchCarboxylic Acid (dimer)
~1685 (strong, sharp)C=O stretchAryl Ketone
~1610, ~1500C=C stretchAromatic Ring

The IR spectrum is expected to show two distinct carbonyl (C=O) stretches: one for the carboxylic acid (typically around 1710 cm⁻¹) and one for the aryl ketone (around 1685 cm⁻¹), which is conjugated with the aromatic ring. A very broad O-H stretch centered around 3000 cm⁻¹ is the definitive signature of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Analysis

Rationale: While MS and IR confirm the formula and functional groups, NMR spectroscopy elucidates the precise atomic connectivity and constitution of the molecule. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_result Outcome H1 ¹H NMR (Proton Environment & Count) HSQC HSQC (Direct ¹J C-H Correlation) H1->HSQC COSY COSY (H-H Correlation) H1->COSY C13 ¹³C NMR (Carbon Environment) C13->HSQC DEPT DEPT-135 (Carbon Type: CH, CH₂, CH₃) DEPT->HSQC HMBC HMBC (Long-Range ²⁻³J C-H Correlation) HSQC->HMBC Structure Unambiguous Structure Confirmation HMBC->Structure COSY->HMBC

Caption: The logical workflow of NMR experiments.

¹H NMR Spectroscopy: Proton Environment and Integration

Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectrum is acquired on a 400 MHz or higher spectrometer.

Expected Data & Interpretation:

Assignment Chemical Shift (δ, ppm) (Expected) Multiplicity Integration Rationale for Assignment
H-a11-12Broad Singlet1HAcidic proton of the carboxylic acid, often broad and downfield.
H-5'7.75Singlet1HAromatic proton ortho to the ketone, deshielded by the C=O group.
H-2'7.72Doublet1HAromatic proton ortho to the ketone and adjacent to a methyl group.
H-6'7.25Doublet1HAromatic proton meta to the ketone.
H-b3.20Singlet2HMethylene (CH₂) protons alpha to the ketone. A singlet is expected as there are no adjacent protons.
H-d, H-e2.32Singlet6HTwo aromatic methyl groups, likely with very similar chemical shifts.
H-c1.30Singlet6HGem-dimethyl protons on the butanoic acid chain. A singlet due to the quaternary carbon neighbor.
¹³C NMR & DEPT-135 Spectroscopy: Carbon Skeleton

Protocol: The ¹³C spectrum is acquired using proton decoupling. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in DEPT-1t35.

Expected Data & Interpretation:

Assignment Chemical Shift (δ, ppm) (Expected) DEPT-135 Phase Rationale for Assignment
C-4 (Ketone)~198AbsentKetone carbonyl, highly deshielded.
C-1 (Acid)~182AbsentCarboxylic acid carbonyl.
C-4'~143AbsentAromatic quaternary carbon attached to a methyl group.
C-3'~137AbsentAromatic quaternary carbon attached to a methyl group.
C-1'~135AbsentAromatic quaternary carbon attached to the ketone.
C-5'~130PositiveAromatic CH.
C-2'~129PositiveAromatic CH.
C-6'~127PositiveAromatic CH.
C-2 (Quaternary)~45AbsentQuaternary carbon bearing the gem-dimethyl groups.
C-3 (CH₂)~38NegativeMethylene carbon alpha to the ketone.
C-c (gem-dimethyl)~25PositiveEquivalent gem-dimethyl carbons.
C-d, C-e (Ar-CH₃)~20PositiveTwo aromatic methyl carbons.
2D NMR: Assembling the Pieces

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals protons that are coupled to each other (typically through 2-3 bonds). For this molecule, the most significant observation would be the absence of correlations for most signals, confirming they are isolated spin systems (singlets). A weak correlation between the aromatic protons H-2' and H-6' might be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, confirming the assignments made in the 1D spectra. For example, it will show cross-peaks connecting the proton signal at δ 3.20 (H-b) to the carbon signal at δ 38 (C-3), and the proton signal at δ 1.30 (H-c) to the carbon signal at δ 25 (C-c).

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the overall structure, as it shows correlations between protons and carbons that are 2-3 bonds away. It is used to connect the isolated fragments.

G H5_prime C4 H5_prime->C4 H_b H_b->C4 C2 H_b->C2 H_c C1 H_c->C1 H_c->C2 C3 H_c->C3

Caption: Key HMBC correlations confirming the molecular backbone.

Key Expected HMBC Correlations:

  • Aromatic Protons to Ketone: The aromatic protons at δ ~7.7 (H-5', H-2') will show a correlation to the ketone carbon (C-4) at δ ~198. This definitively links the dimethylphenyl ring to the butanoic acid chain via the ketone.

  • Methylene Protons (H-b) to Carbons: The methylene protons (H-b) at δ 3.20 will correlate to the ketone carbon (C-4) and the quaternary carbon (C-2), establishing the -C(=O)-CH₂-C(CH₃)₂- fragment.

  • Gem-Dimethyl Protons (H-c) to Carbons: The gem-dimethyl protons (H-c) at δ 1.30 will show crucial correlations to the quaternary carbon they are attached to (C-2), the adjacent methylene carbon (C-3), and, most importantly, the carboxylic acid carbonyl carbon (C-1) at δ ~182. This final correlation unambiguously confirms the complete structure.

Synthesis of Data and Final Confirmation

The structure of this compound is confirmed by the collective, self-validating evidence:

  • Mass Spectrometry confirms the molecular formula of C₁₄H₁₈O₃.[1]

  • IR Spectroscopy confirms the presence of a carboxylic acid, an aryl ketone, and aromatic and aliphatic C-H bonds.

  • ¹H and ¹³C NMR provide the correct count and type of proton and carbon environments.

  • DEPT-135 confirms the number of CH, CH₂, and CH₃ groups.

  • HSQC links every proton to its corresponding carbon atom.

  • HMBC provides the final, unambiguous proof of connectivity, linking the dimethylphenyl ring to the ketone, which is in turn connected to the methylene group, the gem-dimethyl substituted carbon, and finally the carboxylic acid.

Conclusion

The elucidation of a molecular structure is a logical process of hypothesis, testing, and data integration. Through the systematic application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments, we have demonstrated a clear and definitive pathway to confirm the structure of this compound. This multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing chemical and pharmaceutical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 316972, 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220095, 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].

  • Barcelona Fine Chemicals (2023). 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid. Retrieved from [Link].

  • Wikipedia (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link].

  • Chemchart (2023). 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (15880-03-2). Retrieved from [Link].

  • NIST (2023). Butanoic acid, 2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

Spectroscopic data (NMR, IR, MS) of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Molecular Structure and Rationale for Spectroscopic Analysis

The structural integrity and purity of a synthesized compound are paramount in scientific research, particularly in the realm of drug development. Spectroscopic analysis provides a detailed fingerprint of a molecule, allowing for unambiguous structure elucidation and the identification of potential impurities. The subject of this guide, this compound, possesses several key structural features that lend themselves to distinct spectroscopic signatures.

Molecular Structure Diagram

Caption: Structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol Considerations

A standard approach for acquiring NMR data for this compound would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ is an excellent alternative for ensuring the solubility of carboxylic acids and for observing the exchangeable carboxylic acid proton.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Singlet, broad1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration-dependent.
~7.8Doublet1HAr-HAromatic proton ortho to the electron-withdrawing carbonyl group, showing coupling to the adjacent aromatic proton.
~7.7Singlet1HAr-HAromatic proton between the two methyl groups, likely appearing as a singlet due to minimal coupling.
~7.3Doublet1HAr-HAromatic proton meta to the carbonyl group, coupled to the adjacent aromatic proton.
~3.2Singlet2H-CH₂-Methylene protons adjacent to the ketone, deshielded by the carbonyl group. They are expected to be a singlet as there are no adjacent protons.
~2.3Singlet6HAr-CH₃Protons of the two methyl groups on the aromatic ring. They are in similar electronic environments and are expected to have nearly identical chemical shifts.
~1.2Singlet6H-C(CH₃)₂Protons of the two geminal methyl groups, which are equivalent and show no coupling, thus appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~198QuaternaryC=O (Ketone)The carbonyl carbon of the ketone is significantly deshielded.
~175QuaternaryC=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is also deshielded, but typically less so than a ketone.
~143QuaternaryAr-CAromatic carbon attached to the methyl group and meta to the carbonyl.
~137QuaternaryAr-CAromatic carbon attached to the methyl group and ortho to the carbonyl.
~134QuaternaryAr-CAromatic carbon attached to the carbonyl group.
~129TertiaryAr-CHAromatic carbon.
~128TertiaryAr-CHAromatic carbon.
~126TertiaryAr-CHAromatic carbon.
~45Quaternary-C(CH₃)₂The quaternary carbon bearing the two methyl groups.
~38Secondary-CH₂-The methylene carbon adjacent to the ketone.
~20PrimaryAr-CH₃Carbons of the aromatic methyl groups.
~25Primary-C(CH₃)₂Carbons of the geminal methyl groups.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is an effective technique for identifying the functional groups present in a molecule.

Experimental Protocol Considerations

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires only a small amount of solid sample. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3300-2500Broad, StrongO-HStretching (Carboxylic Acid)
~1710StrongC=OStretching (Carboxylic Acid)
~1685StrongC=OStretching (Aryl Ketone)
~1610, ~1500MediumC=CStretching (Aromatic Ring)
~2960MediumC-HStretching (Aliphatic)

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol Considerations

Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that is likely to produce a prominent molecular ion or pseudomolecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode).

Predicted Fragmentation Pattern

The expected molecular weight of this compound is 234.29 g/mol [1].

  • Molecular Ion Peak (M⁺˙): m/z = 234

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the methylene group is a likely fragmentation pathway. This would result in the formation of a stable acylium ion.

    • Loss of Water: Dehydration from the carboxylic acid group may occur.

    • Loss of COOH: Decarboxylation is another possible fragmentation.

Predicted Mass Spectrum Fragmentation

mol [C14H18O3]+• m/z = 234 frag1 [C9H9O]+• m/z = 133 mol->frag1 - C5H9O2 frag2 [C5H9O2]+• m/z = 101 mol->frag2 - C9H9O

Caption: A plausible fragmentation pathway for the title compound.

Synthesis and Spectroscopic Verification Workflow

A plausible synthesis for this compound is a Friedel-Crafts acylation reaction between 1,2-dimethylbenzene (o-xylene) and 2,2-dimethylsuccinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The progress of this reaction and the purity of the final product would be monitored using techniques like Thin Layer Chromatography (TLC), with final structural confirmation provided by the spectroscopic methods detailed above.

Spectroscopic Analysis Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_verification Final Verification synthesis Friedel-Crafts Acylation purification Column Chromatography / Recrystallization synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms verification Structure Confirmed nmr->verification ir->verification ms->verification

Caption: A typical workflow for the synthesis and spectroscopic verification of the target compound.

References

  • PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wikipedia. Friedel–Crafts reaction. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational chemical principles with predictive analysis based on its molecular structure. It offers researchers, scientists, and drug development professionals a robust framework for estimating solubility, selecting appropriate solvent systems, and executing reliable experimental protocols to determine solubility in-house.

Introduction: The Critical Role of Solubility

This compound is a molecule of interest with a distinct structure featuring an aromatic ketone and a carboxylic acid moiety. Understanding its behavior in various organic solvents is paramount for a range of applications, including:

  • Chemical Synthesis: Solvent choice dictates reactant concentration, reaction rates, and the ease of product purification.

  • Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of effective crystallization processes.

  • Pre-formulation and Drug Delivery: For a compound to be considered as a potential therapeutic, its solubility in physiological and manufacturing-relevant media is a key parameter that affects its absorption and bioavailability.[1][2]

This guide provides both a theoretical framework for predicting solubility and practical, step-by-step protocols for its experimental determination.

Molecular Structure and Physicochemical Properties Analysis

Table 1: Physicochemical Properties of this compound and a Structural Analog

PropertyValue (Predicted/Analog Data)SourceStructural Implication for Solubility
Molecular Formula C₁₄H₁₈O₃-Indicates a significant hydrocarbon backbone.
Molecular Weight 234.29 g/mol -Larger molecules can present greater challenges for solvation.[5]
Functional Groups Carboxylic Acid, Aromatic Ketone-Provides sites for polar and hydrogen bonding interactions.
Hydrogen Bond Donors 1 (from -COOH)PredictedCan donate a hydrogen bond to polar protic and aprotic solvents.
Hydrogen Bond Acceptors 3 (2 from -COOH, 1 from C=O)PredictedCan accept hydrogen bonds from protic solvents like alcohols and water.
XLogP3 (Analog) 1.8[3]A measure of lipophilicity; this value suggests moderate lipophilicity and a balance between polar and nonpolar character.
Topological Polar Surface Area (TPSA) (Analog) 54.4 Ų[3]Indicates the polar surface area, which is crucial for interactions with polar solvents.
Structural Analysis of Functional Groups and Moieties:

The solubility of this compound is governed by the interplay of its distinct structural features:

  • The Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic functional group capable of both donating and accepting hydrogen bonds.[6][7] It is acidic and will react with basic solvents.

  • The Aromatic Ketone Group (-C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.[8][9] This contributes to solubility in polar solvents.

  • The Dimethylphenyl Ring: This large, nonpolar, aromatic moiety is hydrophobic. Its presence will enhance solubility in nonpolar and aromatic solvents through van der Waals forces and potential π-π stacking interactions.

  • The Gem-Dimethyl Group (-C(CH₃)₂): The two methyl groups on the alpha-carbon of the butanoic acid chain increase the steric bulk and the lipophilic character of the molecule. The "magic methyl" effect can sometimes surprisingly increase aqueous solubility by disrupting crystal packing, although it primarily adds to the nonpolar nature.[10]

Caption: Molecular structure highlighting hydrophilic and hydrophobic regions.

Theoretical Solubility Profile

The fundamental principle of "like dissolves like" provides a strong basis for predicting solubility.[11] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Predicted Solubility in Different Solvent Classes:
  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. The carboxylic acid group will interact strongly with these solvents. However, the large nonpolar backbone of the molecule will limit solubility, especially in water.[7][12] We predict moderate solubility in alcohols, which decreases as the alkyl chain of the alcohol increases, and low solubility in water.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have strong dipoles and can accept hydrogen bonds but cannot donate them.[8][9][13] The ketone and carboxylic acid groups will interact favorably. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules. We predict high solubility in DMSO and DMF, and moderate solubility in acetone and acetonitrile.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weaker van der Waals forces. The large dimethylphenyl ring and alkyl chain will favor solubility in these solvents. Toluene may offer enhanced solubility due to potential π-π interactions with the aromatic ring. Dichloromethane, being slightly polar, often serves as a good intermediate solvent. We predict moderate solubility in toluene and dichloromethane and low solubility in highly nonpolar solvents like hexane.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsKey InteractionPredicted SolubilityRationale
Polar Protic Methanol, EthanolHydrogen Bonding (Donor & Acceptor)ModerateThe polar -COOH group is well-solvated, but the large nonpolar backbone limits high solubility.
WaterHydrogen BondingLowThe hydrophobic character of the molecule outweighs the hydrophilic nature of the carboxylic acid.
Polar Aprotic DMSO, DMFDipole-Dipole, H-Bond AcceptingHighStrong polar interactions with both the ketone and carboxylic acid groups.
Acetone, AcetonitrileDipole-Dipole, H-Bond AcceptingModerateGood solvation of polar groups, but less effective than DMSO/DMF for overcoming crystal lattice energy.
Nonpolar Toluene, Dichloromethanevan der Waals, π-π StackingModerateThe large nonpolar and aromatic parts of the molecule interact well with these solvents.
Hexane, Cyclohexanevan der WaalsLowInsufficient polarity to effectively solvate the ketone and carboxylic acid functional groups.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate quantitative data. The two primary methods used in drug discovery are kinetic and thermodynamic solubility assays.[1][2]

G cluster_prep Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay stock Prepare concentrated stock solution in DMSO k_add Add DMSO stock to aqueous buffer stock->k_add High-throughput screening solid Weigh excess solid compound t_add Add solid to solvent of interest solid->t_add Gold standard for formulation k_shake Incubate/Shake (e.g., 2 hours) k_add->k_shake k_measure Measure precipitation (Nephelometry) or filter and measure filtrate (UV/LC-MS) k_shake->k_measure t_shake Equilibrate/Shake (e.g., 24-48 hours) t_add->t_shake t_filter Filter to remove undissolved solid t_shake->t_filter t_quantify Quantify concentration in filtrate (HPLC, UV-Vis) t_filter->t_quantify

Caption: Workflow for Kinetic vs. Thermodynamic Solubility Assays.

Protocol: Thermodynamic 'Shake-Flask' Solubility Assay

This method determines the equilibrium solubility, which is the true solubility of the compound when the dissolved and solid states are in equilibrium. It is the gold standard for formulation and pre-clinical development.[14]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at a set temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, acetone, toluene)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, ensure compatibility with solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.

  • Sampling and Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration. A standard calibration curve must be prepared for accurate quantification.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous or buffer system.[1][15]

Objective: To rapidly determine the apparent solubility of a compound from a DMSO stock solution.

Materials:

  • A stock solution of the compound in DMSO (e.g., 10 mM).

  • The target solvent (often an aqueous buffer in drug discovery).

  • 96-well microtiter plates.

  • Plate reader (Nephelometer for light scattering or UV spectrophotometer).

Methodology:

  • Stock Addition: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

  • Solvent Addition: Add the target solvent to the wells to achieve a range of final concentrations.

  • Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[1]

    • Direct UV: Filter the solutions to remove precipitate and measure the UV absorbance of the filtrate to quantify the dissolved compound.[15]

  • Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Conclusion

This compound is a molecule with a dual character, possessing both significant polar functionality and a large, nonpolar scaffold. This structure dictates a nuanced solubility profile. It is predicted to have high solubility in strong polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and chlorinated solvents, and low solubility in water and nonpolar alkanes. For researchers and drug developers, this predictive framework serves as a crucial starting point for solvent screening. However, for all critical applications, these predictions must be validated through rigorous experimental determination using standardized protocols such as the shake-flask method for thermodynamic solubility, which remains the definitive measure for formulation and development.

References

  • Prat, D., et al. (2016). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(10), 1517-1525. Available at: [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • University of Babylon. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces. Retrieved from [Link]

  • ResearchGate. (2014). Solubility of methyl halides (CH3X with X=F, Cl, Br) in aromatic solvents. Retrieved from [Link]

  • PubMed. (2010). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of a Novel Chemical Entity

In the landscape of drug discovery, the exploration of novel chemical entities (NCEs) is the cornerstone of innovation. This guide is dedicated to the scientific investigation of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, a compound of interest whose biological activities remain to be elucidated. The structural motifs present in this molecule, specifically the oxobutanoic acid core, suggest a potential for interaction with various biological targets. Derivatives of similar keto acids have been investigated for their roles in inflammation, cancer, and metabolic disorders, often acting through enzyme inhibition[1]. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing a structured approach to systematically unravel the therapeutic potential of this NCE. We will proceed from its fundamental physicochemical properties to a detailed exposition of experimental protocols designed to probe its bioactivity in key therapeutic areas.

Compound Profile: Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to any biological investigation, influencing everything from solubility in assay buffers to potential metabolic fate.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Predicted)4-(2,4-Dimethylphenyl)-4-oxobutanoic acid[2]4-(2,5-Dimethylphenyl)-4-oxobutanoic acid[3]
Molecular Formula C₁₄H₁₈O₃C₁₂H₁₄O₃C₁₂H₁₄O₃
Molecular Weight 234.29 g/mol 206.24 g/mol 206.24 g/mol
Melting Point Not availableNot availableNot available
Boiling Point Predicted: 402.1±33.0 °C[4]Not availableNot available
pKa Predicted: 4.58±0.17[4]Not availableNot available
Solubility Predicted to be soluble in organic solvents like chloroform and dimethylformamide; insoluble in water.[5]Not availableSoluble in some organic solvents, such as chloroform and dimethylformamide, but insoluble in water.[5]

The synthesis of related compounds, such as 4-(4-Methylphenyl)-4-oxobutanoic acid, is often achieved through a Friedel-Crafts acylation reaction[6][7]. A similar approach could likely be employed for the synthesis of this compound, using 1,2-dimethylbenzene and 3,3-dimethylsuccinic anhydride.

Hypothesized Biological Activities & Investigative Strategy

The structural features of this compound, particularly the keto-acid moiety, suggest potential interactions with enzyme active sites[1]. Based on the activities of related compounds, we can hypothesize three primary areas of investigation: anti-inflammatory, anti-cancer, and metabolic modulatory activities.

Our investigative strategy will be a tiered approach, beginning with broad, cost-effective in-vitro screens to identify any "hits."[8][9][10] Positive results would then warrant more specific and mechanistic follow-up assays.

investigative_workflow cluster_tier1 Tier 1: Primary In-Vitro Screening cluster_tier2 Tier 2: Mechanistic & Secondary Assays cluster_tier3 Tier 3: Advanced Studies T1_AntiInflam Anti-Inflammatory Assays (Protein Denaturation, Membrane Stabilization) T2_AntiInflam COX/LOX Inhibition, Cytokine Profiling (ELISA) T1_AntiInflam->T2_AntiInflam If 'Hit' T1_AntiCancer Anticancer Assays (MTT/MTS Cell Viability) T2_AntiCancer Apoptosis, Cell Cycle, Migration Assays T1_AntiCancer->T2_AntiCancer If 'Hit' T1_Metabolic Metabolic Assays (Enzyme Inhibition Screen) T2_Metabolic Metabolite Profiling, Specific Enzyme Kinetics T1_Metabolic->T2_Metabolic If 'Hit' T3_Studies In-Vivo Models, Structure-Activity Relationship (SAR) Studies T2_AntiInflam->T3_Studies T2_AntiCancer->T3_Studies T2_Metabolic->T3_Studies Start NCE: This compound Start->T1_AntiInflam Start->T1_AntiCancer Start->T1_Metabolic

Caption: A tiered approach to investigating the biological activity of the novel chemical entity.

Detailed Experimental Protocols

The following protocols are foundational for the initial screening of this compound. These in-vitro assays are widely used for their robustness, cost-effectiveness, and suitability for high-throughput screening[9][11].

Assessment of Anti-Inflammatory Activity

Inflammation is a complex biological response, and protein denaturation is a key hallmark[12]. The ability of a compound to prevent protein denaturation can be an indicator of its anti-inflammatory potential.

This assay assesses the ability of the test compound to inhibit heat-induced denaturation of bovine serum albumin (BSA).

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of the test compound to prevent this denaturation is a measure of its potential anti-inflammatory activity.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of 1% w/v bovine serum albumin (BSA) solution to each well.

    • Add 10 µL of varying concentrations of the test compound (e.g., 10-1000 µg/mL) to the wells. Use Diclofenac sodium as a positive control.

    • Incubate the plate at 37°C for 20 minutes.

    • Induce denaturation by incubating the plate at 70°C for 10 minutes.

    • After cooling, measure the absorbance at 660 nm using a microplate reader.

    • Calculate the percentage inhibition of protein denaturation.

This assay evaluates the compound's ability to stabilize red blood cell membranes against hypotonicity-induced lysis, a process analogous to the stabilization of lysosomal membranes in inflammatory conditions[13].

  • Principle: The stabilization of the red blood cell membrane is a measure of a compound's ability to protect cell membranes from damage, which is relevant to the inflammatory process.

  • Protocol:

    • Obtain fresh human blood and prepare a 10% v/v suspension of red blood cells in isotonic buffer.

    • To 1 mL of the HRBC suspension, add 1 mL of the test compound at various concentrations.

    • Incubate at 56°C for 30 minutes.

    • Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released.

    • Calculate the percentage of membrane stabilization.

anti_inflammatory_workflow cluster_protocol Anti-Inflammatory Screening Workflow Start Test Compound: This compound Assay1 Inhibition of Albumin Denaturation Assay Start->Assay1 Assay2 HRBC Membrane Stabilization Assay Start->Assay2 Data1 Measure Absorbance at 660 nm (Protein Denaturation) Assay1->Data1 Data2 Measure Absorbance at 560 nm (Hemoglobin Release) Assay2->Data2 Calc1 Calculate % Inhibition Data1->Calc1 Calc2 Calculate % Stabilization Data2->Calc2 Result Potential Anti-Inflammatory Activity Calc1->Result Calc2->Result

Caption: Workflow for the in-vitro screening of anti-inflammatory activity.

Assessment of Anticancer Activity

Initial screening for anticancer potential is commonly performed using cell viability assays on various cancer cell lines[8][10][14]. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability[15][16][17].

  • Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Assessment of Metabolic Activity

Given that many drugs exert their effects by modulating metabolic pathways, it is crucial to assess the potential of the test compound to interact with key metabolic enzymes[18]. A preliminary screen can be conducted using in-vitro metabolism-inducing systems[19].

  • Principle: This assay determines the rate at which a compound is metabolized by liver enzymes (e.g., cytochrome P450s). High metabolic instability can indicate that a compound will be rapidly cleared in vivo, potentially limiting its therapeutic efficacy.

  • Protocol:

    • Incubate the test compound at a fixed concentration with liver microsomes or S9 fractions, which contain a mixture of metabolic enzymes.

    • The reaction is initiated by the addition of a cofactor mix (e.g., NADPH).

    • Samples are taken at various time points and the reaction is quenched.

    • The concentration of the remaining parent compound is quantified using LC-MS/MS.

    • The rate of disappearance of the compound is used to calculate its in-vitro half-life and intrinsic clearance.

Data Interpretation and Future Directions

The initial screening assays will provide valuable preliminary data. A compound is typically considered a "hit" if it shows significant activity in a dose-dependent manner.

  • Anti-Inflammatory: A significant percentage of inhibition of protein denaturation or stabilization of HRBC membranes would suggest potential anti-inflammatory properties. Follow-up studies could include investigating the inhibition of specific inflammatory enzymes like COX-1, COX-2, and lipoxygenase, as well as measuring the compound's effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell-based models[20].

  • Anticancer: A low IC₅₀ value against one or more cancer cell lines would indicate cytotoxic or anti-proliferative activity. Subsequent investigations would focus on the mechanism of cell death (e.g., apoptosis, necrosis), cell cycle analysis, and effects on cell migration and invasion[10].

  • Metabolic: A high metabolic stability would be a favorable property for a drug candidate. If the compound is rapidly metabolized, further studies would be needed to identify the metabolites and assess their own biological activities and potential toxicities[21].

Should promising activity be identified in any of these areas, the next logical steps would involve structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, followed by evaluation in in-vivo animal models to assess efficacy and safety.

References

  • 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (15880-03-2) - Chemchart. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved January 17, 2026, from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-(2,5-dimethylphenyl)-4-oxobutanoic acid - ChemBK. (2024, April 9). Retrieved January 17, 2026, from [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC - NIH. (2020, October 31). Retrieved January 17, 2026, from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Retrieved January 17, 2026, from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • α-Ketobutyric acid - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025, February 22). Retrieved January 17, 2026, from [Link]

  • (PDF) Bioassays for Anticancer Activities - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE International Journal of Drug Development & R. (n.d.). Retrieved January 17, 2026, from [Link]

  • In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. | Bentham Science Publishers. (2001, May 1). Retrieved January 17, 2026, from [Link]

  • Bioassays for anticancer activities - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024, March 28). Retrieved January 17, 2026, from [Link]

  • Showing Compound 2-Oxobutanoic acid (FDB003359) - FooDB. (2010, April 8). Retrieved January 17, 2026, from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (2024, June 30). Retrieved January 17, 2026, from [Link]

  • Metabolic Detoxification of 2-Oxobutyrate by Remodeling Escherichia coli Acetate Bypass. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis and Biological Activity of 3,4,-Tri-О-Acetyl-N-Acetylglucosamine and Tetraacetylglucopyranose Conjugated with Alkyl Phosphates - ResearchGate. (2025, August 5). Retrieved January 17, 2026, from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (2025, May 16). Retrieved January 17, 2026, from [Link]

Sources

In Vitro Screening of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in vitro screening of the novel chemical entity, 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid. The proposed screening cascade is designed to efficiently characterize its cytotoxic profile and elucidate its potential therapeutic activities, with a primary focus on metabolic and inflammatory pathways. By integrating a series of robust, validated assays, this document serves as a technical resource for researchers, scientists, and drug development professionals to systematically evaluate the compound's pharmacological potential. The methodologies outlined herein emphasize scientific integrity, experimental causality, and the generation of reliable, reproducible data to inform subsequent stages of preclinical and clinical development.

Introduction: Rationale for a Tiered In Vitro Screening Approach

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent on a systematic and rigorous evaluation of its biological activity and safety profile. For this compound, a compound with limited published biological data, a tiered in vitro screening approach is paramount. This strategy allows for a cost-effective and ethically responsible initial assessment, prioritizing the use of non-animal models in the early stages of drug discovery.[1]

Our proposed cascade begins with foundational cytotoxicity and cell health assays to establish a safe therapeutic window. Subsequently, the compound will be subjected to a panel of mechanism-of-action screens targeting key pathways in metabolic and inflammatory diseases. This parallel screening approach is designed to uncover potential therapeutic applications efficiently. The insights gained from these initial screens will then guide the selection of more specific, target-based assays to delineate the compound's precise mechanism of action.

Compound Profile: this compound

PropertyValueSource
CAS RN 951894-34-1[2]
Molecular Formula C14H18O3[2]
Molecular Weight 234.29 g/mol [2]
SMILES CC1=C(C=C(C=C1)C(=O)CC(C)(C)C(=O)O)C[2]

Foundational Screening: Cytotoxicity and Cell Health

Prior to investigating any potential therapeutic effects, it is crucial to determine the cytotoxic profile of this compound. This initial step identifies the concentration range at which the compound can be safely evaluated without inducing significant cell death, thereby ensuring that any observed biological effects are not mere artifacts of toxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, PBMCs for immune cell effects) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with varying concentrations of the compound (e.g., 0.1 µM to 100 µM) and incubate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Tier 1 Screening: Uncovering Therapeutic Potential in Inflammation

Chronic inflammation is a key pathological feature of numerous diseases. This screening tier aims to identify any anti-inflammatory properties of the test compound.

Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[3] This assay provides a simple and rapid method to screen for anti-inflammatory activity.[3][4]

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.[3]

  • Absorbance Measurement: After cooling, measure the absorbance at 660 nm.[1][3]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a reference standard.

Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

This cell-based assay mimics the inflammatory response by stimulating macrophages with LPS to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Measure the production of NO in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Determine the dose-dependent inhibition of NO and cytokine production by the test compound.

Tier 1 Screening: Exploring Potential in Metabolic Disorders

Metabolic diseases such as diabetes and obesity are a growing global health concern. This arm of the screening cascade will investigate the compound's potential to modulate key metabolic pathways.

Glucose Uptake in Adipocytes

This assay assesses the compound's ability to enhance glucose uptake in fat cells, a key mechanism for controlling blood glucose levels.

Step-by-Step Methodology:

  • Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

  • Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for 1 hour. Insulin is used as a positive control.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

  • Cell Lysis and Scintillation Counting: Wash and lyse the cells, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Quantify the increase in glucose uptake relative to untreated cells.

Lipolysis in Human Adipocytes

This assay measures the breakdown of triglycerides into free fatty acids and glycerol, a critical process in energy metabolism.

Step-by-Step Methodology:

  • Adipocyte Culture: Use primary human adipocytes or a suitable cell line.

  • Compound Incubation: Incubate the adipocytes with the test compound for a defined period (e.g., 24 hours).

  • Glycerol Measurement: Measure the amount of glycerol released into the medium using a commercially available kit. Isoproterenol can be used as a positive control to stimulate lipolysis.

  • Data Analysis: Determine the effect of the compound on the rate of lipolysis.

Data Interpretation and Progression to Tier 2 Screening

The data generated from the foundational and Tier 1 screens should be carefully analyzed to identify promising activities. A compound exhibiting low cytotoxicity and significant activity in either the inflammatory or metabolic assays would be a strong candidate for further investigation.

Progression Criteria:

  • Cytotoxicity: IC50 > 10 µM in cell viability assays.

  • Anti-inflammatory Activity: >50% inhibition in the protein denaturation assay or significant reduction in LPS-induced inflammatory markers.

  • Metabolic Activity: Significant enhancement of glucose uptake or modulation of lipolysis.

A compound meeting these criteria would advance to Tier 2 screening, which would involve more specific assays to identify its molecular target(s), such as cyclooxygenase (COX) or lipoxygenase (LOX) enzyme inhibition assays for anti-inflammatory candidates, or AMPK activation assays for metabolic modulators.[3][4]

Visualizing the Screening Cascade

The following diagrams illustrate the proposed experimental workflows.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Tier 1 Screening (Phenotypic Assays) cluster_2 Phase 3: Data Analysis & Decision cluster_3 Phase 4: Tier 2 Screening (Target-Based Assays) A Compound Synthesis & Characterization B Cytotoxicity Profiling (e.g., MTT Assay) A->B Establish Therapeutic Window C Anti-inflammatory Assays - Protein Denaturation - LPS-induced Response B->C D Metabolic Assays - Glucose Uptake - Lipolysis B->D E Hit Identification & Prioritization C->E D->E F Mechanism of Action Studies - Enzyme Inhibition Assays - Pathway Analysis E->F Promising Hits

Caption: A tiered in vitro screening cascade for novel compound evaluation.

G cluster_0 LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide NFkB->NO TestCompound This compound TestCompound->NFkB Potential Inhibition Point

Sources

An In-depth Technical Guide to the Homologs and Analogs of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-aryl-4-oxobutanoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of therapeutic agents. These compounds have garnered significant interest from researchers, scientists, and drug development professionals due to their demonstrated efficacy in preclinical models of inflammation, pain, and microbial infections. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of a specific member of this class, 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, and its structurally related homologs and analogs.

The core structure, characterized by an aromatic ring linked to a four-carbon chain bearing a ketone and a carboxylic acid, allows for extensive chemical modification. This adaptability enables the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize efficacy and safety. This guide will delve into the established synthetic routes, with a particular focus on the robust Friedel-Crafts acylation, and explore the introduction of key structural motifs, such as the gem-dimethyl group, that influence biological outcomes. Furthermore, we will examine the preclinical evaluation of these compounds, detailing the standard in vivo and in vitro assays used to characterize their anti-inflammatory, analgesic, and antimicrobial properties. Through a critical analysis of the available data, this guide aims to provide a deep understanding of the SAR within this chemical series, offering valuable insights for the rational design of novel therapeutic candidates.

Synthesis and Methodologies

The synthesis of this compound and its analogs primarily relies on a two-stage process: the formation of the 4-aryl-4-oxobutanoic acid backbone followed by modification of the butanoic acid chain.

Part 1: Synthesis of the 4-(3,4-Dimethylphenyl)-4-oxobutanoic Acid Intermediate

The cornerstone of the synthesis of the core intermediate is the Friedel-Crafts acylation , a classic and reliable method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1] In this case, o-xylene (1,2-dimethylbenzene) is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Causality: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This polarization makes the other carbonyl carbon highly electrophilic, facilitating the attack by the electron-rich o-xylene ring. The substitution occurs preferentially at the para position to one of the methyl groups due to steric hindrance at the ortho positions and the directing effect of the alkyl groups.

Experimental Protocol: Friedel-Crafts Acylation of o-Xylene with Succinic Anhydride

Materials:

  • o-Xylene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for complex formation.

  • Add o-xylene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Extract the organic layer with a 5% sodium bicarbonate solution to separate the acidic product.

  • Acidify the aqueous bicarbonate layer with concentrated HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over anhydrous Na₂SO₄.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Part 2: Synthesis of this compound

The introduction of the gem-dimethyl group at the α-position to the carboxylic acid is a key structural modification. This can be achieved through the α,α-dimethylation of the precursor, 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid.

Reaction Causality: This transformation is typically carried out by first converting the carboxylic acid to its corresponding ester to protect the acidic proton. The ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate an enolate. This enolate then acts as a nucleophile and undergoes two successive alkylations with an excess of a methylating agent, such as methyl iodide. The use of a strong, sterically hindered base like LDA is crucial to ensure complete and rapid enolate formation, minimizing side reactions. Finally, hydrolysis of the ester group yields the desired α,α-dimethylated carboxylic acid.

Experimental Protocol: α,α-Dimethylation of 4-(3,4-Dimethylphenyl)-4-oxobutanoic Acid

Materials:

  • 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid

  • Thionyl chloride (SOCl₂) or an alcohol (e.g., methanol) with an acid catalyst for esterification

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for hydrolysis

  • Standard laboratory glassware for anhydrous and low-temperature reactions

Procedure:

  • Esterification: Convert 4-(3,4-dimethylphenyl)-4-oxobutanoic acid to its methyl or ethyl ester using standard procedures (e.g., reaction with thionyl chloride in the corresponding alcohol). Purify the resulting ester.

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the ester (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (2.2 equivalents) in THF to the stirred ester solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (excess, >2.5 equivalents) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude dimethylated ester by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound.

Structure-Activity Relationships (SAR)

Aromatic Ring Substitutions
  • Lipophilicity and Electronic Effects: The substitution pattern on the phenyl ring plays a crucial role in modulating the lipophilicity and electronic properties of the molecule, which in turn affects its absorption, distribution, metabolism, excretion (ADME), and target binding. The presence of two methyl groups in the 3 and 4 positions, as in the title compound, increases lipophilicity compared to the unsubstituted phenyl analog. This may enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

  • Positional Isomerism: The relative positions of the methyl groups are also important. For instance, analogs with 2,4-dimethyl and 2,5-dimethyl substitutions have also been synthesized. The precise positioning of these groups can influence the overall conformation of the molecule and its ability to fit into a specific binding site.

Butanoic Acid Chain Modifications
  • α-Substitution: The introduction of alkyl groups at the α-position (C2) of the butanoic acid chain can have a profound impact on activity. The gem-dimethyl group in the title compound is a key feature. This substitution can:

    • Increase Steric Hindrance: The bulky gem-dimethyl group can lock the conformation of the side chain, potentially leading to a more favorable binding orientation.

    • Block Metabolism: α-Substitution can prevent metabolic degradation, such as β-oxidation of the carboxylic acid chain, thereby increasing the compound's half-life.

    • Modulate Acidity: The inductive effect of the alkyl groups can slightly alter the pKa of the carboxylic acid, which may influence its ionization state at physiological pH and its interaction with target residues.

  • Modifications at the Ketone and Carboxylic Acid:

    • The ketone and carboxylic acid moieties are often crucial for target interaction, potentially forming hydrogen bonds or ionic interactions with amino acid residues in the active site of an enzyme or receptor.

    • Conversion of the carboxylic acid to an ester or amide can serve as a prodrug strategy or lead to derivatives with different biological activities.

Homologs and Analogs of Interest

A variety of homologs and analogs of this compound have been reported, each with subtle structural differences that can lead to distinct biological profiles.

Compound Name Structure Key Features
4-(3,4-Dimethylphenyl)-4-oxobutanoic acidThe direct precursor to the title compound, lacking the gem-dimethyl group.
4-(2,4-Dimethylphenyl)-4-oxobutanoic acidA positional isomer with a different substitution pattern on the phenyl ring.
4-(4-Methylphenyl)-4-oxobutanoic acidA simpler analog with a single methyl group on the phenyl ring.
4-(3,4-Dichlorophenyl)-4-oxobutanoic acidAn analog with electron-withdrawing chloro substituents, altering the electronic properties of the phenyl ring.

Biological Evaluation Protocols

The 4-aryl-4-oxobutanoic acid scaffold has been primarily investigated for its anti-inflammatory, analgesic, and antimicrobial activities. The following are standard preclinical protocols for evaluating these properties.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-validated in vivo model for assessing acute inflammation.[2]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Experimental Protocol:

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and vehicle

  • Standard drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • Animals are divided into groups: vehicle control, standard drug, and test compound groups (at various doses).

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The test compound, standard drug, or vehicle is administered orally or intraperitoneally.

  • After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the subplantar tissue of the right hind paw of each animal.

  • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a common in vivo screening method for peripheral analgesic activity.[1]

Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). A reduction in the number of writhes by a test compound indicates its analgesic effect.

Experimental Protocol:

Materials:

  • Swiss albino mice

  • Acetic acid (0.6% v/v in distilled water)

  • Test compound and vehicle

  • Standard drug (e.g., Aspirin or Diclofenac)

  • Observation chambers

Procedure:

  • Mice are divided into groups as described for the anti-inflammatory assay.

  • The test compound, standard drug, or vehicle is administered.

  • After a set absorption period (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid.

  • Immediately after the injection, each mouse is placed in an individual observation chamber.

  • The number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the vehicle control group.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard in vitro method to quantify the antimicrobial potency of a compound.[3][4][5]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.

Experimental Protocol:

Materials:

  • 96-well sterile microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution

  • Standard antimicrobial agent (positive control)

  • Inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Dispense the broth medium into all wells of the microtiter plate.

  • Perform a serial two-fold dilution of the test compound across the wells of the plate.

  • Prepare a standardized inoculum of the microorganism and dilute it to the final concentration.

  • Inoculate all wells (except for the sterility control) with the microbial suspension.

  • Include a growth control (medium and inoculum, no compound) and a sterility control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by using a growth indicator dye (e.g., resazurin). The MIC is the lowest concentration at which no growth is observed.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Core Intermediate Synthesis cluster_part2 Part 2: α,α-Dimethylation o-Xylene o-Xylene Friedel_Crafts Friedel-Crafts Acylation (AlCl3, DCM) o-Xylene->Friedel_Crafts Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Friedel_Crafts Intermediate 4-(3,4-Dimethylphenyl)- 4-oxobutanoic acid Friedel_Crafts->Intermediate Esterification Esterification Intermediate->Esterification Ester Corresponding Ester Esterification->Ester Alkylation α,α-Dimethylation (LDA, CH3I) Ester->Alkylation Dimethyl_Ester Dimethylated Ester Alkylation->Dimethyl_Ester Hydrolysis Hydrolysis Dimethyl_Ester->Hydrolysis Final_Product 4-(3,4-Dimethylphenyl)-2,2-dimethyl- 4-oxobutanoic acid Hydrolysis->Final_Product Bio_Eval_Workflow cluster_assays Preclinical Assays Test_Compound Test Compound (and Analogs) Anti_Inflammatory Anti-inflammatory (Carrageenan-induced paw edema) Test_Compound->Anti_Inflammatory Analgesic Analgesic (Acetic acid-induced writhing) Test_Compound->Analgesic Antimicrobial Antimicrobial (Broth microdilution MIC) Test_Compound->Antimicrobial SAR_Analysis Structure-Activity Relationship Analysis Anti_Inflammatory->SAR_Analysis Analgesic->SAR_Analysis Antimicrobial->SAR_Analysis

Caption: Workflow for biological evaluation.

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The synthetic routes to these compounds are well-established and amenable to the generation of diverse chemical libraries for SAR studies. The preclinical data, although limited for the specific title compound, suggest that this class of molecules possesses significant anti-inflammatory, analgesic, and antimicrobial potential. Future work should focus on the systematic synthesis and evaluation of a broader range of analogs to establish a more quantitative and predictive SAR. Such studies will be instrumental in optimizing the potency and selectivity of these compounds, ultimately paving the way for the identification of clinical candidates with improved therapeutic profiles. This guide has provided the foundational knowledge and detailed protocols to empower researchers in their efforts to explore and exploit the therapeutic potential of this versatile chemical scaffold.

References

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023. Available at: [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. 2013. Available at: [Link]

Sources

Methodological & Application

Topic: Analytical Methods for the Quantification of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, a keto-carboxylic acid of interest in pharmaceutical research and development. We present a primary method based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is recognized as the gold standard for its superior sensitivity and specificity in complex biological matrices.[1] Additionally, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is outlined as a robust alternative for applications where higher concentrations are expected or when mass spectrometry is unavailable. The protocols herein are designed with scientific integrity, providing detailed, step-by-step instructions for sample preparation, instrument setup, data acquisition, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction and Analytical Rationale

This compound is a small molecule characterized by a keto group and a carboxylic acid moiety. The accurate quantification of such compounds is paramount in drug development for pharmacokinetic studies, metabolism analysis, and quality control. The presence of both a relatively nonpolar aromatic ring and a polar carboxylic acid group presents unique challenges and opportunities for analytical method development.

The selection of an analytical method is contingent on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.[5] While traditional methods like HPLC-UV are viable, the complexity of biological samples often necessitates a more selective and sensitive approach.[6] LC-MS/MS has emerged as the definitive technique for bioanalysis, offering unparalleled specificity by separating compounds first by their physicochemical properties (chromatography) and then by their mass-to-charge ratio (mass spectrometry).[1]

Physicochemical Properties of the Analyte

Understanding the properties of the target analyte is the foundation of method development. Based on its structure and data for the closely related compound 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid, we can infer the following key characteristics.[7]

PropertyEstimated Value / CharacteristicImplication for Analysis
Molecular Formula C₁₄H₁₈O₃---
Molecular Weight 234.29 g/mol Guides mass spectrometry tuning.
Structure Aromatic ketone with a carboxylic acidPossesses a UV chromophore (benzoyl group). The carboxylic acid allows for ionization.
pKa (Carboxylic Acid) ~4-5 (Estimated)The ionization state is pH-dependent; this is critical for extraction and chromatography.
LogP (Octanol-Water) >1.8 (Estimated)Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.

Primary Method: LC-MS/MS for High-Sensitivity Quantification

This method is recommended for quantifying the analyte in complex matrices such as plasma, serum, or tissue homogenates, where high sensitivity and specificity are required.

Principle of the Method

The LC-MS/MS method combines the separation power of liquid chromatography with the detection sensitivity of tandem mass spectrometry.[1]

  • Chromatographic Separation: A reversed-phase C18 column is used to separate the analyte from endogenous matrix components. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, which increases its retention on the nonpolar stationary phase and improves peak shape.[8]

  • Ionization: After eluting from the column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid, forming the precursor ion [M-H]⁻.

  • Tandem Mass Spectrometry (MS/MS): The precursor ion is isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise.

Experimental Workflow

The overall process from sample receipt to final data is outlined below.

workflow cluster_prep Sample & Standard Preparation cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation or LLE Sample->Extraction Standard Stock & Working Standard Solutions Spike Spiking & QC Prep Standard->Spike Evap Evaporation & Reconstitution Extraction->Evap LC HPLC Separation (C18 Column) Evap->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Curve Calibration Curve Generation Integration->Curve Quant Concentration Calculation Curve->Quant

Caption: General workflow for LC-MS/MS quantification.

Detailed Protocols

Protocol 1: Preparation of Standards and Quality Controls (QCs)

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • IS Working Solution: Dilute the IS stock solution to a final concentration of 50 ng/mL in 50:50 methanol:water.

  • Calibration Standards (in matrix): Spike 95 µL of blank biological matrix with 5 µL of each working standard solution to create calibration standards.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner using separate stock dilutions.

Protocol 2: Sample Preparation (Protein Precipitation)

This protocol is a rapid and effective method for cleaning up plasma or serum samples.[9][10]

  • Aliquot 100 µL of each sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (50 ng/mL) to all tubes except the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds, then centrifuge at 3,000 x g for 5 minutes.

  • Transfer the final solution to autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Instrumentation and Conditions

ParameterRecommended SettingRationale
LC System High-Performance or Ultra-High Performance LC SystemProvides efficient separation and sharp peaks.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Good retention for moderately hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to promote neutral analyte form and enhance ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 10% B to 95% B over 5 min, hold 1 min, re-equilibrateEnsures elution of the analyte and cleaning of the column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLAdjustable based on system sensitivity.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ion Source Electrospray Ionization (ESI), Negative ModeIdeal for forming [M-H]⁻ ions from carboxylic acids.
MRM Transitions To be determined by infusion of standardExample: Precursor [M-H]⁻ (m/z 233.1) → Product ion(s)
Gas Temp. 350°COptimal for desolvation.
Gas Flow 10 L/minOptimal for desolvation.
Method Validation (per ICH Q2(R1))

To ensure the method is suitable for its intended purpose, a full validation must be performed.[11] The objective of validation is to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the quantification of the analyte.[4]

validation cluster_core Core Validation Parameters cluster_limits Limit Parameters center_node Suitable for Intended Purpose Accuracy Accuracy (Closeness to True Value) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision Specificity Specificity (Analyte vs. Matrix) center_node->Specificity Linearity Linearity & Range center_node->Linearity LOQ LOQ (Limit of Quantitation) center_node->LOQ Robustness Robustness (Minor Method Changes) center_node->Robustness Accuracy->Precision Linearity->LOQ LOD LOD (Limit of Detection) LOQ->LOD

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte, free of interference from the matrix.No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99 over the defined range.
Accuracy To measure the closeness of results to the true value.Mean recovery of 85-115% (80-120% at LLOQ) for QC samples.
Precision To measure the degree of scatter between measurements.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) for QC samples.
LOD / LOQ To determine the lowest concentration that can be detected/quantified reliably.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To assess the method's reliability with minor variations in parameters.No significant impact on results from small changes in flow rate, temperature, etc.[12]

Alternative Method: HPLC-UV for Routine Analysis

This method is suitable for quantifying higher concentrations of the analyte (e.g., in reaction mixtures or formulations) where the extreme sensitivity of MS is not required.[5]

Principle of the Method

The analyte's benzoyl group acts as a chromophore, allowing for detection by UV absorbance. The separation principles are similar to the LC-MS/MS method, using a reversed-phase column and an acidified mobile phase to ensure good peak shape and retention. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.

Protocol: HPLC-UV Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Standard HPLC with UV/Vis or DAD Detector
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)[8][13]
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid[8]
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Isocratic or Gradient, e.g., 60% A / 40% B
Column Temp. 35°C
Injection Vol. 20 µL
Detection UV at ~254 nm (or optimal wavelength determined by UV scan)

References

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Application Note. Retrieved from [Link]

  • Chen, X., et al. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Retrieved from [Link]

  • Imtakt. (n.d.). Organic Acid Analysis Column for LC-MS. Retrieved from [Link]

  • DeWitt, P. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

  • Mori, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF. Retrieved from [Link]

  • TrAC Trends in Analytical Chemistry. (2008). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2010). A new sample preparation method for determination of acidic drugs in sewage sludge. Request PDF. Retrieved from [Link]

  • Rocchiccioli, F., et al. (1981). Quantitation of 2-ketoacids in biological fluids by gas chromatography chemical ionization mass spectrometry. PubMed. Retrieved from [Link]

  • Roberts, L. D., & Clish, C. B. (2021). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. SpringerLink. Retrieved from [Link]

  • Appolonova, S., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]

  • Dobor, J., et al. (2010). A new sample preparation method for determination of acidic drugs in sewage sludge. Semantic Scholar. Retrieved from [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

  • Journal of Analytical Atomic Spectrometry. (2021). Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. Retrieved from [Link]

Sources

HPLC analysis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic HPLC-UV Analysis and Validation of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This application note presents a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a detailed protocol grounded in fundamental chromatographic principles. The narrative explains the causal logic behind each methodological choice, from mobile phase selection to validation according to International Council for Harmonisation (ICH) guidelines.[1][2][3] The method utilizes reversed-phase chromatography with a C18 column and UV detection, ensuring high specificity, accuracy, and precision for the determination of the target analyte in bulk substance or formulation development contexts.

Analyte Properties & Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.[4][5] this compound is a keto-carboxylic acid with distinct structural features that dictate the analytical approach.

  • Structure: The molecule contains a substituted aromatic ring, which acts as a strong chromophore, making it ideal for UV-Vis spectrophotometric detection.[6]

  • Hydrophobicity: The presence of the dimethylphenyl group and the additional gem-dimethyl group adjacent to the carboxylic acid contributes to the molecule's nonpolar character. This makes it an excellent candidate for retention and separation using reversed-phase (RP) chromatography.

  • Ionization: The carboxylic acid moiety is the primary site of ionization. Its estimated pKa is in the range of 4.5 to 5.0. To ensure consistent retention times and sharp, symmetrical peak shapes, the ionization of this group must be suppressed by maintaining the mobile phase pH at least 1.5 to 2 units below the pKa.[5]

A summary of the key properties is presented below.

PropertyValue / StructureSource / Rationale
IUPAC Name This compound-
Molecular Formula C₁₄H₁₈O₃[7]
Molecular Weight 234.29 g/mol [7]
Structure Chemical structure of this compound-
Predicted pKa ~4.6 (Carboxylic Acid)Estimated based on similar structures. Critical for pH selection.
Predicted XLogP3 >2.0Increased hydrophobicity over its non-dimethylated analog suggests strong retention on a C18 column.
UV Chromophore Substituted Benzoyl GroupAllows for sensitive detection via UV spectrophotometry.

Method Development Strategy

The development of a robust HPLC method follows a logical progression from analyte characteristics to a fully optimized and validated procedure. The workflow is designed to systematically select and refine chromatographic parameters to achieve the desired separation and quantification.

MethodDevelopment cluster_0 Phase 1: Analyte & System Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (pKa, LogP, UV Spectra) Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Column Select Column: C18, 5 µm, 4.6x150 mm Mode->Column Detector Select Detector: UV-DAD @ λmax Column->Detector Buffer Select Aqueous Buffer (e.g., Phosphate, pH 3.0) Detector->Buffer Isocratic Screen Isocratic Ratios (e.g., 40-60% ACN) Buffer->Isocratic Organic Select Organic Modifier (Acetonitrile) Organic->Isocratic Gradient *If needed: Develop Gradient For impurity profiling Isocratic->Gradient Optimization Fine-Tune Parameters (Flow Rate, Temperature) Isocratic->Optimization SST Define System Suitability (Tailing, Plates, RSD) Optimization->SST Validation Perform ICH Validation SST->Validation

Caption: Logical workflow for HPLC method development.

Detailed Protocols

Required Equipment and Reagents
  • Equipment: HPLC system with quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • This compound reference standard.

Preparation of Solutions

A. Mobile Phase (Aqueous Component): 25 mM Phosphate Buffer, pH 3.0

  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

  • Stir until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.

B. Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly.

C. Working Standard Solution (e.g., 0.1 mg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

  • Mix thoroughly. This solution is used for calibration and system suitability checks.

Chromatographic Conditions

The following table summarizes the optimized isocratic HPLC method parameters.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard reversed-phase column providing good retention for moderately nonpolar analytes.
Mobile Phase Isocratic: 55% Acetonitrile, 45% Phosphate Buffer (pH 3.0)The ACN percentage provides optimal retention (k' between 2-10). The pH 3.0 buffer suppresses carboxylate ionization, ensuring sharp peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CProvides stable retention times and improves peak efficiency by reducing mobile phase viscosity.
Injection Volume 10 µLA small volume minimizes potential peak distortion from injection solvent effects.
Detector DAD/UV
Wavelength258 nmCorresponds to the λmax of the benzoyl chromophore, ensuring maximum sensitivity.[6][8]
Bandwidth4 nmStandard setting for good signal-to-noise ratio.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential early-eluting impurities.

Method Validation Protocol (ICH Q2(R2) Framework)

A validated method provides documented evidence of its suitability for the intended purpose.[9] The following parameters must be assessed as per ICH guidelines.[1][3][10]

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Sequence start Specificity Specificity Verify peak identity & purity vs. placebo/degradants start->Specificity Linearity Linearity & Range Analyze 5 levels (e.g., 50-150%) Plot response vs. concentration Specificity->Linearity Accuracy Accuracy Spike placebo at 3 levels (e.g., 80, 100, 120%) Calculate % recovery Linearity->Accuracy Precision Precision Repeatability (n=6) Intermediate (different day/analyst) Accuracy->Precision Robustness Robustness Vary pH, % Organic, Flow Rate Assess impact on results Precision->Robustness end Robustness->end

Caption: Standard workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Inject blank (diluent), placebo, and reference standard. Assess peak purity using DAD.No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Prepare at least 5 concentrations across the desired range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated to be linear, accurate, and precise.Typically 80-120% of the test concentration for an assay.[1]
Accuracy Analyze spiked placebo samples at 3 concentration levels (n=3 at each level).Mean recovery between 98.0% and 102.0% at each level.
Precision
RepeatabilitySix replicate preparations of the standard at 100% concentration.Relative Standard Deviation (RSD) ≤ 2.0%.[3]
IntermediateRepeat repeatability test on a different day with a different analyst.RSD ≤ 2.0%.
Robustness Systematically vary key parameters (e.g., pH ±0.2, Flow Rate ±10%, Temp ±5°C).System suitability parameters remain within limits; results are not significantly affected.[8]
System Suitability Five replicate injections of the working standard before analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak area ≤ 2.0%.

Conclusion

The HPLC method detailed in this application note is demonstrated to be a reliable and robust tool for the quantitative analysis of this compound. The isocratic reversed-phase separation with UV detection is specific, accurate, precise, and linear over a practical concentration range. The provided protocols for both the analytical procedure and its validation offer a complete framework for implementation in a regulated or research laboratory setting, ensuring data of high quality and integrity.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
  • PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Retrieved January 18, 2026, from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • Achmem. (n.d.). This compound.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Barcelona Fine Chemicals. (n.d.). 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid.
  • Echemi. (n.d.). 4-(3,4-dimethylphenyl)-4-oxobutanoic acid.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 18, 2026, from [Link]

Sources

LC-MS Method for the Detection of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid is a small molecule of interest in various fields of chemical and pharmaceutical research. Its structure, which includes both a carboxylic acid and a ketone functional group, places it in the category of keto acids. Accurate and sensitive detection of such molecules is crucial for understanding their metabolic pathways, pharmacokinetic profiles, and potential physiological effects. This application note presents a detailed and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of this compound in a biological matrix, such as human plasma.

The developed method leverages the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of ultra-high-performance liquid chromatography (UHPLC). The protocol herein is designed to be a self-validating system, with explanations for each experimental choice to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this, or structurally similar, compounds.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS method.

PropertyValueSource
Chemical Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
Structure Aromatic ketone and carboxylic acid-
Predicted logP ~2.5-3.0 (Estimated)-

The presence of a carboxylic acid moiety suggests that the compound will be ionizable, making it amenable to electrospray ionization (ESI) in negative ion mode. The aromatic ring and ketone group contribute to its moderate hydrophobicity, guiding the choice of reversed-phase chromatography.

Experimental Workflow

The overall analytical workflow is depicted below, from sample receipt to final data analysis. Each stage is critical for ensuring the accuracy and precision of the final results.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample ISTD Add Internal Standard Sample->ISTD Precipitation Protein Precipitation (Acetonitrile) ISTD->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation UHPLC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Sample Preparation: Protein Precipitation

Rationale: For biological matrices like plasma or serum, the removal of proteins is a critical first step. Proteins can interfere with the analysis by precipitating in the LC system, leading to column clogging and system contamination[1][2]. Protein precipitation is a rapid, cost-effective, and efficient method for this purpose[1][3]. Acetonitrile is a common choice as it effectively precipitates proteins while keeping small molecules, like our analyte, in solution[1]. An internal standard (IS) is added at the beginning to account for variability during the sample preparation process and matrix effects. A stable isotope-labeled version of the analyte would be the ideal IS.

Protocol:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled analyte at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase A (see LC method below).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method

Rationale: Reversed-phase chromatography is well-suited for separating moderately hydrophobic compounds like the target analyte. A C18 stationary phase is a versatile and robust choice. The use of a sub-2 µm particle size column (UHPLC) allows for faster analysis times and improved peak resolution. The mobile phase consists of water and acetonitrile with a small amount of formic acid. Formic acid is added to the mobile phase to improve the peak shape of acidic compounds and to enhance ionization in the mass spectrometer. A gradient elution is employed to ensure efficient elution of the analyte and to clean the column of more hydrophobic matrix components.

ParameterSetting
System UHPLC System
Column C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 2

Table 2: Chromatographic Gradient

Time (min)% Mobile Phase B
0.010
1.010
5.095
6.095
6.110
8.010
Mass Spectrometry Method

Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantitative analysis.[4][5] Electrospray ionization in negative ion mode (ESI-) is chosen due to the presence of the acidic carboxylic acid group, which readily deprotonates to form [M-H]⁻ ions. The precursor ion (Q1) will be the deprotonated molecule, and the product ion (Q3) will be a characteristic fragment generated by collision-induced dissociation (CID). The specific MRM transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

ParameterSetting
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte233.1To be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The product ion and collision energy require experimental determination.

Method Validation

To ensure the reliability and accuracy of the analytical method, a full validation should be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA)[6][7].

validation cluster_params Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery

Sources

Application Notes and Protocols for the Friedel-Crafts Synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arylbutanoic Acid Derivatives

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid is a keto-acid derivative that serves as a valuable building block in the synthesis of a variety of more complex molecules. Arylbutanoic acid moieties are present in a range of biologically active compounds and are of significant interest to researchers in medicinal chemistry and drug development. The Friedel-Crafts acylation is a classic and robust method for the synthesis of such aryl ketones, providing a direct route to forming a carbon-carbon bond between an aromatic ring and an acyl group.

This application note provides a detailed protocol for the synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid via the Friedel-Crafts acylation of o-xylene with succinic anhydride. It includes a discussion of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and troubleshooting advice to ensure a successful and reproducible synthesis.

Reaction Overview and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution, where the aromatic ring of o-xylene attacks an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

The reaction can be summarized as follows:

o-xylene + Succinic Anhydride --(AlCl₃)--> 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid

The mechanism involves several key steps:

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, followed by the opening of the anhydride ring to form a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich o-xylene ring acts as a nucleophile, attacking the acylium ion. The methyl groups on the o-xylene ring are activating and ortho, para-directing. The substitution is expected to occur predominantly at the 4-position, which is para to one methyl group and ortho to the other, due to steric and electronic effects.

  • Rearomatization: The resulting carbocation intermediate loses a proton to restore the aromaticity of the ring.

  • Complexation and Work-up: The product ketone forms a complex with the aluminum chloride. An aqueous acidic work-up is necessary to decompose this complex and protonate the carboxylate to yield the final product.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. Appropriate adjustments may be necessary for scaling up, particularly concerning temperature control and reagent addition rates.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
o-Xylene106.1711.7 g (13.5 mL)1.1
Succinic Anhydride100.0710.0 g1.0
Anhydrous Aluminum Chloride (AlCl₃)133.3429.3 g2.2
Dichloromethane (DCM), anhydrous-150 mL-
Concentrated Hydrochloric Acid (HCl)-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Deionized Water-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Ethyl Acetate-For recrystallization-
Hexane-For recrystallization-
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.

  • Heating mantle with a stirrer.

  • Ice bath.

  • Beakers, graduated cylinders, and other standard laboratory glassware.

  • Büchner funnel and vacuum flask for filtration.

  • pH paper or a pH meter.

Step-by-Step Procedure
  • Reaction Setup:

    • In a fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

    • To the flask, add anhydrous aluminum chloride (29.3 g, 2.2 eq).

    • Add 100 mL of anhydrous dichloromethane to the flask and begin stirring to create a suspension.

  • Formation of the Acylating Agent Complex:

    • In a separate beaker, dissolve succinic anhydride (10.0 g, 1.0 eq) in 50 mL of anhydrous dichloromethane.

    • Transfer this solution to the dropping funnel.

    • Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic, and a gentle reflux may be observed.

  • Addition of o-Xylene:

    • After the addition of the succinic anhydride solution is complete, add o-xylene (11.7 g, 1.1 eq) dropwise from the dropping funnel over 20-30 minutes.

    • Once the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle and maintain it for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Reaction Quenching and Work-up:

    • After the reaction is complete, cool the flask in an ice bath to 0-5 °C.

    • CAUTION: The following step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

    • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL). Stir the mixture until all the aluminum salts have dissolved.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of dichloromethane.

    • Combine all the organic layers.

  • Product Extraction:

    • Wash the combined organic layers with 100 mL of deionized water.

    • Extract the organic layer with a saturated sodium bicarbonate solution (3 x 100 mL) to convert the carboxylic acid product into its water-soluble sodium salt. The product will move to the aqueous layer.

    • Combine the aqueous bicarbonate extracts.

  • Product Precipitation and Isolation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly acidify the aqueous solution with concentrated hydrochloric acid until the pH is ~1-2 (check with pH paper). The product will precipitate as a white solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 50 mL).

  • Drying and Purification:

    • Dry the crude product in a vacuum oven or air dry.

    • For further purification, recrystallize the solid from a mixture of ethyl acetate and hexane.[1] Dissolve the crude product in a minimum amount of hot ethyl acetate and then add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Expected Yield and Purity

The typical yield for this reaction is in the range of 70-85%. The purity of the recrystallized product should be high, as can be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Visualizing the Workflow

Friedel_Crafts_Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification AlCl3 Anhydrous AlCl₃ in DCM ReactionMix Reaction Mixture AlCl3->ReactionMix SuccinicAnhydride Succinic Anhydride in DCM SuccinicAnhydride->ReactionMix Slow Addition Reflux Heat to Reflux (2-3h) ReactionMix->Reflux Quench Quench with Ice/HCl Reflux->Quench Extraction Extract with NaHCO₃ Quench->Extraction Precipitation Acidify to Precipitate Extraction->Precipitation Filtration Filter & Dry Precipitation->Filtration Recrystallization Recrystallize (EtOAc/Hexane) Filtration->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct oXylene o-Xylene oXylene->ReactionMix Dropwise Addition

Caption: Experimental workflow for the synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid.

Safety and Handling

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • o-Xylene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation. Work in a well-ventilated fume hood and avoid sources of ignition.[3]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Inactive AlCl₃ (due to moisture exposure).- Insufficient reaction time or temperature.- Incomplete extraction of the product.- Use fresh, anhydrous AlCl₃.- Ensure the reaction goes to completion by monitoring with TLC.- Perform multiple extractions with NaHCO₃ solution.
Formation of Isomers While the 4-substituted product is major, minor amounts of other regioisomers may form.Purification by recrystallization is generally effective in removing minor isomers.[1]
Oily Product The product has "oiled out" during recrystallization instead of crystallizing.Ensure the boiling point of the solvent is lower than the melting point of the product. Use a suitable solvent pair like ethyl acetate/hexane.[4]
Incomplete Reaction Unreacted starting materials remain.Ensure the stoichiometry of the reagents is correct and that the AlCl₃ is active. Increase reaction time if necessary.

References

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Aluminum chloride, anhydrous. 2022.
  • Sigma-Aldrich.

Sources

Application Note: A Validated Recrystallization Protocol for the Purification of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-purity active pharmaceutical ingredients (APIs) and their intermediates are fundamental to drug development and manufacturing. This application note presents a comprehensive, validated protocol for the purification of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, a keto-carboxylic acid of interest as a synthetic building block. Recrystallization is employed as a robust, scalable, and cost-effective purification technique. This document provides a step-by-step methodology, beginning with the rationale for solvent system selection and culminating in methods for purity verification. The protocol is designed to be self-validating, enabling researchers to systematically determine optimal conditions and troubleshoot common issues such as low recovery or "oiling out."

Introduction and Rationale

This compound is a molecule characterized by a distinct structural dichotomy: a non-polar aromatic dimethylphenyl group and a polar chain containing both a ketone and a carboxylic acid moiety. This amphiphilic nature presents a unique challenge for purification. Synthesis of analogous compounds, such as 4-(4-Methylphenyl)-4-oxobutanoic acid, is often achieved via Friedel-Crafts acylation[1]. This synthetic route can introduce impurities including unreacted starting materials (e.g., succinic anhydride), regioisomers, and other side-products that must be effectively removed to ensure the compound's suitability for downstream applications[2].

Recrystallization is the purification method of choice for crystalline solids. The underlying principle is the difference in solubility of the target compound and its impurities in a given solvent at different temperatures[3]. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point[4][5]. Upon slow cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the more soluble impurities behind in the "mother liquor". This protocol provides a systematic approach to selecting such a solvent and executing the purification workflow.

Physicochemical Profile of the Target Compound

A thorough understanding of the compound's properties is critical for developing a robust purification strategy.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₄H₁₈O₃Chemchart[6]
Molecular Weight 234.29 g/mol PubChem[7]
CAS Number 951894-34-1ChemicalBook[8]
Predicted XLogP3 1.8PubChem[7][9][10]
Appearance White to off-white solidBarcelona Fine Chemicals[11]

Note: XLogP3 is a computed measure of hydrophobicity. A value of 1.8 indicates a compound with balanced hydrophilic and lipophilic character, reinforcing the need for careful solvent selection.

Materials and Equipment

Reagents:

  • Crude this compound (>85% purity)

  • Ethanol (95% or absolute)

  • Ethyl Acetate

  • Toluene

  • Acetone

  • Hexanes (or Heptane)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon, optional)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Glass funnel (short-stem)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Graduated cylinders

  • Spatulas and glass stirring rods

  • Ice bath

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

Protocol Part A: Empirical Solvent System Selection

The success of any recrystallization hinges on the choice of solvent. A preliminary small-scale screening is essential and is the first step in validating the protocol for your specific crude material.

Methodology:

  • Arrange a series of labeled test tubes, each containing approximately 50 mg of the crude solid.

  • To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes, acetone) at room temperature.

  • Observe and record the solubility of the compound in each solvent at ambient temperature. A suitable solvent should show low solubility.[4]

  • For the solvents in which the compound was insoluble or sparingly soluble, gently heat the test tube in a water bath on a hot plate. Add the solvent dropwise (up to a total of 2 mL) until the solid just dissolves.

  • Record the approximate volume of hot solvent required. An ideal single solvent will dissolve the compound near its boiling point in a reasonable volume.

  • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

  • For Mixed Solvents: If no single solvent is ideal, test a binary system.[4][12] Dissolve the crude solid in a minimum amount of a "good" hot solvent (one in which it is very soluble, e.g., ethanol or acetone). Then, add a "bad" or "anti-solvent" (one in which it is insoluble, e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow to cool.

Data Interpretation Table:

Solvent TestedSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterInsolubleInsolubleNoneUnsuitable
EthanolSparingly SolubleSolubleGoodCandidate (Single or Mixed)
Ethyl AcetateSolubleVery SolublePoor/NoneUnsuitable alone; possible "good" solvent
HexanesInsolubleInsolubleNoneCandidate (Anti-solvent)
TolueneSparingly SolubleSolubleModerateCandidate
Ethanol/Water--ExcellentRecommended System

Based on the compound's structure, an ethanol/water or ethyl acetate/hexanes system is predicted to be highly effective.

Protocol Part B: Validated Bulk Recrystallization Workflow

This protocol assumes an ethanol/water solvent system has been selected as optimal from Part A.

Step 1: Dissolution

  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar.

  • In a separate beaker, heat the primary solvent (95% ethanol) on a hot plate.

  • Add the minimum amount of hot ethanol to the Erlenmeyer flask to dissolve the crude solid completely with stirring. Causality: Using the minimum volume ensures the solution will be supersaturated upon cooling, maximizing crystal yield.[13]

Step 2: Hot Filtration (Conditional)

  • Assess the solution: If the hot solution contains insoluble particulate matter or has a dark color, this step is necessary.

  • For colored impurities: Add a small amount (1-2% by weight) of activated charcoal to the solution and boil for a few minutes. Causality: The porous surface of activated carbon adsorbs high-molecular-weight colored impurities.

  • Perform filtration: Place a short-stem glass funnel with fluted filter paper over a clean, pre-heated receiving Erlenmeyer flask. Pour the hot solution quickly through the filter paper. Causality: Pre-heating the apparatus prevents premature crystallization in the funnel, which would decrease the final yield.[14][15]

Step 3: Crystallization

  • Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals. A slow growth process is more selective, excluding impurities from the crystal lattice.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous batch.[16]

Step 4: Isolation and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a vacuum flask.

  • Wet the filter paper with a small amount of the cold anti-solvent (deionized water) to ensure a good seal.

  • Turn on the vacuum and swirl the crystallized mixture to create a slurry. Pour the slurry into the center of the Büchner funnel.

  • Wash the crystals with two small portions of ice-cold solvent mixture (e.g., 70:30 water/ethanol) to rinse away the impurity-laden mother liquor. Causality: The wash solvent must be cold to minimize redissolving the purified product crystals.

Step 5: Drying

  • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.

  • Transfer the purified crystals to a watch glass, breaking up any large clumps.

  • Dry the product to a constant weight, either by air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_main Protocol B: Bulk Purification cluster_validation Validation Crude Crude Solid Product Solvent_Screen Protocol A: Empirical Solvent Screening Crude->Solvent_Screen Dissolve 1. Dissolve in Minimum Hot 'Good' Solvent (Ethanol) Solvent_Screen->Dissolve Hot_Filt 2. Hot Gravity Filtration (Optional: for insolubles/color) Dissolve->Hot_Filt Cool 3. Slow Cooling & Crystallization Dissolve->Cool No Hot_Filt->Cool Yes Induce Induce Crystallization (Scratch/Seed) Cool->Induce Isolate 4. Isolate by Vacuum Filtration Cool->Isolate Induce->Isolate Wash 5. Wash with Ice-Cold Solvent Isolate->Wash Dry 6. Dry to Constant Weight Wash->Dry Pure Pure Crystalline Product Dry->Pure Analysis Purity Assessment: - Melting Point - TLC Analysis Pure->Analysis

Sources

The Strategic Utility of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Keto-Acid Intermediate

In the landscape of medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical intermediates that serve as foundational building blocks. 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid is one such intermediate, offering a unique combination of functional groups—a ketone, a carboxylic acid, and a substituted aromatic ring—that make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The strategic placement of the gem-dimethyl group adjacent to the carboxylic acid can also impart specific conformational constraints and metabolic stability to the final products. This document provides a comprehensive guide to the synthesis and application of this keto-acid, with a focus on its utility in the development of pharmacologically active agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₃[1]
Molecular Weight 234.29 g/mol [1]
CAS Number 951894-34-1[1]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in most organic solvents (e.g., DCM, THF, MeOH), insoluble in waterInferred from structure

Synthesis of this compound: A Modified Friedel-Crafts Approach

The most direct and widely applicable method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with a succinic anhydride derivative.[2] This electrophilic aromatic substitution reaction provides a robust means of forming the key carbon-carbon bond between the aromatic ring and the butanoic acid backbone.[3]

The synthesis of the title compound is achieved through the Friedel-Crafts acylation of ortho-xylene with 2,2-dimethylsuccinic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4][5] The gem-dimethyl group on the anhydride increases steric hindrance, which may influence the reaction rate and require optimized conditions compared to the unsubstituted succinic anhydride.

Protocol 1: Synthesis of this compound

Reaction Scheme:

G cluster_0 Friedel-Crafts Acylation o-Xylene o-Xylene Product This compound o-Xylene->Product Anhydride 2,2-Dimethylsuccinic Anhydride Anhydride->Product Catalyst AlCl₃ (anhydrous) Catalyst->Product Solvent Dichloromethane (anhydrous) Solvent->Product

Caption: Friedel-Crafts acylation of o-xylene.

Materials and Reagents:

  • o-Xylene (anhydrous)

  • 2,2-Dimethylsuccinic anhydride

  • Aluminum chloride (anhydrous, powder)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a CaCl₂ tube), and an addition funnel, add anhydrous aluminum chloride (1.2 to 2.5 molar equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 2,2-dimethylsuccinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane. Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.

  • Aromatic Addition: After the complete addition of the anhydride solution, add o-xylene (1.0 to 1.1 molar equivalents) dropwise to the reaction mixture, again keeping the temperature at 0 °C.

  • Reaction: After the addition of o-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly and carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product. The product will be in the aqueous layer as its sodium salt.

  • Isolation: Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the product precipitates out of the solution.

  • Final Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst.[5] Therefore, all glassware must be dry, and anhydrous reagents and solvents should be used.

  • Stoichiometry of AlCl₃: More than a stoichiometric amount of AlCl₃ is often required because it complexes with both the carbonyl oxygen of the anhydride and the ketone product, rendering it catalytically inactive.[4]

  • Controlled Addition at Low Temperature: The initial stages of the reaction are highly exothermic. Slow, controlled addition of the reagents at 0 °C helps to manage the reaction temperature and prevent unwanted side reactions.

  • Aqueous Acidic Work-up: The acidic work-up is necessary to break down the aluminum chloride-keto-acid complex and to remove any remaining aluminum salts.

  • Bicarbonate Extraction: The use of a sodium bicarbonate solution allows for the selective extraction of the carboxylic acid product from the organic layer into the aqueous layer, separating it from unreacted o-xylene and other non-acidic byproducts.

Application as an Intermediate in Heterocyclic Synthesis

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic systems. One of the most common applications of 4-aryl-4-oxobutanoic acids is in the preparation of pyridazinones through condensation with hydrazine.[6] These six-membered nitrogen-containing heterocycles are present in many biologically active compounds.

The presence of the gem-dimethyl group in the title compound leads to the formation of a tetrasubstituted dihydropyridazinone, which can be a key structural motif in the design of novel therapeutic agents, including selective estrogen receptor modulators (SERMs).[7]

Protocol 2: Synthesis of 6-(3,4-Dimethylphenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one

Reaction Scheme:

G cluster_1 Cyclocondensation KetoAcid 4-(3,4-Dimethylphenyl)-2,2-dimethyl- 4-oxobutanoic acid Product 6-(3,4-Dimethylphenyl)-4,4-dimethyl- 4,5-dihydropyridazin-3(2H)-one KetoAcid->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Solvent Ethanol or Acetic Acid Solvent->Product Heat Reflux Heat->Product

Caption: Synthesis of a dihydropyridazinone derivative.

Materials and Reagents:

  • This compound

  • Hydrazine hydrate (or hydrazine dihydrochloride)

  • Ethanol or Glacial Acetic Acid

  • Ice-cold water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice-cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Self-Validating System and Mechanistic Insight:

The reaction proceeds via an initial formation of a hydrazone by the reaction of hydrazine with the ketone carbonyl group. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid carbonyl, leading to the formation of the six-membered ring and the elimination of a molecule of water. The formation of a stable, often crystalline, pyridazinone product serves as a validation of the successful conversion of the keto-acid intermediate.

Relevance in Drug Development: The Link to Selective Estrogen Receptor Modulators (SERMs)

The structural motif derived from this compound is relevant to the field of selective estrogen receptor modulators (SERMs). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[7] A prominent example is Raloxifene, which is used for the prevention and treatment of osteoporosis in postmenopausal women.[8]

The synthesis of raloxifene and its analogs often involves intermediates that are structurally related to the title compound. The 3,4-dimethylphenyl group can mimic the B-ring of the natural estrogen estradiol, while the rest of the molecule can be elaborated to introduce the other key pharmacophoric features required for SERM activity. The gem-dimethyl group can provide conformational rigidity and block potential sites of metabolism, potentially improving the pharmacokinetic profile of the final drug candidate.

G cluster_workflow Drug Discovery Workflow A 4-(3,4-Dimethylphenyl)-2,2-dimethyl- 4-oxobutanoic acid B Heterocyclic Scaffolds (e.g., Pyridazinones) A->B Cyclization C Further Functionalization & Library Synthesis B->C Derivatization D Screening for SERM Activity C->D Biological Assays E Lead Optimization D->E SAR Studies F Drug Candidate E->F

Caption: Workflow from intermediate to drug candidate.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis via a modified Friedel-Crafts acylation, although requiring careful control of reaction conditions, is a reliable method for its production. The presence of multiple functional groups allows for its elaboration into a variety of complex molecules, most notably heterocyclic scaffolds relevant to the development of selective estrogen receptor modulators. The protocols and insights provided in this document are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Organic Syntheses. (2005). Org. Synth. 2005, 82, 80. [Link]

  • Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 23-35. [Link]

  • Ohta, T., et al. (2016). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. Bioorganic & Medicinal Chemistry, 24(13), 3134-3141. [Link]

  • Kirk, R. E., & Othmer, D. F. (2001). Kirk-Othmer encyclopedia of chemical technology. Wiley.
  • El-Gendy, A. A., et al. (2008). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives.
  • Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Igidov, S. N., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta, 9(4), 20229402. [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]

  • PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. [Link]

  • YouTube. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene. [Link]

  • YouTube. (2015, January 23). CHM 352 Friedel-Crafts Alkylation of m-xylene. [Link]

  • Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(10), 103365. [Link]

Sources

Application Notes and Protocols for 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Candidate in Diabetes Therapeutics

In the landscape of Type 2 Diabetes Mellitus (T2DM) drug discovery, the pursuit of novel insulin secretagogues with favorable pharmacokinetic and pharmacodynamic profiles is a paramount objective. This document introduces 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid , a compound of interest due to its structural resemblance to the meglitinide class of antidiabetic drugs, specifically repaglinide. Repaglinide effectively lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[1][2][3] The structural features of this compound suggest its potential to act as a modulator of insulin secretion, warranting a thorough investigation of its therapeutic efficacy.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound. We will delve into its hypothesized mechanism of action, potential therapeutic applications, and provide detailed protocols for its preclinical evaluation.

Hypothesized Mechanism of Action: Inhibition of the ATP-Sensitive Potassium (KATP) Channel

Based on its structural similarity to repaglinide, it is hypothesized that this compound functions as an inhibitor of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2][4][5] In the resting state, these channels are open, allowing potassium ion efflux and maintaining a hyperpolarized state of the cell membrane.

The proposed mechanism is as follows:

  • Binding and Channel Closure: The compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[6]

  • Membrane Depolarization: This binding event induces the closure of the KATP channel, preventing potassium efflux. The resulting accumulation of intracellular potassium leads to depolarization of the β-cell membrane.

  • Calcium Influx: The change in membrane potential triggers the opening of voltage-gated calcium channels.

  • Insulin Exocytosis: The subsequent influx of calcium ions acts as a crucial intracellular signal, initiating the exocytosis of insulin-containing granules and the release of insulin into the bloodstream.[4][7]

This cascade of events ultimately leads to an increase in circulating insulin levels, which promotes glucose uptake by peripheral tissues and lowers blood glucose.

Signaling Pathway of this compound cluster_0 Pancreatic β-Cell Compound 4-(3,4-Dimethylphenyl)-2,2-dimethyl- 4-oxobutanoic acid KATP ATP-Sensitive K+ Channel (KATP) Compound->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Fusion Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Exocytosis Bloodstream Increased Blood Insulin Insulin_Release->Bloodstream Glucose_Uptake Peripheral Glucose Uptake Bloodstream->Glucose_Uptake

Figure 1: Hypothesized signaling pathway for insulin secretion stimulated by the compound.

Potential Therapeutic Applications

The primary therapeutic application for this compound is anticipated to be in the management of Type 2 Diabetes Mellitus , particularly for controlling postprandial hyperglycemia due to its potential rapid-acting nature, similar to other meglitinides.[3]

Furthermore, analogs of repaglinide have demonstrated neuroprotective effects in models of diabetic neuropathy. Therefore, a secondary application to investigate is its potential role in mitigating or treating diabetic neuropathy .

Experimental Protocols for Preclinical Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are recommended.

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay will determine the compound's ability to stimulate insulin secretion from pancreatic β-cells at varying glucose concentrations. The murine insulinoma cell line MIN6 is a suitable model for these studies.[8][9]

Materials:

  • MIN6 cells

  • Culture medium (DMEM with high glucose, 15% FBS, penicillin-streptomycin, L-glutamine, β-mercaptoethanol)[8]

  • Krebs-Ringer Bicarbonate (KRB) buffer with low (2.8 mM) and high (16.7 mM) glucose

  • This compound (test compound)

  • Repaglinide (positive control)

  • Vehicle (e.g., DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture MIN6 cells to 80-90% confluency in 24-well plates.

  • Pre-incubation: Gently wash the cells with PBS and pre-incubate in KRB buffer with low glucose for 2 hours at 37°C to establish a basal insulin secretion rate.

  • Treatment: Aspirate the pre-incubation buffer and add fresh KRB buffer containing:

    • Low glucose (2.8 mM) + vehicle

    • Low glucose (2.8 mM) + test compound (various concentrations)

    • Low glucose (2.8 mM) + repaglinide

    • High glucose (16.7 mM) + vehicle

    • High glucose (16.7 mM) + test compound (various concentrations)

    • High glucose (16.7 mM) + repaglinide

  • Incubation: Incubate for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: Lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

GSIS Assay Workflow Start Seed MIN6 Cells Preincubation Pre-incubate in Low Glucose KRB Start->Preincubation Treatment Treat with Compound in Low/High Glucose KRB Preincubation->Treatment Incubation Incubate at 37°C Treatment->Incubation Collection Collect Supernatant Incubation->Collection ELISA Quantify Insulin (ELISA) Collection->ELISA Analysis Data Analysis & Normalization ELISA->Analysis

Figure 2: Workflow for the in vitro Glucose-Stimulated Insulin Secretion (GSIS) assay.

Protocol 2: Electrophysiological Analysis of KATP Channel Activity

The patch-clamp technique will be employed to directly assess the effect of the compound on KATP channel currents in MIN6 cells or isolated primary β-cells.[10][11]

Materials:

  • MIN6 cells or isolated pancreatic islets

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and microforge

  • Extracellular and intracellular solutions for recording KATP currents

Procedure:

  • Cell Preparation: Prepare MIN6 cells or isolated islets for patch-clamp recording.

  • Pipette Fabrication: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ.

  • Seal Formation: Achieve a gigaohm seal between the pipette and the cell membrane in the cell-attached or whole-cell configuration.

  • Baseline Recording: Record baseline KATP channel activity in the absence of the test compound.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition: Record changes in KATP channel current in response to the compound.

  • Data Analysis: Analyze the patch-clamp data to determine the effect of the compound on channel open probability and current amplitude.

Protocol 3: In Vivo Efficacy in a Diabetic Animal Model

A streptozotocin (STZ)-induced diabetic rat model will be used to evaluate the in vivo antihyperglycemic effects of the compound.[12][13][14][15]

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Streptozotocin (STZ)

  • Citrate buffer

  • This compound (test compound)

  • Repaglinide (positive control)

  • Vehicle for oral administration

  • Glucometer and test strips

  • Insulin ELISA kit

Procedure:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer. Confirm diabetes by measuring blood glucose levels (>250 mg/dL) after 72 hours.[14]

  • Animal Grouping: Randomly assign diabetic rats to the following groups (n=8-10 per group):

    • Vehicle control

    • Test compound (low, medium, and high doses)

    • Repaglinide

  • Drug Administration: Administer the test compound, repaglinide, or vehicle orally to the respective groups.

  • Blood Glucose Monitoring: Measure blood glucose levels at 0, 1, 2, 4, 6, and 8 hours post-administration.

  • Insulin Level Measurement: Collect blood samples at baseline and at the time of peak glucose-lowering effect to measure plasma insulin levels using an ELISA kit.

  • Chronic Study (Optional): For long-term efficacy, administer the compounds daily for several weeks and monitor blood glucose, HbA1c, and body weight.

  • Neuropathy Assessment (Optional): In a chronic study, assess signs of diabetic neuropathy using methods like the von Frey filament test for mechanical allodynia.

Data Interpretation and Expected Outcomes

The following table summarizes the expected outcomes that would support the development of this compound as a potential antidiabetic agent.

Experiment Parameter Expected Outcome with Active Compound
GSIS Assay Insulin SecretionDose-dependent increase in insulin secretion, particularly at high glucose concentrations.
Patch-Clamp KATP Channel CurrentDose-dependent inhibition of KATP channel current.
In Vivo Efficacy Blood GlucoseSignificant reduction in blood glucose levels compared to the vehicle control group.
Plasma InsulinSignificant increase in plasma insulin levels corresponding to the glucose-lowering effect.
HbA1c (Chronic Study)Reduction in HbA1c levels, indicating improved long-term glycemic control.
Neuropathy AssessmentAmelioration of diabetic neuropathy symptoms.

Conclusion

This compound represents a promising scaffold for the development of a novel insulin secretagogue for the treatment of Type 2 Diabetes. The provided protocols offer a robust framework for its preclinical evaluation. Successful outcomes in these studies would provide a strong rationale for further development, including pharmacokinetic studies, toxicology assessments, and eventual clinical trials.

References

  • STZ-Induced Diabetes Model – Protocol - NDI Neuroscience. (n.d.). Retrieved January 17, 2026, from [Link]

  • A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell - Frontiers. (2023, May 25). Retrieved January 17, 2026, from [Link]

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 17, 2026, from [Link]

  • Diabetes and Insulin Secretion: The ATP-Sensitive K+ Channel (K ATP ) Connection. (2005, November 1). Retrieved January 17, 2026, from [Link]

  • What is the mechanism of Repaglinide? - Patsnap Synapse. (2024, July 17). Retrieved January 17, 2026, from [Link]

  • KATP channels and insulin secretion disorders | American Journal of Physiology-Endocrinology and Metabolism. (2000, August 1). Retrieved January 17, 2026, from [Link]

  • Mechanisms of the Amplifying Pathway of Insulin Secretion in the β Cell - PMC - NIH. (2018, August 1). Retrieved January 17, 2026, from [Link]

  • KATP channels and islet hormone secretion: new insights and controversies - PMC - NIH. (2012, January 1). Retrieved January 17, 2026, from [Link]

  • "Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology - ResearchGate. (2008, January 1). Retrieved January 17, 2026, from [Link]

  • Repaglinide - StatPearls - NCBI Bookshelf - NIH. (2023, July 4). Retrieved January 17, 2026, from [Link]

  • Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Diabetes and insulin secretion: the ATP-sensitive K+ channel (K ATP) connection - PubMed. (2005, November). Retrieved January 17, 2026, from [Link]

  • Repaglinide Mechanism of Action - My Endo Consult. (n.d.). Retrieved January 17, 2026, from [Link]

  • The triggering pathway to insulin secretion: Functional similarities and differences between the human and the mouse β cells and their translational relevance - PubMed Central. (2018, February 1). Retrieved January 17, 2026, from [Link]

  • Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC - NIH. (2021, September 1). Retrieved January 17, 2026, from [Link]

  • Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed. (2021, April). Retrieved January 17, 2026, from [Link]

  • Diabetes and insulin secretion - The ATP-sensitive K+ channel (K-ATP) connection. (2025, August 8). Retrieved January 17, 2026, from [Link]

  • Secretion of Insulin in Response to Diet and Hormones - Pancreapedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Beta cell - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - https ://ris.utwen te.nl. (2016, September 12). Retrieved January 17, 2026, from [Link]

  • Insulin secretion assays in an engineered MIN6 cell line - PMC - NIH. (2020, December 1). Retrieved January 17, 2026, from [Link]

  • (PDF) Insulin secretion assays in an engineered MIN6 cell line - ResearchGate. (2025, November 6). Retrieved January 17, 2026, from [Link]

  • High-throughput quantitative screening of glucose-stimulated insulin secretion and insulin content using automated MALDI-TOF - bioRxiv. (2023, February 15). Retrieved January 17, 2026, from [Link]

  • Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - NIH. (2012, January 1). Retrieved January 17, 2026, from [Link]

  • Patch clamp techniques for single channel and whole-cell recording - The University of Texas at Dallas. (n.d.). Retrieved January 17, 2026, from [Link]

  • patch-clamp-protocol-final.pdf. (n.d.). Retrieved January 17, 2026, from [Link]

  • Patch-Clamp Recording Protocol - Creative Bioarray. (n.d.). Retrieved January 17, 2026, from [Link]

  • Patch clamp - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

The Strategic Utility of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid emerges as a highly valuable and versatile building block. Its unique bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this keto acid, with a particular focus on its utility in the preparation of heterocyclic frameworks, which are central to many pharmaceutical agents.

The core structure of this compound, featuring a substituted aromatic ring and a sterically hindered carboxylic acid moiety, presents both opportunities and challenges in its synthetic manipulation. This guide will elucidate a robust protocol for its preparation via Friedel-Crafts acylation and subsequently demonstrate its application in the synthesis of pyridazinone derivatives, a class of compounds recognized for their wide-ranging biological activities, including antimicrobial and anti-inflammatory properties.[1]

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 951894-34-1[2]
Molecular Formula C₁₄H₁₈O₃[2]
Molecular Weight 234.29 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in many organic solvents (e.g., DCM, THF, Ethyl Acetate), sparingly soluble in non-polar solvents, and generally insoluble in water.General chemical principles
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[2]

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

PART 1: Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of o-xylene with 2,2-dimethylsuccinic anhydride.[3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common and effective choice.[3]

Reaction Mechanism: The Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation is a cornerstone of organic chemistry. In this specific reaction, anhydrous aluminum chloride coordinates to one of the carbonyl oxygens of 2,2-dimethylsuccinic anhydride, rendering the other carbonyl carbon highly electrophilic. This activates the anhydride for attack by the electron-rich o-xylene ring. The subsequent loss of a proton restores aromaticity and, after an acidic workup to decompose the aluminum chloride complex, yields the desired product.

G cluster_0 Activation of Anhydride cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup 2,2-Dimethylsuccinic Anhydride 2,2-Dimethylsuccinic Anhydride AlCl3 AlCl₃ Acylium_Ion_Complex Activated Acylium Ion Complex Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex oXylene o-Xylene Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Final_Product This compound Product_Complex->Final_Product

Detailed Synthetic Protocol

This protocol is adapted from established procedures for similar Friedel-Crafts acylations.[3][5]

Materials and Reagents:

  • o-Xylene (reagent grade, anhydrous)

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube (e.g., CaCl₂), and a dropping funnel.

  • Heating mantle with a temperature controller.

  • Ice bath.

  • Separatory funnel.

  • Büchner funnel and filter flask.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.2 equivalents). To this, add anhydrous dichloromethane. The amount of solvent should be sufficient to create a stirrable slurry. Cool the flask in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve 2,2-dimethylsuccinic anhydride (1.0 equivalent) and o-xylene (1.1 equivalents) in anhydrous dichloromethane.

  • Slow Addition: Transfer the solution of the anhydride and o-xylene to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride over 30-60 minutes. The reaction is exothermic, so maintain the temperature of the reaction mixture between 0-5 °C during the addition.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is deemed complete, cool the flask in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture into a beaker containing a generous amount of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Extraction of Product: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

  • Isolation of Product: Separate the aqueous layer containing the sodium salt of the product and cool it in an ice bath. Acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates out of the solution (verify with pH paper).

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and glassware is critical as aluminum chloride is highly water-sensitive and will be deactivated by moisture.[6]

  • Stoichiometry: An excess of aluminum chloride is used to ensure complete reaction, as it complexes with both the anhydride and the final ketone product.

  • Temperature Control: The initial slow addition at low temperature is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.[3]

  • Acidic Workup: The addition of HCl is necessary to decompose the aluminum chloride-ketone complex and protonate the carboxylate.

  • Bicarbonate Extraction: This step selectively extracts the desired carboxylic acid product from any non-acidic byproducts or unreacted starting materials.

PART 2: Application in Heterocyclic Synthesis: Preparation of a Dihydropyridazinone Derivative

The presence of both a ketone and a carboxylic acid in a 1,4-relationship makes this compound an ideal precursor for the synthesis of six-membered heterocycles. A prominent application is the condensation reaction with hydrazine to form dihydropyridazinone derivatives.[1][7]

Reaction Mechanism: Cyclization with Hydrazine

The reaction proceeds via a two-step mechanism. First, the more nucleophilic nitrogen of hydrazine attacks the electrophilic ketone carbonyl to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic acyl substitution occurs where the second nitrogen of the hydrazone attacks the carboxylic acid, leading to cyclization and the elimination of a water molecule to form the stable dihydropyridazinone ring system.

G cluster_0 Hydrazone Formation cluster_1 Intramolecular Cyclization Keto_Acid This compound Hydrazine Hydrazine (N₂H₄) Hydrazone_Intermediate Hydrazone Intermediate Dihydropyridazinone 6-(3,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one Hydrazone_Intermediate->Dihydropyridazinone

Detailed Synthetic Protocol

This protocol is based on general procedures for the cyclization of γ-keto acids with hydrazine.[7]

Materials and Reagents:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or Acetic Acid

  • Water

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser.

  • Heating mantle.

  • Büchner funnel and filter flask.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain it for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the residue can be triturated with water or an appropriate solvent to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality and Experimental Choices:

  • Solvent: Ethanol or acetic acid are commonly used solvents as they are polar enough to dissolve the starting materials and have a sufficiently high boiling point for the reaction to proceed at a reasonable rate.

  • Excess Hydrazine: A slight excess of hydrazine is often used to ensure the complete conversion of the keto acid.

  • Reflux Conditions: Heating is necessary to overcome the activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block in organic synthesis. The robust and scalable Friedel-Crafts acylation provides an efficient entry point to this valuable intermediate. Its bifunctional nature allows for straightforward conversion into more complex molecular scaffolds, as demonstrated by its use in the synthesis of dihydropyridazinone derivatives. The protocols detailed in this application note provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science, where the construction of novel heterocyclic systems is of paramount importance. Further exploration of the reactivity of both the ketone and carboxylic acid moieties will undoubtedly unveil new synthetic possibilities and applications for this valuable chemical entity.

References

  • BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem Technical Support.
  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. PMC - NIH.
  • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (2025).
  • 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (2003). SciSpace.
  • BenchChem. (2025). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. BenchChem.
  • Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. (2025).
  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry.
  • Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange.
  • DERIVATIVES OF KETO ACIDS WITH HYDRAZINE AND THEIR METAL COMPLEXES. (2025). EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE.
  • The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines.
  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts.
  • Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. PMC - PubMed Central.
  • 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (2025).
  • AK-1 I Aldehyde Ketone I Reaction of di-ketone with Hydrazine I @GuruprakashAcademy. (2012). YouTube.
  • BenchChem. (2025). Detailed protocol for the synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid. BenchChem.
  • Friedel-Crafts acylation of the individual isomers of xylene with acetyl... (2024). Filo.
  • Mechanochemical Friedel–Crafts acyl
  • Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journal of Organic Chemistry.
  • Friedel-Crafts Acylation. University of California, Riverside.
  • Friedel-Crafts Alkyl
  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2025). PMC - NIH.
  • 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid. Barcelona Fine Chemicals.
  • This compound. Achmem.
  • 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. ChemBK.
  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095. PubChem.
  • An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1][3][8]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI.

  • methanone. MDPI.

Sources

Application Notes and Protocols for the Cellular Characterization of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the initial cell-based characterization of the novel compound 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid. In the absence of established biological data for this molecule, we present a logical, phased approach designed to first determine its effects on fundamental cellular processes such as viability, proliferation, and apoptosis, and then to explore potential mechanisms of action related to cellular metabolism and key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the bioactivity of new chemical entities. The protocols herein are designed as self-validating systems, with integrated controls and clear endpoints, ensuring robust and reproducible data generation.

Introduction: A Phased Approach to Compound Characterization

The exploration of novel chemical entities is a cornerstone of drug discovery and chemical biology. This compound is a small organic molecule for which the biological activity profile is not yet publicly established. Its characterization, therefore, requires a systematic and multi-faceted approach. Cell-based assays serve as a powerful first line of investigation, offering a physiologically relevant context to assess a compound's effects on complex biological systems.[1]

This guide eschews a rigid template in favor of a logical, three-phased experimental workflow. This strategy allows for efficient resource allocation and informed decision-making at each stage of the investigation.

  • Phase 1: Primary Screening focuses on establishing the compound's impact on overall cell health and survival to identify a biologically active concentration range.

  • Phase 2: Investigating the Mode of Action delves into the specific cellular processes affected, such as proliferation and the induction of programmed cell death (apoptosis).

  • Phase 3: Exploratory Mechanistic Studies provides avenues to investigate the underlying molecular mechanisms, including effects on cellular metabolism and specific signaling cascades.

This structured approach ensures that each experimental step builds upon the last, creating a comprehensive and trustworthy biological profile of the compound.

Getting Started: Compound Preparation and Solubility

The accuracy of any in vitro assay is contingent upon the precise preparation and solubility of the test compound. Dimethyl sulfoxide (DMSO) is the most common solvent for initial compound solubilization in cell-based assays due to its ability to dissolve a wide range of molecules.[2] However, it is crucial to determine the maximum solubility and to use the lowest possible final concentration of DMSO in culture, as it can have independent effects on cell physiology.

Protocol 2.1: Determining Maximum Solubility in DMSO

Principle: This protocol establishes the maximum stock concentration of the compound that can be prepared in DMSO without precipitation. A supersaturated solution is created and allowed to reach equilibrium, after which the concentration of the soluble fraction is determined.[2]

Methodology:

  • Accurately weigh approximately 10 mg of this compound into a sterile 2 mL microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO.

  • Vortex the tube vigorously for 2-3 minutes.

  • If the compound dissolves completely, add small, pre-weighed increments of the compound (e.g., 2-5 mg), vortexing thoroughly after each addition until a fine precipitate remains, indicating a supersaturated solution.[2]

  • Incubate the tube at room temperature for 24 hours, mixing periodically to ensure equilibrium is reached.

  • Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the undissolved solid.

  • Carefully transfer a known volume of the supernatant to a new tube.

  • Determine the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV or ¹H NMR with an internal standard). This concentration represents the maximum solubility.[3]

Protocol 2.2: Preparation of a 100 mM Stock Solution

Principle: Once solubility is confirmed to be at or above the desired concentration, a high-concentration stock solution is prepared for serial dilution in subsequent assays.

Methodology:

  • Calculate Required Mass: The molecular weight of this compound is 234.29 g/mol . To prepare 1 mL of a 100 mM stock solution, calculate the required mass: Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 234.29 g/mol * 1000 mg/g = 23.43 mg

  • Weighing: Accurately weigh 23.43 mg of the compound into a sterile, light-protected tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.[4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.[4]

Phase 1: Primary Screening for Cellular Effects

The initial goal is to determine if and at what concentrations the compound affects fundamental aspects of cell health. We will use two complementary assays: the MTT assay to measure metabolic activity as a surrogate for viability, and the LDH assay to measure cytotoxicity via membrane integrity loss.

Diagram: Phase 1 Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 Endpoint Assays (24-72h) cluster_3 Data Analysis Compound This compound StockSol Prepare 100 mM Stock in DMSO Compound->StockSol Seed Seed Cells in 96-well Plate Treat Treat with Serial Dilutions of Compound (e.g., 0.1 µM to 100 µM) Seed->Treat Controls Include Vehicle (DMSO) and Untreated Controls Treat->Controls MTT MTT Assay (Metabolic Activity) Controls->MTT Measure Viability LDH LDH Release Assay (Cytotoxicity) Controls->LDH Measure Cytotoxicity DoseResponse Generate Dose-Response Curves MTT->DoseResponse LDH->DoseResponse IC50 Calculate IC50 / EC50 Values DoseResponse->IC50

Caption: Workflow for primary screening of the test compound.

Protocol 3.1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1][5]

  • Compound Treatment: Prepare serial dilutions of the compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Protocol 3.2: Cytotoxicity Assessment using LDH Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity and necrosis.[7][8] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically. The amount of color is proportional to the number of lysed cells.[7]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol (3.1).

  • Prepare Controls: In separate wells, prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the assay endpoint.[9][10]

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Read the absorbance at 490 nm, with a reference wavelength of 680 nm.[10]

Parameter MTT Assay LDH Assay
Principle Measures metabolic activityMeasures membrane leakage
Endpoint Colorimetric (Formazan)Colorimetric (Formazan)
Wavelength 570 nm (Ref: 630 nm)490 nm (Ref: 680 nm)
Indication Cell Viability / ProliferationCytotoxicity / Necrosis
Typical Incubation 24 - 72 hours24 - 72 hours

Phase 2: Investigating the Mode of Action

If Phase 1 results indicate a significant effect on cell viability, the next step is to discern whether this is due to an inhibition of cell proliferation or an induction of apoptosis.

Diagram: Phase 2 Decision-Making Workflow

G cluster_prolif Is it Anti-proliferative? cluster_apoptosis Does it Induce Apoptosis? Start Phase 1 Results: Compound shows activity (IC50 determined) BrdU BrdU Incorporation Assay (Measures DNA Synthesis) Start->BrdU AnnexinV Annexin V / PI Staining (Phosphatidylserine externalization) Start->AnnexinV Caspase Caspase-3/7 Activity Assay (Executioner Caspase Activity)

Caption: Logic flow for investigating the mode of action.

Protocol 4.1: Cell Proliferation Assessment via BrdU Incorporation

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine. When added to cell cultures, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[11] Incorporated BrdU can be detected with a specific anti-BrdU antibody, allowing for the direct quantification of proliferating cells.[12]

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the compound at relevant concentrations (e.g., IC25, IC50, IC75) as determined in Phase 1.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to a final concentration of 10 µM.[12]

  • Fixation and Denaturation: At the end of the incubation, remove the medium, wash with PBS, and fix the cells (e.g., with 3.7% formaldehyde). After fixation, permeabilize the cells and denature the DNA (e.g., with 2N HCl) to expose the incorporated BrdU.[13]

  • Immunodetection: Neutralize the acid and block non-specific binding. Incubate with an anti-BrdU antibody, followed by a fluorescently-labeled secondary antibody.

  • Analysis: Quantify the signal using a fluorescence microplate reader or visualize using fluorescence microscopy.

Protocol 4.2: Apoptosis Detection using Annexin V/PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[14][15] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[15] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[16][17]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cells with cold PBS and resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4.3: Measuring Executioner Caspase-3/7 Activity

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis and are responsible for cleaving numerous cellular proteins. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[18] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[18][19]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled, 96-well plate and treat with the compound.

  • Reagent Addition: At the end of the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Phase 3: Exploratory Mechanistic Studies

With a confirmed mode of action, the investigation can proceed to explore the underlying molecular mechanisms. This phase is more hypothesis-driven and can be tailored based on previous results.

Protocol 5.1: Cellular Bioenergetics Profiling with a Seahorse XF Analyzer

Principle: Cellular metabolism is a highly regulated process that is often perturbed by bioactive compounds. The Seahorse XF Analyzer measures two key parameters of cellular energy metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[20][21] By injecting a series of metabolic modulators, a detailed profile of a cell's bioenergetic function can be obtained.

Methodology (Mito Stress Test):

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Compound Pre-treatment: Treat cells with the compound for a specified period (e.g., 1 to 24 hours) in a standard CO₂ incubator.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF assay medium and place the cells in a non-CO₂ incubator at 37°C.

  • Seahorse Assay: Load the hydrated sensor cartridge with the metabolic modulators (Oligomycin, FCCP, and Rotenone/Antimycin A). Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Analysis: The instrument software will calculate key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 5.2: Analysis of Key Signaling Pathways by Western Blotting

Principle: Western blotting allows for the detection and semi-quantitative analysis of specific proteins within a cell lysate. By using phospho-specific antibodies, it is possible to determine the activation state of key proteins in signaling pathways commonly involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[22][23][24]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the compound for various time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt Ser473, total-Akt, phospho-ERK1/2, total-ERK1/2) overnight at 4°C.[23]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Murtuda, A. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Wan, G. H., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3205.
  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • Promega. (2024). LDH cytotoxicity assay. Protocols.io. [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). Annexin V apoptosis assay. Retrieved from [Link]

  • Promega. (2025). Caspase 3/7 Activity. Protocols.io. [Link]

  • Thayyullathil, F., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange.
  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Agilent. (n.d.). Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • Agilent. (2025). How to Unlock Real-Time Metabolic Insights from Advanced 3D Cellular Models. Retrieved from [Link]

  • faCellitate. (2022). Cell culture media preparation: Significant impact on cell growth. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell seeding protocol – Guide on how to seed cells correctly. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid. Our focus is on the common challenges encountered during the Friedel-Crafts acylation of o-xylene with 2,2-dimethylsuccinic anhydride and strategies to optimize reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most direct and established method is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of o-xylene with 2,2-dimethylsuccinic anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2] The acylium ion generated from the anhydride attacks the electron-rich o-xylene ring to form the desired keto-acid.

Q2: What are the critical roles of the main reagents in this synthesis?

A2: Understanding the function of each component is crucial for troubleshooting:

  • o-Xylene: The aromatic substrate. Its two electron-donating methyl groups activate the ring towards electrophilic attack.

  • 2,2-Dimethylsuccinic Anhydride: The acylating agent. It serves as the source of the electrophile after reacting with the Lewis acid catalyst.

  • Aluminum Chloride (AlCl₃): The Lewis acid catalyst. Its primary role is to coordinate with the anhydride, facilitating the formation of the highly reactive acylium ion electrophile.[3][4] It is used in stoichiometric excess because it also complexes with the carbonyl groups of both the anhydride and the final product.[5]

  • Solvent: An inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is required to dissolve the reactants and facilitate the reaction.[5]

Q3: What are the main safety hazards associated with this reaction?

A3: The primary safety risks stem from the reagents and the reaction's nature:

  • Anhydrous Aluminum Chloride (AlCl₃): This reagent is highly hygroscopic and reacts violently and exothermically with water, releasing corrosive hydrogen chloride (HCl) gas. It must be handled in a dry environment (e.g., under an inert atmosphere) with appropriate personal protective equipment (PPE).[1]

  • Exothermic Reaction: The complexation of AlCl₃ with the anhydride and the subsequent acylation are highly exothermic.[1] Effective temperature control via slow, controlled addition of reagents and an ice bath is critical to prevent a runaway reaction, especially at larger scales.

  • Corrosive Materials: Hydrochloric acid, used during the work-up, is highly corrosive. All procedures should be performed in a well-ventilated fume hood.

Troubleshooting and Optimization Guide

This section addresses common problems encountered during the synthesis, explaining the underlying chemical principles and providing actionable solutions.

Problem 1: Low or No Product Yield

A persistently low yield is the most frequent issue. Several factors can contribute to this outcome.

The efficacy of the Friedel-Crafts acylation is critically dependent on the activity of the aluminum chloride catalyst.

  • Underlying Principle: Anhydrous AlCl₃ is extremely sensitive to moisture. Exposure to atmospheric humidity deactivates it, rendering it incapable of generating the necessary acylium ion electrophile.[1][5]

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Always use a freshly opened container of high-purity, anhydrous aluminum chloride. A free-flowing, pale-yellow powder is indicative of good quality.

    • Ensure Anhydrous Conditions: Handle the catalyst and set up the reaction under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried (oven or flame-dried) before use.

    • Use Anhydrous Solvents: Employ a freshly distilled or commercially available anhydrous grade solvent to prevent catalyst deactivation.

Unlike typical catalytic reactions, Friedel-Crafts acylations require a stoichiometric excess of the Lewis acid.

  • Underlying Principle: AlCl₃ complexes not only with the carbonyl oxygen of the anhydride to form the electrophile but also with the carbonyl groups of the product ketone and carboxylic acid.[4] These complexes are unreactive. Therefore, more than two equivalents of AlCl₃ are required per mole of the limiting reagent (the anhydride) to ensure enough free catalyst is available to drive the reaction.

  • Optimization Strategy:

    • Verify Molar Ratios: Ensure that at least 2.2 to 2.5 molar equivalents of AlCl₃ are used relative to 2,2-dimethylsuccinic anhydride.

    • Perform a Stoichiometry Screen: If yields remain low, consider screening catalyst loading from 2.2 to 3.0 equivalents to find the optimal amount for your specific conditions.[6]

Table 1: Recommended Reagent Stoichiometry

Reagent Molar Equivalents Rationale
o-Xylene 1.0 - 1.2 A slight excess can help drive the reaction to completion.
2,2-Dimethylsuccinic Anhydride 1.0 (Limiting Reagent) The base unit for all other stoichiometric calculations.
Aluminum Chloride (AlCl₃) 2.2 - 2.5 Required to activate the anhydride and overcome product inhibition via complexation.

| Solvent (e.g., DCM) | Sufficient for slurry | Volume should be enough to allow for effective stirring but remain concentrated. |

Temperature control is a delicate balance between reaction rate and selectivity.

  • Underlying Principle: While heating can increase the reaction rate, excessive temperatures can promote side reactions, such as isomerization of the o-xylene substrate or decomposition of the product, leading to lower isolated yields.[7] Conversely, a temperature that is too low may result in an incomplete reaction.

  • Troubleshooting Steps:

    • Controlled Addition: Add the anhydride solution to the AlCl₃/o-xylene suspension slowly at a low temperature (0-5 °C) to manage the initial exotherm.

    • Monitor Reaction Progress: After the initial addition, allow the reaction to warm to room temperature or gently heat to a moderate temperature (e.g., 40-50 °C). Monitor the consumption of starting material using an appropriate technique like Thin Layer Chromatography (TLC).

    • Optimize Temperature: If the reaction is sluggish, a modest increase in temperature may be necessary. For some systems, refluxing in DCE may be required.[6]

Workflow for Synthesis and Troubleshooting

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_troubleshoot Troubleshooting Loop prep_glass Dry Glassware prep_reagents Weigh Anhydrous Reagents (o-Xylene, Anhydride, AlCl₃) prep_glass->prep_reagents add_alcl3 Charge Reactor with o-Xylene, Solvent, & AlCl₃ prep_reagents->add_alcl3 cool Cool to 0-5 °C add_alcl3->cool add_anhydride Slowly Add Anhydride Solution cool->add_anhydride react Stir at RT or Gentle Heat (Monitor by TLC) add_anhydride->react quench Quench with Ice/HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash & Back-extract with NaHCO₃ (aq) extract->wash acidify Acidify Aqueous Layer wash->acidify filter Filter & Dry Product acidify->filter recrystallize Recrystallize filter->recrystallize low_yield Low Yield? recrystallize->low_yield Analyze Purity & Yield check_alcl3 Verify AlCl₃ Activity & Stoichiometry low_yield->check_alcl3 Yes check_temp Optimize Temperature & Reaction Time low_yield->check_temp Yes check_alcl3->add_alcl3 Iterate check_temp->react Iterate

Caption: Experimental workflow for synthesis and key troubleshooting checkpoints.

Problem 2: Product is Impure (Formation of Isomers)

The presence of hard-to-remove impurities often points to a lack of regioselectivity.

  • Underlying Principle: The two methyl groups on o-xylene are ortho- and para-directing. Acylation can theoretically occur at two positions: position 4 (para to one methyl and ortho to the other) or position 3 (ortho to both methyls). The desired product is the result of acylation at position 4. Attack at position 3 is sterically hindered. However, under harsh conditions (high temperature or excess catalyst), selectivity can decrease, leading to the formation of the undesired regioisomer.[8] Furthermore, strong Lewis acids can catalyze the isomerization of o-xylene to m-xylene or p-xylene, which would then be acylated to produce other isomeric keto-acids.[7]

  • Troubleshooting & Optimization:

    • Lower the Reaction Temperature: Maintaining a lower temperature throughout the reaction often enhances selectivity by favoring the kinetically controlled product over thermodynamically stable but undesired isomers.[7]

    • Optimize Catalyst Choice: While AlCl₃ is common, consider screening milder Lewis acids like FeCl₃ or solid acid catalysts (e.g., zeolites), which can reduce substrate isomerization and improve regioselectivity.

    • Purification: If isomeric impurities are present, careful recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) is the most effective method for purification.[1]

Simplified Reaction Mechanism

G Anhydride 2,2-Dimethylsuccinic Anhydride Complex [Anhydride-AlCl₃ Complex] Anhydride->Complex AlCl3_1 AlCl₃ AlCl3_1->Complex + oXylene o-Xylene Sigma σ-Complex (Arenium Ion) oXylene->Sigma Acylium Acylium Ion (Electrophile) Complex->Acylium Acylium->Sigma + Product_Complex [Product-AlCl₃ Complex] Sigma->Product_Complex -H⁺ Final_Product 4-(3,4-Dimethylphenyl)-2,2-dimethyl -4-oxobutanoic acid Product_Complex->Final_Product + H2O H₂O / H⁺ (Work-up) H2O->Final_Product

Caption: Formation of the acylium ion electrophile and its attack on the aromatic ring.

Representative Experimental Protocol

This is a generalized lab-scale procedure. All operations should be conducted in a fume hood with appropriate PPE.

  • Setup: Under a nitrogen atmosphere, equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.3 eq) and anhydrous dichloromethane (DCM). Begin stirring to create a suspension. Add o-xylene (1.1 eq) to the flask.

  • Cooling: Immerse the flask in an ice-water bath to cool the contents to 0-5 °C.

  • Anhydride Addition: Dissolve 2,2-dimethylsuccinic anhydride (1.0 eq) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). If the reaction is slow, gently heat to reflux (~40 °C) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Product Isolation: Combine the organic layers and wash with water. Extract the combined organic layers with a saturated sodium bicarbonate solution. This will transfer the acidic product to the aqueous layer as its sodium salt.

  • Precipitation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify with concentrated HCl until no more precipitate forms (pH ~1-2).

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to a constant weight.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to obtain the pure this compound.

References

  • Fludger, G., & Morris, K. (2005). Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step. American Chemical Society. [Link]

  • Azizi, S., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [Link]

  • Kim, H. B., et al. (2020). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate. [Link]

  • Nguyen, T. L. H., et al. (2020). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ResearchGate. [Link]

  • Taylor, C. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. University of Huddersfield Repository. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. byjus.com. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. chem.libretexts.org. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

  • PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. pubchem.ncbi.nlm.nih.gov. [Link]

  • Chemchart. 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (15880-03-2). chemchart.com. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. en.wikipedia.org. [Link]

  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. researchgate.net. [Link]

  • Filo. Friedel-Crafts acylation of the individual isomers of xylene with acetyl... filo.com. [Link]

  • MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. mdpi.com. [Link]

  • Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. National Center for Biotechnology Information. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. beilstein-journals.org. [Link]

  • Grummitt, O., et al. (1955). Friedel-Crafts Acylation. Organic Syntheses. [Link]

  • Barcelona Fine Chemicals. 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid. bfcinternational.com. [Link]

  • ChemBK. 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. chembk.com. [Link]

  • PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. pubchem.ncbi.nlm.nih.gov. [Link]

Sources

Side products in the Friedel-Crafts acylation of 1,2-dimethylbenzene with 2,2-dimethylsuccinic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with 2,2-dimethylsuccinic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on troubleshooting and minimizing the formation of unwanted side products. Our goal is to provide you with the in-depth technical knowledge and practical insights necessary for a successful synthesis.

Introduction

The Friedel-Crafts acylation of 1,2-dimethylbenzene with 2,2-dimethylsuccinic anhydride is a key transformation for the synthesis of various cyclic ketones, which are valuable intermediates in medicinal chemistry and materials science. The primary desired product is typically a tetramethyl-substituted indanone, a precursor for more complex molecular scaffolds. However, like many electrophilic aromatic substitution reactions, this process is not without its challenges. The formation of isomeric and other side products can complicate purification and reduce the overall yield of the target molecule. This guide will address the common issues encountered during this reaction and provide systematic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected product of this reaction?

The expected major product is the result of intramolecular Friedel-Crafts acylation following the initial intermolecular reaction. The overall transformation leads to the formation of a cyclic ketone. Specifically, the reaction between 1,2-dimethylbenzene and 2,2-dimethylsuccinic anhydride, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is expected to yield 3,3,4,5-tetramethyl-1-indanone.

Q2: I am observing multiple products in my reaction mixture. What are the likely side products?

The formation of multiple products is a common issue. The primary side products arise from the acylation at different positions on the 1,2-dimethylbenzene ring. Due to the directing effects of the two methyl groups, substitution can occur at the 3,4- or 4,5-positions. This leads to the formation of isomeric keto-acids after the initial acylation. Subsequent intramolecular cyclization can then produce different indanone isomers.

Another potential side reaction is polyacylation, although this is less common in Friedel-Crafts acylation compared to alkylation because the acyl group deactivates the aromatic ring to further substitution.[1][2]

Q3: Why is my reaction yield consistently low?

Low yields in Friedel-Crafts acylation can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly AlCl₃, is extremely sensitive to moisture.[1][3] Any water in the reactants, solvent, or glassware will deactivate the catalyst.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a stable complex with the catalyst, rendering it inactive.[1][4]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating. However, excessively high temperatures can promote side reactions and decomposition.[1]

  • Poor Reagent Quality: The purity of 1,2-dimethylbenzene, 2,2-dimethylsuccinic anhydride, and the Lewis acid is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the Friedel-Crafts acylation of 1,2-dimethylbenzene.

Problem 1: Formation of Multiple Isomeric Products

Root Cause Analysis: The two methyl groups on the o-xylene ring are ortho- and para-directing. This can lead to electrophilic attack at either the position between the methyl groups or at the positions adjacent to them. Steric hindrance from the bulky 2,2-dimethylsuccinic anhydride electrophile will influence the regioselectivity.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product. A colder reaction may slow down the formation of less stable intermediates that lead to undesired isomers.

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with different solvents, such as nitrobenzene or carbon disulfide, may alter the isomer distribution.

  • Catalyst Selection: While AlCl₃ is the most common catalyst, other Lewis acids like FeCl₃ or ZnCl₂ may offer different selectivity profiles.

Problem 2: Low or No Conversion of Starting Materials

Root Cause Analysis: This issue typically points to a problem with the catalyst or the reaction conditions.

Troubleshooting Workflow:

G start Low/No Conversion check_catalyst Verify Catalyst Activity start->check_catalyst check_catalyst->start Catalyst is old/inactive check_anhydrous Ensure Anhydrous Conditions check_catalyst->check_anhydrous Catalyst is fresh/active check_anhydrous->start Moisture present check_stoichiometry Check Catalyst Stoichiometry check_anhydrous->check_stoichiometry Conditions are dry check_stoichiometry->start Insufficient catalyst check_temp Optimize Reaction Temperature check_stoichiometry->check_temp Stoichiometry is correct check_temp->start Temperature too low success Successful Conversion check_temp->success Optimal temperature found

Troubleshooting Workflow for Low Conversion.

Troubleshooting Steps:

  • Use Fresh, Anhydrous Lewis Acid: Ensure that the AlCl₃ is a fresh, unopened bottle or has been properly stored in a desiccator.

  • Dry Glassware and Reagents: All glassware should be oven-dried before use. Solvents should be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Increase Catalyst Loading: Due to complexation with the product, using at least a stoichiometric equivalent of the catalyst relative to the anhydride is often necessary.[3]

  • Optimize Temperature and Reaction Time: Gradually increase the reaction temperature and monitor the reaction progress by techniques like TLC or GC to find the optimal conditions.

Reaction Mechanism and Side Product Formation

The reaction proceeds in two main stages: an intermolecular acylation followed by an intramolecular cyclization.

G cluster_0 Intermolecular Acylation cluster_1 Intramolecular Cyclization o-xylene o-xylene Acylium_Ion_Formation Acylium_Ion_Formation o-xylene->Acylium_Ion_Formation Reacts with Keto_Acid_Isomers Keto_Acid_Isomers Acylium_Ion_Formation->Keto_Acid_Isomers Leads to Anhydride Anhydride Anhydride->Acylium_Ion_Formation Forms Indanone_Isomers Indanone_Isomers Keto_Acid_Isomers->Indanone_Isomers Cyclize to form Desired_Product Desired_Product Indanone_Isomers->Desired_Product Side_Products Side_Products Indanone_Isomers->Side_Products

General Reaction Pathway.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of 1,2-Dimethylbenzene

Caution: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler).

  • Reagents: In the flask, place anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Addition of Reactants: Dissolve 2,2-dimethylsuccinic anhydride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of AlCl₃ at 0 °C.

  • Aromatic Substrate Addition: After the formation of the acylium ion complex, add 1,2-dimethylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Summary

The following table summarizes the expected outcomes based on different reaction parameters. These are generalized and may vary based on specific experimental setups.

ParameterConditionExpected OutcomeRationale
Temperature Low (0-5 °C)Higher regioselectivity, slower reaction rate.Favors the formation of the more stable product isomer.
High (Reflux)Faster reaction rate, potentially lower selectivity.Provides energy to overcome activation barriers for multiple isomers.
Catalyst Stoichiometric (AlCl₃)Higher conversion.Overcomes product-catalyst complexation.[4]
Catalytic (e.g., ZnCl₂)Lower conversion, potentially different selectivity.Milder Lewis acids are less prone to complexation but are also less reactive.
Solvent Non-polar (e.g., CS₂)May favor para-acylation.Solvent can influence the solvation of the electrophile and transition state.
Polar (e.g., Nitrobenzene)May favor ortho-acylation.Polar solvents can better stabilize charged intermediates.

Conclusion

The Friedel-Crafts acylation of 1,2-dimethylbenzene with 2,2-dimethylsuccinic anhydride, while a powerful synthetic tool, requires careful control of reaction conditions to achieve high yields and selectivity. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic outcomes. Meticulous attention to anhydrous conditions, catalyst stoichiometry, and reaction temperature are paramount for success.

References

  • University of California, Los Angeles. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Chad's Prep. 18.2d EAS Friedel Crafts Alkylation and Acylation. YouTube. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

Sources

Technical Support Center: Purification of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for the purification of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid (CAS RN 951894-34-1). We will address common challenges encountered after its synthesis, focusing on robust purification techniques like recrystallization and column chromatography.

Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound, and what impurities should I anticipate?

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2] This involves reacting o-xylene with 2,2-dimethylsuccinic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Anticipated Impurities:

  • Unreacted Starting Materials: Residual o-xylene and 2,2-dimethylsuccinic anhydride or its hydrolyzed form, 2,2-dimethylsuccinic acid.

  • Regioisomers: Friedel-Crafts acylation on o-xylene can potentially yield the 2,3-dimethylphenyl isomer, although the 3,4-disubstituted product is generally favored due to electronic and steric factors.

  • Catalyst Residues: Aluminum salts that may require thorough removal during the aqueous workup.

  • Side-Reaction Products: Under harsh conditions, isomerization of the o-xylene starting material can occur, leading to acylation products of m-xylene and p-xylene.[3]

Troubleshooting Guide: Recrystallization

Recrystallization is the preferred method for purifying kilogram quantities of organic acids due to its efficiency and scalability.[4] However, success depends heavily on selecting the right conditions.

Problem 1: My compound "oils out" as a liquid instead of forming solid crystals.

Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point (or the melting point of the impure mixture).[5][6] This is often caused by a solution that is too concentrated or is cooled too rapidly, leading to supersaturation under conditions where the liquid state is more stable than the solid crystal lattice.

Troubleshooting Protocol:

  • Re-dissolve the Oil: Return the flask to the heat source and add a small amount (5-10% of the total volume) of additional hot solvent until the oil fully redissolves.[6]

  • Ensure Homogeneity: Stir the solution thoroughly to ensure it is homogeneous. If any colored impurities are present that were not obvious before, consider a hot filtration step with activated charcoal at this stage.

  • Slow Cooling: This is the most critical step. Do not place the flask directly on an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered. Slow cooling provides the necessary time for ordered crystal lattice formation.[5]

  • Induce Crystallization (If Needed): Once at room temperature, if crystals have not appeared, proceed to the steps in Problem 2.

  • Final Cooling: Only after a significant amount of solid crystal has formed at room temperature should you move the flask to an ice bath to maximize recovery.

Problem 2: No crystals form, even after the solution has cooled to room temperature.

Causality: This failure to crystallize typically stems from one of two issues: the solution is too dilute (not saturated at cold temperatures), or the solution is supersaturated and requires an energy input to initiate nucleation.[7] High levels of impurities can also inhibit crystal formation.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass stirring rod to vigorously scratch the inside surface of the flask at the air-solvent interface.[5][7] The microscopic imperfections on the glass provide a surface for crystal nucleation.

  • Seed the Solution: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution.[7] This "seed" acts as a template for further crystal growth.

  • Reduce Solvent Volume: If scratching and seeding fail, you likely used too much solvent.[5][6] Gently heat the solution and boil off a portion (20-30%) of the solvent. Then, allow it to cool again slowly.

  • Introduce an "Anti-Solvent": If a single solvent system is failing, a mixed-solvent system can be effective. Add a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to the cooled solution until persistent cloudiness appears. Then, add a few drops of the first ("good") solvent to redissolve the cloudiness and allow it to cool.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is paramount. An ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures.

Solvent SystemBoiling Point (°C)PolaritySuitability Notes
Toluene 111LowGood for aromatic compounds. May have high solubility even when cold, potentially reducing yield.
Ethyl Acetate / Hexane ~77 / ~69Medium / LowA highly versatile mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add hexane as an anti-solvent.
Ethanol / Water ~78 / 100High / HighExcellent for moderately polar compounds like carboxylic acids. Dissolve in hot ethanol and add hot water until cloudy.[8]
Acetic Acid / Water ~118 / 100High / HighUseful for stubborn purifications where the acid's own nature helps solubility, but can be difficult to remove completely.
Visualization: Recrystallization Troubleshooting Workflow

G start Hot, Clear Solution Prepared cool Allow to Cool Slowly start->cool check Observe Outcome cool->check oil Compound 'Oils Out' check->oil Liquid droplets appear no_xtal No Crystals Form check->no_xtal Solution remains clear success Crystals Form check->success Solid precipitate forms reheat Re-heat, Add More Solvent (5-10%) oil->reheat reheat->cool induce Scratch / Seed Crystal no_xtal->induce check_induce Crystals Form? induce->check_induce reduce_vol Reduce Solvent Volume / Add Anti-Solvent check_induce->reduce_vol No check_induce->success Yes reduce_vol->cool collect Cool in Ice Bath & Collect success->collect

Caption: Decision tree for troubleshooting common recrystallization issues.

Troubleshooting Guide: Flash Column Chromatography

When recrystallization fails to remove a persistent impurity or when working on a smaller scale, flash column chromatography is the method of choice.

Problem: The compound streaks badly on the column, leading to poor separation and broad fractions.

Causality: Carboxylic acids are notorious for "tailing" on silica gel.[9] The polar carboxylic acid group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding. This strong, non-uniform interaction causes a portion of the molecules to lag behind the main band, resulting in a streak or "tail."

Troubleshooting Protocol:

  • Modify the Mobile Phase: The most effective solution is to add a small amount of a competitive acid to the eluent system.[9] Add 0.5% to 1% acetic acid or formic acid to your chosen mobile phase (e.g., Hexane:Ethyl Acetate).

  • Scientific Rationale: The added acid protonates the silica surface and saturates the hydrogen bonding sites. This creates a more uniform (less polar) surface for your compound to travel through, resulting in sharper, more symmetrical peaks and significantly improved separation.

  • Confirm with TLC: Before preparing a large column, always confirm your new solvent system using Thin Layer Chromatography (TLC). Spot your crude material on a TLC plate and develop it in the eluent containing acetic acid. You should observe a round, well-defined spot with minimal streaking.

  • Post-Column Removal: Acetic acid is volatile and can typically be removed from the collected fractions along with the eluent using a rotary evaporator.

Visualization: Chromatography Solvent Optimization Workflow

G start Crude Product tlc Run TLCs (e.g., 7:3 Hex:EtOAc) start->tlc analyze Analyze TLC Plate tlc->analyze streaking Spot is Streaking / Tailing analyze->streaking Yes no_sep Poor Separation (Rf too high/low) analyze->no_sep No, but Rf is poor good_sep Good Separation (Rf ~0.3) analyze->good_sep No streaking, good Rf modify Add 1% Acetic Acid to Eluent streaking->modify Re-test modify->tlc Re-test adjust Adjust Solvent Polarity no_sep->adjust Re-test adjust->tlc Re-test run_col Prepare and Run Flash Column good_sep->run_col

Caption: Workflow for optimizing the mobile phase for acid purification.

References
  • University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Mroczek, T., & Kowiel, M. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 1), 133–144. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. [Link]

  • Barcelona Fine Chemicals. (n.d.). 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid. Retrieved January 17, 2026, from [Link]

  • Google Patents. (1972).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316972, 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link].

  • Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. [Link]

  • Google Patents. (2016).
  • Google Patents. (2007).
  • National Institutes of Health. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

  • University of Toronto. (n.d.). Recrystallization and Crystallization. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-(Aryl)-4-oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(aryl)-4-oxobutanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for this important class of compounds.

Introduction

4-(Aryl)-4-oxobutanoic acids are valuable intermediates in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[1] The most common synthetic route to these molecules is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2][3] While seemingly straightforward, this reaction is often plagued by issues such as low yields, side product formation, and purification difficulties. This guide provides practical, experience-driven solutions to these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 4-(aryl)-4-oxobutanoic acids in a question-and-answer format.

Low or No Product Yield

Q1: I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?

A1: Low or no yield in a Friedel-Crafts acylation is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Catalyst Activity: The Lewis acid catalyst, most commonly anhydrous AlCl₃, is highly hygroscopic.[4] Exposure to atmospheric moisture will deactivate it.

    • Solution: Always use a fresh, unopened container of AlCl₃ or sublime older batches before use. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) in a glove box or with Schlenk techniques. Ensure all glassware is rigorously dried, and use anhydrous solvents.[5]

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[3] This is because the product, a ketone, is a Lewis base and forms a complex with the catalyst, effectively sequestering it.[3]

    • Solution: A molar ratio of 2.0 to 3.0 of anhydrous aluminum chloride to the limiting reagent (succinic anhydride) is often necessary.[4]

  • Deactivated Aromatic Substrate: The Friedel-Crafts reaction is an electrophilic aromatic substitution and is therefore highly sensitive to the electronic nature of the aromatic ring. Strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) deactivate the ring, making it less nucleophilic and hindering the reaction.[5] Aromatic rings with basic groups like amines (-NH₂) will also fail to react as the Lewis acid will preferentially coordinate with the basic group.[6]

    • Solution: This reaction is generally not suitable for strongly deactivated rings.[5] If your synthesis allows, consider using a more electron-rich (activated) aromatic substrate.

  • Low Reaction Temperature: The activation energy for the reaction may not be reached at lower temperatures.

    • Solution: While the initial mixing of reagents can be exothermic, the reaction may require heating to proceed to completion.[4] Gradually increase the reaction temperature, potentially to reflux in a suitable solvent like 1,2-dichloroethane or nitrobenzene.[5] A reaction temperature of up to 120°C for 4 hours has been reported for similar systems.[4]

  • Incorrect Reagent Stoichiometry: Accurate measurement of your starting materials is critical.

    • Solution: Carefully recalculate and verify the molar equivalents of all reagents before starting the reaction.[4]

Below is a workflow to diagnose low yield issues:

LowYieldTroubleshooting start Low or No Yield catalyst Check Catalyst Activity & Loading start->catalyst substrate Evaluate Aromatic Substrate catalyst->substrate If catalyst is active & sufficient sub_catalyst Use fresh/sublimed AlCl₃ Increase molar ratio (2-3 eq.) catalyst->sub_catalyst conditions Assess Reaction Conditions substrate->conditions If substrate is suitable sub_substrate Use electron-rich arenes Avoid strongly deactivated rings substrate->sub_substrate end_good Improved Yield conditions->end_good After optimization sub_conditions Increase temperature/reflux Monitor with TLC conditions->sub_conditions

Caption: Troubleshooting logic for low product yield.

Product Impurity and Purification Challenges

Q2: My product is impure, and I'm having difficulty purifying it. What are the common impurities and how can I remove them?

A2: Impurities in this reaction can arise from unreacted starting materials, side products, or regioisomers.

  • Formation of Regioisomers: With substituted aromatic rings (e.g., toluene), acylation can occur at different positions, leading to a mixture of ortho, meta, and para isomers.[4] For activated rings, the para-product is typically favored.[4]

    • Solution: Purification by recrystallization is often effective in separating the major para-isomer from minor ortho-isomers.[4] If recrystallization is insufficient, column chromatography on silica gel may be necessary.[7]

  • Unreacted Starting Materials: Incomplete reactions will leave succinic anhydride and the aromatic starting material in your crude product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[4] During workup, washing with a sodium bicarbonate solution can help remove unreacted succinic anhydride (as its sodium salt).[1]

  • Side Reactions: While Friedel-Crafts acylation is generally less prone to rearrangements than alkylation, other side reactions can occur under harsh conditions.[8]

    • Solution: Careful control of the reaction temperature and gradual addition of reagents can minimize side product formation.

  • "Oiling Out" During Recrystallization: The product may separate as an oil instead of forming crystals.

    • Solution: This often happens if the solvent is too nonpolar or the solution is supersaturated. Try a more polar solvent or a solvent mixture. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[7]

The following table summarizes common purification strategies:

Impurity TypeRecommended Purification Method
Regioisomers (ortho/para)Recrystallization, Column Chromatography
Unreacted Succinic AnhydrideAqueous bicarbonate wash during workup
Unreacted Aromatic Starting MaterialEvaporation (if volatile), Column Chromatography
Oily ProductOptimize recrystallization solvent, induce crystallization
Frequently Asked Questions (FAQs)

Q3: What is the best solvent for the Friedel-Crafts acylation with succinic anhydride?

A3: The choice of solvent is critical. The solvent should be inert to the reaction conditions and capable of dissolving the reagents. Common choices include:

  • 1,2-Dichloroethane: A good general-purpose solvent that allows for heating to reflux.

  • Nitrobenzene: Can be used for less reactive aromatic substrates due to its higher boiling point, but it is also a deactivating solvent.

  • Carbon Disulfide: A traditional solvent, but its use is often discouraged due to its toxicity and flammability.

  • Solvent-Free (Mechanochemical) Conditions: In some cases, the reaction can be performed without a solvent, especially in a ball mill, which can be a more environmentally friendly approach.[9][10]

Q4: Can I use other Lewis acids besides aluminum chloride?

A4: Yes, other Lewis acids can be used, although AlCl₃ is the most common. Alternatives include FeCl₃, BF₃, and solid acid catalysts like sulfated zirconia or certain clays.[8][11] The choice of catalyst can influence the reactivity and selectivity of the reaction. In recent years, ionic liquids have also been explored as both solvents and catalysts for Friedel-Crafts acylation.[12]

Q5: How do I properly quench the reaction and work up the product?

A5: The workup procedure is crucial for isolating the product and removing the catalyst.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4] This will hydrolyze the aluminum chloride-ketone complex and dissolve the aluminum salts in the aqueous layer.

  • Separate the organic layer. If the product precipitates, it can be collected by filtration.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[4][13]

  • Combine the organic layers, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

Below is a diagram of the general reaction mechanism:

FC_Acylation_Mechanism reagents Succinic Anhydride + AlCl₃ acylium Acylium Ion Intermediate reagents->acylium Formation of Electrophile sigma Sigma Complex (Arenium Ion) acylium->sigma Electrophilic Attack aromatic Aromatic Ring (Arene) aromatic->sigma Electrophilic Attack deprotonation Deprotonation by [AlCl₃(OH)]⁻ sigma->deprotonation Loss of Aromaticity product_complex Product-AlCl₃ Complex deprotonation->product_complex Restoration of Aromaticity workup Aqueous Workup (H₃O⁺) product_complex->workup final_product 4-(Aryl)-4-oxobutanoic Acid workup->final_product

Caption: Generalized mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid

This protocol provides a detailed, step-by-step methodology for a representative synthesis.

Materials:

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene (anhydrous)

  • 1,2-Dichloroethane (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Dichloromethane

  • 5% Sodium Bicarbonate solution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere, add anhydrous aluminum chloride (2.2 to 3.0 molar equivalents) to the flask, followed by anhydrous 1,2-dichloroethane.

  • In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous 1,2-dichloroethane.

  • Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride via the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.[4]

  • After the initial exotherm subsides, add toluene (1.0 to 1.1 molar equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture in an ice bath.

  • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4]

  • Stir until the solid product precipitates. Collect the crude product by vacuum filtration and wash with cold water.

  • To purify, dissolve the crude product in a 5% sodium bicarbonate solution, which will deprotonate the carboxylic acid, making it water-soluble.[1]

  • Extract the bicarbonate solution with ether or dichloromethane to remove any non-acidic organic impurities.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the purified 4-(4-methylphenyl)-4-oxobutanoic acid.[1]

  • Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

References

  • Benchchem. (n.d.). Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide.
  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of -.
  • Benchchem. (n.d.). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Stavila, V., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations.
  • Benchchem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • Benchchem. (n.d.). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
  • Google Patents. (n.d.). US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts.
  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Arabian Journal of Chemistry. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Google Patents. (n.d.). US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids.
  • Elsevier. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines.
  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.

Sources

Technical Support Center: Ensuring the Analytical Integrity of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust analysis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this molecule during experimental analysis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reproducibility of your results.

Introduction: The Stability Challenge of a γ-Keto Acid

This compound is a γ-keto acid. While many chemists are familiar with the inherent instability of β-keto acids, which readily undergo thermal decarboxylation, γ-keto acids like the one do not share this rapid degradation pathway.[1] The primary challenge in their analysis is not spontaneous decarboxylation at room temperature but rather degradation induced by the analytical conditions themselves, such as elevated temperatures, improper pH, or reactive surfaces in the analytical instrumentation. This guide will walk you through the causality behind these issues and provide field-proven methods to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My analyte concentration is inconsistent and often lower than expected in my analytical run. What is the likely cause?

This is a classic symptom of analyte degradation. For this compound, this loss is most likely occurring at one of three stages:

  • During Storage: Improper storage conditions (temperature, solvent) can lead to slow degradation over time.

  • During Sample Preparation: Exposure to harsh pH conditions or contaminants can catalyze decomposition.

  • During Analysis: This is the most common culprit. High temperatures in a GC injector port or on an HPLC column, or interactions with active sites in the flow path, can cause on-the-fly degradation.

Q2: What is the most probable non-decarboxylation degradation pathway for this γ-keto acid?

Unlike β-keto acids, which decarboxylate via a stable six-membered cyclic transition state, γ-keto acids are significantly more stable in this regard.[1] However, under acidic conditions, the carboxylic acid can protonate the keto-carbonyl, facilitating an intramolecular nucleophilic attack. This leads to the formation of a five-membered cyclic lactol, which is in equilibrium with the open-chain form. This intermediate can subsequently dehydrate, especially at elevated temperatures, to form a stable unsaturated γ-lactone. This new compound will have a different retention time and mass, leading to an apparent loss of the parent analyte.

cluster_0 Potential Degradation Pathway start γ-Keto Acid (Analyte) protonation Protonation (Acidic Conditions) start->protonation H⁺ cyclization Intramolecular Cyclization protonation->cyclization lactol Unstable Lactol Intermediate cyclization->lactol lactol->start Equilibrium dehydration Dehydration (Heat) lactol->dehydration -H₂O lactone Unsaturated γ-Lactone (Degradant) dehydration->lactone

Caption: Potential acid-catalyzed degradation of the γ-keto acid.

Q3: How should I properly handle and store my stock solutions and prepared samples?

Proper storage is the first line of defense against degradation. Temperature and solvent choice are critical factors. We recommend the following conditions.

ParameterRecommendationRationale
Storage Temperature -80°C (long-term) or -20°C (short-term, <1 week) Significantly slows down all potential chemical degradation pathways. Studies on other keto acids confirm that storage at -80°C is vastly superior to -20°C for maintaining sample integrity.[2]
Solvent for Stock Acetonitrile or DMSOThese aprotic solvents are less likely to participate in acid/base-catalyzed degradation compared to protic solvents like methanol or water.
Sample Matrix pH 6.0 - 7.5 Maintaining a neutral to slightly alkaline pH keeps the carboxylic acid group in its deprotonated (carboxylate) form, which is less susceptible to certain degradation mechanisms.[2] Avoid strongly acidic or basic conditions.
Light Exposure Store in amber vials or protect from light.While not the primary cause of degradation for this specific structure, it is a general best practice to prevent potential photolytic degradation.
Q4: Which analytical technique is best suited for this compound: HPLC, GC-MS, or LC-MS/MS?

The choice depends on the required sensitivity and available instrumentation, but direct GC-MS is not recommended without derivatization.

  • LC-MS/MS: This is the gold standard. It offers the highest sensitivity and selectivity and operates at or near ambient temperature, minimizing the risk of thermal degradation.[3]

  • HPLC-UV: A robust and widely available technique. It is an excellent choice for routine analysis, provided that method parameters (especially column temperature) are controlled.

  • GC-MS: Not recommended without derivatization. The high temperatures of the GC injector port will almost certainly cause on-column degradation and/or cyclization of the native compound. Derivatization is mandatory to increase thermal stability and volatility.[2][3]

Q5: I must use GC-MS. What is the best derivatization strategy?

To successfully analyze this compound by GC-MS, you must protect both the carboxylic acid and the ketone functional groups. A two-step derivatization is often most effective:

  • Oximation: First, protect the ketone group using O-methylhydroxylamine hydrochloride (MEOX) or a similar reagent. This prevents the ketone from participating in cyclization reactions and keto-enol tautomerism.

  • Silylation: Second, derivatize the acidic proton of the carboxylic acid (and the oxime) using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

This process converts the non-volatile, thermally labile molecule into a stable, volatile derivative suitable for GC-MS analysis.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with active sites (e.g., free silanols) on the column or in the liner/flow path.- pH of the mobile phase is inappropriate for the analyte's pKa.- Use a high-quality, end-capped HPLC column or a deactivated GC liner.- Buffer the HPLC mobile phase to a pH at least 1.5-2 units above the analyte's pKa to ensure it is fully deprotonated.
Multiple, Unexpected Peaks - On-column or in-injector degradation is creating byproducts (e.g., the γ-lactone).- Isomerization (keto-enol tautomerism) occurring on the column.- Lower the HPLC column temperature (start at 30°C).- For GC, confirm complete derivatization; inject a derivatized standard to verify the expected peak.- Ensure the mobile phase/sample pH is stable and not overly acidic.
Loss of Signal Over Time - Analyte is degrading in the autosampler vial.- Adsorption of the analyte onto vial surfaces or system components.- Use a cooled autosampler (set to 4-10°C).- Limit the time samples sit in the autosampler before injection.- Use silanized glass vials for samples.

Recommended Protocols & Workflows

Protocol 1: Recommended HPLC-UV/MS Starting Conditions

This protocol is designed to minimize thermal and pH-related degradation.

  • Column: C18, 2.1 x 100 mm, <3 µm particle size (a high-quality, end-capped column is critical).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: While slightly acidic, 0.1% formic acid is often a good starting point for LC-MS compatibility and good peak shape. If degradation is still observed, switch to a buffered system like 10 mM Ammonium Acetate (pH ~6.8).

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C . Do not exceed 40°C.

  • Autosampler Temperature: 10°C .

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm or PDA scan for maximum absorbance.

Analytical Workflow Diagram

The following workflow provides a self-validating system to ensure data integrity from sample receipt to final analysis.

sample_receipt Sample Receipt storage Store Immediately @-80°C sample_receipt->storage prep Sample Preparation (pH Control, 4°C) storage->prep analysis LC-MS/MS or HPLC Analysis (Cooled Autosampler, Controlled Column Temp) prep->analysis qc_check Stability Check: Inject Time-Zero & End-of-Sequence QC pass Results Valid qc_check->pass <15% Deviation fail Investigate Degradation qc_check->fail >15% Deviation analysis->qc_check data_review Data Review pass->data_review fail->prep Re-evaluate Prep & Analysis Conditions

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to compound precipitation during in vitro and cell-based assays. As Senior Application Scientists, we understand that inaccurate data due to poor solubility can derail promising research. This guide provides a systematic, causality-driven approach to ensure your compound remains in solution, yielding reliable and reproducible results.

Understanding the Molecule: A Physicochemical Profile

Before troubleshooting, it is crucial to understand the structural features of this compound that govern its solubility. Its behavior is dictated by a balance between hydrophobic and hydrophilic moieties.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₄H₁₈O₃-
Molecular Weight 234.29 g/mol [1]-
Key Functional Groups 1. Carboxylic Acid (-COOH) 2. Dimethylphenyl Group 1. Hydrophilic & Ionizable: This is the key to solubility enhancement. At a pH above its acidity constant (pKa), this group will deprotonate to a negatively charged carboxylate (-COO⁻), which is significantly more water-soluble.[2]2. Hydrophobic & Lipophilic: This large, non-polar aromatic ring is the primary driver of the compound's poor aqueous solubility.
Predicted Lipophilicity (XLogP3) ~1.8 - 2.5This value indicates moderate lipophilicity. Compounds in this range are often poorly soluble in water but can be readily dissolved in organic solvents like DMSO.[3]

The core challenge arises from the hydrophobic dimethylphenyl group, which favors non-aqueous environments. However, the presence of the ionizable carboxylic acid provides a powerful handle for manipulation, which will be the focus of our primary solubilization strategy.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with this compound.

Q1: My compound stock in 100% DMSO is perfectly clear, but it precipitates instantly when I add it to my aqueous assay buffer. What's happening?

A: This is a classic case of "solvent-shift" precipitation, a common issue in biological assays.[4][5] A clear stock in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous environment. The compound is stable in DMSO due to favorable hydrophobic interactions. When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, you create a dramatic and rapid change in solvent polarity. The water in the buffer is a poor solvent for the hydrophobic dimethylphenyl group, causing the compound's solubility limit to be exceeded almost instantly, leading to precipitation.[5] This is an issue of kinetic solubility—the compound crashes out before it can establish a stable, dissolved state.[4]

Q2: What is the absolute maximum concentration of DMSO I can use in my assay to keep my compound dissolved?

A: There is no single answer, as the tolerance for DMSO is highly dependent on the assay system itself. Exceeding this tolerance can generate false or misleading data, not because of your compound, but due to solvent effects. It is critical to keep the final DMSO concentration consistent across all wells, including vehicle controls.[6]

Assay TypeTypical Max DMSO ConcentrationRationale & Potential Artifacts
Biochemical/Enzyme Assays 1% - 5%Isolated enzymes are generally more robust but can still be inhibited or denatured by high solvent concentrations.[4]
Cell-Based Assays (Viability, Signaling) ≤ 0.5% (0.1% is ideal) DMSO can be cytotoxic, induce differentiation, alter gene expression, or affect membrane potential even at low concentrations.[7][8][9] Effects are cell-line and exposure-duration dependent.[7]
Protein Binding Assays ≤ 1%High DMSO levels can interfere with protein conformation and binding kinetics.

Expert Recommendation: Always run a solvent tolerance test for your specific assay. Test a range of DMSO concentrations (e.g., 0.1% to 2%) with your vehicle control and positive/negative controls to identify the highest concentration that does not impact the assay's performance.

Q3: Can the pH or protein content (like FBS) of my buffer affect solubility?

A: Absolutely. For a carboxylic acid-containing compound like this one, pH is a critical determinant of solubility.

  • pH: At a pH below the compound's pKa (~4-5), the carboxylic acid is protonated (-COOH) and neutral, making the molecule less soluble. At a pH above the pKa, it is deprotonated to the highly soluble carboxylate anion (-COO⁻).[2] Therefore, using a buffer with a pH of 7.4 will be significantly better than an acidic buffer.

  • Protein: Proteins like Bovine Serum Albumin (BSA) or the components of Fetal Bovine Serum (FBS) can sometimes increase the apparent solubility of hydrophobic compounds through non-specific binding.[4] However, this can also be a confounding factor, as it reduces the free concentration of your compound available to interact with its target. If you observe different solubility in serum-free vs. serum-containing media, this is a likely cause.[10]

Troubleshooting Workflow & Advanced Solubilization

If basic precautions fail, a more systematic approach is required. The following workflow provides a decision-making process for resolving persistent solubility issues.

G cluster_excipients Excipient Options start Precipitation Observed in Assay check_conc Is final compound conc. > 10 µM? check_dmso Is final DMSO conc. > 0.5%? start->check_dmso check_dmso->start Yes (Lower DMSO & re-test) ph_strategy Primary Strategy: pH Modification check_dmso->ph_strategy No excipient_strategy Secondary Strategy: Use Solubilizing Excipients ph_strategy->excipient_strategy Fails or Assay is pH-sensitive success SOLUBILITY ACHIEVED ph_strategy->success Successful cyclodextrin Cyclodextrins (HP-β-CD) excipient_strategy->cyclodextrin surfactant Non-ionic Surfactants (e.g., Polysorbate 80) excipient_strategy->surfactant cyclodextrin->success surfactant->success

Caption: A decision tree for troubleshooting compound precipitation.

Primary Strategy: pH Modification (The Carboxylate Salt Approach)

This is the most effective and scientifically sound method for this specific molecule. By converting the carboxylic acid to its water-soluble salt form before introducing it to the final assay buffer, you can prevent precipitation.

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

  • Objective: To create a 10 mM stock solution of the compound as a sodium salt in a buffered solution.

  • Materials:

    • This compound (MW: 234.29 g/mol )

    • 1 M Sodium Hydroxide (NaOH) solution

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile, nuclease-free water

  • Procedure:

    • Weigh out 2.34 mg of the compound and place it in a sterile microcentrifuge tube.

    • Add 900 µL of PBS, pH 7.4. The compound will likely not dissolve and will appear as a suspension.

    • Add 1 M NaOH dropwise (typically 1-2 µL at a time) while vortexing gently. Continue until the solid completely dissolves. This indicates the formation of the soluble sodium carboxylate salt.

    • Crucially, check the pH of the resulting solution. It should be between 7.4 and 8.0. If it is too high, it may affect your assay. Do not proceed if the pH is outside the acceptable range for your experiment.

    • Adjust the final volume to 1.0 mL with PBS. This is your 10 mM aqueous stock solution.

    • This stock can now be serially diluted in your final assay buffer. Since the compound is already in a soluble, salt form, it is much less likely to precipitate upon dilution.

Secondary Strategies: The Use of Solubilizing Excipients

If pH modification is not feasible due to assay constraints, or if solubility issues persist at very high concentrations, excipients can be employed. These work by creating a more favorable micro-environment for the hydrophobic portion of the molecule.

G cluster_mech Mechanisms of Solubilization cluster_ph pH Modification cluster_cd Cyclodextrin Encapsulation compound_acid Insoluble (R-COOH) base + OH⁻ compound_salt Soluble Salt (R-COO⁻) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex compound_hydrophobic Hydrophobic Compound compound_hydrophobic->complex

Caption: Mechanisms of pH vs. Cyclodextrin solubilization.

1. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate the hydrophobic dimethylphenyl group of your compound, effectively shielding it from the aqueous environment and increasing its solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations for this purpose.[13]

Protocol 2: Using HP-β-CD for Solubilization

  • Objective: To determine if HP-β-CD can enhance the solubility of your compound.

  • Procedure:

    • Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.

    • Create a high-concentration slurry of your compound in the same buffer (e.g., 10 mg/mL).

    • In a series of tubes, add increasing amounts of the HP-β-CD solution to the compound slurry.

    • Incubate the mixtures (e.g., overnight at room temperature with shaking) to allow for complex formation.

    • Centrifuge the samples to pellet any undissolved compound.

    • Analyze the supernatant (e.g., by HPLC-UV) to quantify the concentration of the dissolved compound. This will reveal the relationship between cyclodextrin concentration and compound solubility.

    • Validation: Ensure that the concentration of HP-β-CD required for solubilization does not interfere with your assay.[6]

2. Non-ionic Surfactants

Surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 can increase solubility. Below their critical micelle concentration (CMC), they act as "wetting agents." Above the CMC, they form micelles that can sequester the hydrophobic compound in their core.[15]

Caution: This approach requires significant validation. Surfactants can inhibit or activate enzymes, disrupt cell membranes, and interfere with protein-protein interactions, potentially compromising your results.[16][17][18][19] Use the lowest effective concentration and always perform rigorous controls.

StrategyProsConsBest For...
pH Adjustment - Targets the molecule's chemistry directly- Highly effective for ionizable compounds- Avoids potentially interfering excipients- Requires assay to be stable in the final pH range- May not be suitable for acidic assay conditionsPrimary, highly recommended starting point for this specific compound.
Cyclodextrins - Generally low toxicity and bio-inert[6]- Strong solubilizing power for hydrophobic moieties[12][14]- Well-established in drug formulation- Can be expensive- May alter compound bioavailability in cell assays- Requires optimization of compound:CD ratioAssays where pH cannot be altered or when very high concentrations are needed.
Surfactants - Potent solubilizing agents- Readily available and inexpensive- High risk of assay interference (enzyme inhibition, cell toxicity)[16][17][18]- Can be difficult to remove- May generate misleading results if not properly controlledA last resort, requiring extensive validation and controls.

By applying this systematic approach—understanding the molecule, addressing common pitfalls, and employing targeted solubilization strategies—researchers can overcome the challenges posed by this compound, ensuring the generation of high-quality, reliable data.

References
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Schoenfeld, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Popovici, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.
  • Mennini, N., et al. (2007). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed.
  • Janssens, S., & Van den Mooter, G. (2009). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate.
  • Mocanu, A., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Kast, R. E., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • Larsen, K. L., et al. (2009). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online.
  • Savjani, K. T., et al. (2012). Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate.
  • Popovici, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Kudryasheva, N. S., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. ResearchGate.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Malinska, D., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Kudryasheva, N. S., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. PubMed.
  • Kudryasheva, N. S., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI.
  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
  • PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. PubChem.
  • BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays. BenchChem.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate.
  • BenchChem. (2025). Troubleshooting Compound XAC experiments. BenchChem.
  • Thi, H. P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science, Technology and Engineering.
  • Leung, S. W. (n.d.). Differential Effects of Surfactants on Enzyme Activity and Transport across a Semipermeable Cell. TechConnect Briefs.
  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate.
  • Jurado, E., et al. (2024). Enzyme stability with essential oils and surfactants. Growing towards green disinfectant detergents. Universidad de Granada.
  • Achmem. (n.d.). This compound. Achmem.
  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.

Sources

Minimizing byproducts in the synthesis of substituted oxobutanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted oxobutanoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of these valuable intermediates. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you minimize byproduct formation and maximize the yield and purity of your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the synthesis of β-keto esters and their subsequent conversion to substituted oxobutanoic acids.

Q1: What is the most critical parameter to control in a Claisen condensation to avoid byproducts?

A1: The single most critical parameter is the choice and stoichiometry of the base. The base serves not only to generate the nucleophilic enolate but also to drive the reaction equilibrium forward. Using a base whose alkoxide portion matches the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters) is crucial to prevent transesterification, which can lead to a mixture of undesired ester products.[1][2] Furthermore, a full stoichiometric equivalent of the base is required because the resulting β-keto ester product (pKa ≈ 11) is significantly more acidic than the starting ester (pKa ≈ 25).[3][4] The final, irreversible deprotonation of the product by the base shifts the entire equilibrium towards the desired product, ensuring a high yield.[4][5][6]

Q2: I'm performing a "crossed" Claisen condensation with two different enolizable esters and getting a complex mixture of products. Why is this happening?

A2: This is a classic issue of selectivity. When both esters possess α-hydrogens, they can each act as both a nucleophile (forming an enolate) and an electrophile. This leads to a statistical mixture of up to four different β-keto ester products (two self-condensation products and two crossed-condensation products), significantly reducing the yield of your desired compound.[4] To achieve selectivity, you must control which ester forms the enolate. The preferred strategy is to use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester quantitatively at low temperatures (e.g., -78 °C) before introducing the second (electrophilic) ester.[7][8][9]

Q3: My final product is a ketone, not the β-keto ester I was trying to synthesize. What went wrong?

A3: This indicates that your β-keto ester intermediate underwent hydrolysis to a β-keto acid, followed by spontaneous decarboxylation.[3] This is a common side reaction, especially if the reaction workup or purification involves excessive heat or strong acidic/basic aqueous conditions.[10][11] β-keto acids are notoriously unstable and readily lose CO₂ upon gentle heating.[3] To prevent this, ensure your aqueous workup is performed at low temperatures and avoid prolonged exposure to strong acids or bases during purification.

Q4: What are the main advantages of using a Krapcho decarboxylation over traditional acidic hydrolysis and heat?

A4: The Krapcho decarboxylation offers several significant advantages, primarily its mild, near-neutral reaction conditions.[12][13] It typically involves heating the β-keto ester with a salt (like LiCl or NaCl) in a polar aprotic solvent (like DMSO) with a small amount of water.[12][14] This method is particularly useful for substrates sensitive to harsh acidic or basic conditions.[13] Key benefits include:

  • Chemoselectivity: It avoids side reactions like racemization at adjacent stereocenters or isomerization of double bonds.[15]

  • Functional Group Tolerance: It is compatible with a wide range of functional groups that might not survive strong acid or base hydrolysis.[12]

  • Simplicity: It is often a one-step procedure that directly converts the ester to the final ketone without isolating the intermediate β-keto acid.[15]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental problems. Each issue is presented with potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired β-Keto Ester
Potential Cause Explanation & Causality Recommended Solution & Validation Check
Insufficient or Inactive Base The Claisen condensation is equilibrium-driven. Less than one full equivalent of base will not be enough to deprotonate the final β-keto ester product, causing the equilibrium to lie on the side of the starting materials.[5][6] An old base (e.g., NaH) may be coated with an inactive hydroxide/carbonate layer.Solution: Use at least 1.1 equivalents of a fresh, high-quality base. For NaH, ensure it is washed with dry hexanes to remove mineral oil and expose a fresh surface. For alkoxides, prepare them fresh if possible. Validation: After the reaction, quenching a small aliquot should show a basic pH. The reaction mixture should become a thick slurry or solid as the sodium salt of the β-keto ester precipitates, indicating reaction progress.
Presence of Protic Impurities Water or alcohol in the reagents or solvent will quench the strong base and the ester enolate, halting the reaction. Anhydrous conditions are critical.[16]Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven. Ensure starting esters are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). Validation: A drop of the reaction mixture on a dry surface should not "fizz" (if using NaH), and the reaction should proceed as expected.
Unfavorable Equilibrium (Reverse Reaction) If the target β-keto ester has only one or no α-hydrogens, the final, irreversible deprotonation step that drives the reaction to completion cannot occur. The equilibrium will favor the starting materials.[17]Solution: This is an inherent limitation. If your target structure lacks a second α-proton, consider an alternative synthetic route, such as the acylation of a pre-formed ketone enolate. Validation: Analyze the crude reaction mixture by ¹H NMR. The presence of primarily starting materials will confirm this issue.[17]
Steric Hindrance Highly substituted α-carbons on either the nucleophilic or electrophilic ester can slow down or prevent the reaction due to steric hindrance, making enolate formation or nucleophilic attack difficult.[18]Solution: Increase reaction temperature and time. If this fails, consider using a less hindered base (if enolate formation is the issue) or a less hindered ester if the synthetic route allows. Validation: Monitor the reaction over an extended period (e.g., 24h) by TLC or GC-MS to see if any product is forming, even slowly.
Problem 2: Significant Byproduct Formation
Byproduct Observed Identification & Causality Mitigation Strategy
Transesterification Products Identification: GC-MS or NMR will show esters with swapped alkoxy groups (e.g., methyl esters appearing when starting with ethyl esters). Cause: The alkoxide base used does not match the alkoxy group of the ester (e.g., using sodium methoxide with ethyl acetate).[1][2][19] The base acts as a nucleophile, attacking the ester carbonyl and leading to an exchange.Strategy: Always use a base corresponding to the ester's alcohol component (e.g., NaOEt for ethyl esters, NaOMe for methyl esters).[2] This ensures that even if transesterification occurs, the starting material is simply regenerated.
Self-Condensation Products Identification: In a crossed Claisen, you will see a product with a molecular weight corresponding to the condensation of the enolizable ester with itself. Cause: Both esters are enolizable, or the intended nucleophilic ester reacts with itself before reacting with the electrophilic partner. This is common when using slow-adding reagents or bases like alkoxides that establish an equilibrium.[1]Strategy 1 (Non-enolizable ester): Use an electrophilic ester that cannot form an enolate (e.g., ethyl benzoate, diethyl carbonate). Add the enolizable ester slowly to a mixture of the base and the non-enolizable ester.[7] Strategy 2 (Directed Condensation): Use LDA at -78 °C to completely convert the desired nucleophilic ester into its enolate. Then, slowly add the second ester to this solution.[7][8]
Ketone from Decarboxylation Identification: The main product lacks the ester group and shows a ketone functionality. Confirmed by IR (loss of ester C=O stretch) and MS (lower MW). Cause: The β-keto ester product is unstable to the workup or purification conditions (e.g., high heat, strong acid/base).[3]Strategy: Perform the acidic workup at 0 °C or below. Use a mild acid (e.g., saturated NH₄Cl solution). Avoid heating during purification. If purification by distillation is required, use high vacuum to lower the boiling point.[20] If the product is consistently unstable, proceed directly to a controlled decarboxylation step.

Section 3: Key Experimental Protocols

These protocols are provided as a starting point and should be optimized for specific substrates.

Protocol 1: Classic Claisen Condensation (Self-Condensation of Ethyl Acetate)

This protocol describes the synthesis of ethyl acetoacetate, a foundational β-keto ester.

  • Apparatus Setup: Assemble a flame-dried 250 mL round-bottom flask with a reflux condenser and a drying tube (or N₂ inlet).

  • Base Preparation: Under an inert atmosphere, add 50 mL of anhydrous ethanol to the flask. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic. Allow all the sodium to react to form sodium ethoxide.

  • Enolate Formation & Condensation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add 17.6 g (0.2 mol) of dry ethyl acetate dropwise over 30 minutes with stirring.

  • Reaction Completion: After addition, remove the ice bath, allow the mixture to warm to room temperature, and then gently heat to reflux for 1-2 hours. The reaction is complete when a thick precipitate of the sodium enolate of ethyl acetoacetate forms.

  • Workup: Cool the mixture to 0 °C. Cautiously add 10% aqueous acetic acid or sulfuric acid dropwise until the solution is acidic (pH ~5-6), dissolving the precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (2 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.[20][21]

Protocol 2: Milder Decarboxylation via Krapcho Reaction

This protocol describes the conversion of an α-substituted β-keto ester to the corresponding ketone.

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the β-keto ester (e.g., ethyl 2-benzylacetoacetate, 0.05 mol), lithium chloride (4.2 g, 0.1 mol), and 50 mL of dimethyl sulfoxide (DMSO).

  • Water Addition: Add 1.8 mL (0.1 mol) of deionized water to the mixture.

  • Reaction: Heat the mixture to 160-180 °C with stirring. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 2-8 hours). Evolution of CO₂ gas should be observed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water and extract with diethyl ether (3 x 75 mL).

  • Purification: Wash the combined organic layers with water (2 x 100 mL) to remove DMSO, followed by brine (1 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ketone can be purified by column chromatography or distillation.[12][22]

Section 4: Visualizing the Process

Workflow for Synthesis and Troubleshooting

This diagram outlines the general synthetic pathway and key decision points for troubleshooting common issues.

G cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Logic start Starting Esters + Base claisen Claisen Condensation start->claisen bke β-Keto Ester (Product) claisen->bke hydrolysis Hydrolysis / Decarboxylation bke->hydrolysis issue Low Yield or Impure Product bke->issue Problem Occurs final_product Substituted Oxobutanoic Acid (or Ketone) hydrolysis->final_product check_sm Starting Material Recovered? issue->check_sm analyze_bp Analyze Byproducts (GC-MS, NMR) check_sm->analyze_bp No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes byproduct_type byproduct_type analyze_bp->byproduct_type Identify Byproduct sol_incomplete Solutions: - Use Stoichiometric Base - Ensure Anhydrous Conditions - Increase Reaction Time/Temp incomplete_reaction->sol_incomplete transesterification Solution: Match Base to Ester byproduct_type->transesterification Transesterification self_condensation Solution: Use Directed Condensation (LDA) or Non-enolizable Ester byproduct_type->self_condensation Self-Condensation decarboxylation Solution: Use Mild/Cold Workup or Krapcho Method byproduct_type->decarboxylation Decarboxylation G cluster_byproducts Common Byproduct Pathways ester1 R-CH2-COOR' (Ester 1) enolate Enolate Nucleophile ester1->enolate Deprotonation trans_product Transesterification (R-CH2-COOR'') ester1->trans_product base Base (:B-) base->enolate tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack self_cond_product Self-Condensation Product enolate->self_cond_product ester2 R-CH2-COOR' (Ester 2) ester2->tetrahedral bke_product β-Keto Ester Product tetrahedral->bke_product Elimination of -OR' final_enolate Product Enolate (Thermodynamic Sink) bke_product->final_enolate Deprotonation by Base (Drives Reaction) decarb_product Decarboxylation (Ketone) bke_product->decarb_product mismatched_base Mismatched Base (:OR'') mismatched_base->trans_product ester1_self Ester 1 (Electrophile) ester1_self->self_cond_product workup Harsh Workup (H3O+, Heat) workup->decarb_product

Caption: Claisen condensation mechanism and key byproduct pathways.

References

  • Lu Le Laboratory. (2013, August 7). Preparation of Ethyl Acetoacetate - Claisen Condensation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

  • Chemistry Online. (2022, October 23). Ethyl acetoacetate synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • Chem-Station. (2018, January 21). Krapcho Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Request PDF. Retrieved from [Link]

  • Palomo, L. L. (2022, November 5). Krapcho Decarboxylation. YouTube. Retrieved from [Link]

  • Magritek. (2020, December 22). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

  • Reddit. (2020, December 17). r/Chempros - Thank you all for your suggestions regarding my failing Claisen condensation... Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 16). ¹H NMR and MS analysis of products obtained by Claisen condensation reaction between methyl 2‐methylpropanoate and sodium methoxide. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

  • ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation? Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chad's Prep. (n.d.). Claisen Condensation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2 (a) General reaction conditions for the Claisen-Schmidt aldol... Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Science.gov. (n.d.). chromatographic purification steps: Topics. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid. This document is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, scientifically-grounded solutions to facilitate a smooth and efficient scale-up process.

The primary and most robust method for synthesizing this molecule is the Friedel-Crafts acylation of o-xylene with 2,2-dimethylsuccinic anhydride, catalyzed by a strong Lewis acid such as anhydrous aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is a cornerstone of industrial synthesis for aromatic ketones but requires careful control of reaction parameters to ensure high yield and purity, especially at a larger scale.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction and the role of the catalyst?

A1: The reaction is a classic Friedel-Crafts acylation. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), plays a crucial role by activating the 2,2-dimethylsuccinic anhydride. It coordinates with one of the carbonyl oxygens of the anhydride, polarizing it and making the other carbonyl carbon a highly reactive electrophile—an acylium ion.[5] The electron-rich o-xylene ring then acts as a nucleophile, attacking this acylium ion to form a new carbon-carbon bond.[4] A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product after an acidic work-up.[6]

Q2: Why is a stoichiometric amount of aluminum chloride often required?

A2: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst.[7] This is because the ketone product formed is itself a Lewis base and forms a stable complex with the AlCl₃.[7][8] This complexation effectively removes the catalyst from the reaction cycle.[7] Therefore, at least one equivalent of AlCl₃ is needed for the acylating agent, and an additional equivalent is consumed by the product. Using an excess (e.g., 2.2-3.0 equivalents) is common to drive the reaction to completion.[1][9]

Q3: What are the primary safety considerations when scaling up this synthesis?

A3: Scaling up this reaction introduces significant safety challenges that must be managed proactively:

  • Anhydrous Aluminum Chloride Handling: AlCl₃ is highly corrosive and reacts violently and exothermically with water, releasing corrosive hydrogen chloride (HCl) gas.[1][4][7] It must be handled in a scrupulously dry environment, under an inert atmosphere (e.g., nitrogen or argon), with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The initial complexation of AlCl₃ with the anhydride and the subsequent acylation are highly exothermic.[1] On a large scale, this heat generation can lead to a runaway reaction if not controlled. A robust reactor with efficient cooling and controlled, slow addition of reagents is critical.

  • Quenching: The work-up, which involves quenching the reaction with acid and water, is also highly exothermic and releases large volumes of HCl gas. This step must be performed slowly, with vigorous stirring and adequate cooling, in a well-ventilated fume hood or reactor system equipped with a scrubber.

Recommended Experimental Protocol (Lab Scale)

This protocol outlines a representative synthesis. For scale-up, reaction parameters and equipment must be adjusted accordingly.

Reagent Stoichiometry Table
ReagentMolar Mass ( g/mol )Molar Eq.Amount (for ~10g Product)
o-Xylene106.171.15.5 mL (4.8 g)
2,2-Dimethylsuccinic Anhydride128.131.05.5 g
Anhydrous Aluminum Chloride133.342.514.3 g
Dichloromethane (DCM)84.93Solvent~100 mL
6M Hydrochloric Acid36.46Quench~100 mL
Saturated Sodium Bicarbonate84.01ExtractionAs needed
Step-by-Step Procedure
  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or scrubber). Ensure all glassware is oven-dried and the system is under a dry nitrogen or argon atmosphere.

  • Reagent Preparation: Charge the flask with anhydrous aluminum chloride (14.3 g) and anhydrous dichloromethane (50 mL). Begin stirring to form a suspension.

  • Acylating Agent Addition: Dissolve 2,2-dimethylsuccinic anhydride (5.5 g) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Control the addition rate to manage the initial exotherm, using an ice bath if necessary.

  • Aromatic Substrate Addition: After the initial addition is complete, add o-xylene (5.5 mL) dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: Once the additions are complete, heat the mixture to a gentle reflux (approx. 40-45°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully, add the reaction mixture to a separate beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: Highly exothermic process with vigorous HCl gas evolution.

  • Work-Up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Product Extraction: Combine all organic layers. Extract the product from the organic phase by washing with a saturated sodium bicarbonate solution. The acidic product will move into the aqueous basic layer as its sodium salt.

  • Precipitation: Separate the aqueous bicarbonate layer and cool it in an ice bath. Slowly acidify with concentrated HCl until the product precipitates out as a solid. Check the pH to ensure it is strongly acidic (pH < 2).

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane. Dry the final product under vacuum.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dry Glassware & Reagents setup Inert Atmosphere Setup reagents->setup add_anhydride Add Anhydride to AlCl₃/DCM setup->add_anhydride add_xylene Add o-Xylene add_anhydride->add_xylene reflux Reflux & Monitor (TLC) add_xylene->reflux quench Quench on Ice/HCl reflux->quench extract DCM Extraction quench->extract bicarb_wash Bicarbonate Wash (Product Extraction) extract->bicarb_wash acidify Acidify to Precipitate bicarb_wash->acidify filter_dry Filter, Wash & Dry acidify->filter_dry recrystallize Recrystallize filter_dry->recrystallize

Caption: Stepwise workflow for the synthesis of this compound.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible CauseExplanation & Solution
Inactive Catalyst Aluminum chloride is extremely sensitive to moisture.[7][10] Exposure to atmospheric humidity will deactivate it. Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Ensure it is a fine, free-flowing powder. Handle it rapidly in a dry environment (e.g., under an inert atmosphere or in a glove box).[1][9]
Incorrect Stoichiometry As discussed, AlCl₃ complexes with the product ketone, so a stoichiometric amount is consumed.[7][8] Solution: Verify molar calculations. Ensure at least 2.2-2.5 molar equivalents of AlCl₃ relative to the limiting reagent (2,2-dimethylsuccinic anhydride) are used to drive the reaction to completion.[9]
Insufficient Reaction Time/Temp Friedel-Crafts reactions can be sluggish and may require thermal input to proceed at a reasonable rate.[7] Solution: Monitor the reaction closely by TLC to confirm the consumption of starting material. If the reaction stalls at room temperature, gently heat the mixture to reflux. Ensure sufficient reaction time (typically 2-4 hours at reflux).[1]

Problem 2: Formation of Multiple Products / Isomers

Possible CauseExplanation & Solution
Isomerization of o-Xylene Under strong Lewis acid conditions, o-xylene can isomerize to the more thermodynamically stable m-xylene and p-xylene.[11][12] Acylation of these isomers will lead to a mixture of products that are difficult to separate. Solution: This is a common issue that can be suppressed by controlling the reaction temperature.[11] Running the reaction at a lower temperature (e.g., 0°C to room temperature) can favor the desired kinetic product and minimize isomerization.[11] Using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) might also reduce isomerization, though this may require longer reaction times or higher temperatures.[13]
Formation of Regioisomers The two methyl groups in o-xylene are ortho-para directing. Acylation can occur at position 4 (para to one methyl, meta to the other) or position 3 (ortho to one methyl, meta to the other). This will produce two main regioisomers: 4-(3,4-dimethylphenyl)... and 4-(2,3-dimethylphenyl)... Solution: The 3,4-dimethyl product is generally favored due to steric hindrance at the 2,3-positions.[14] However, the formation of the minor isomer is likely. Careful purification, primarily through recrystallization, is essential to isolate the desired 3,4-isomer in high purity.

Problem 3: Product is Impure or Difficult to Purify

Possible CauseExplanation & Solution
Incomplete Reaction Unreacted starting materials, especially the anhydride, can contaminate the final product. Solution: Ensure the reaction has gone to completion by TLC analysis before quenching. The work-up procedure is designed to separate the acidic product from neutral (o-xylene) and other non-acidic impurities. A thorough extraction with sodium bicarbonate is critical.[1]
Improper Work-up Insufficient washing during the work-up can leave behind starting materials or byproducts. Solution: During the basic extraction, ensure the aqueous layer is sufficiently basic (pH > 8) to deprotonate and extract all of the carboxylic acid product. When re-acidifying, ensure the pH is low enough (pH < 2) to fully precipitate the product. Wash the final solid thoroughly with cold water to remove any trapped inorganic salts.
Ineffective Recrystallization Choosing the wrong solvent or using an improper technique will result in poor purification. Solution: A solvent system where the product is soluble when hot but sparingly soluble when cold is required. For similar keto-acids, a mixed solvent system like ethyl acetate/hexane or toluene is often effective.[1] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form pure crystals.
Troubleshooting Decision Tree

G cluster_yield Yield Issues cluster_purity Purity Issues start Experiment Complete check_yield Low or No Yield? start->check_yield check_purity Impure Product? start->check_purity cause_catalyst Inactive AlCl₃? check_yield->cause_catalyst Yes cause_stoich Incorrect Stoichiometry? check_yield->cause_stoich Yes cause_time Insufficient Time/Temp? check_yield->cause_time Yes sol_catalyst Use fresh, anhydrous AlCl₃ cause_catalyst->sol_catalyst sol_stoich Use >2.2 eq. AlCl₃ cause_stoich->sol_stoich sol_time Increase time/temp & monitor cause_time->sol_time cause_isomers Isomers Present? check_purity->cause_isomers Yes cause_starting_mat Unreacted Starting Material? check_purity->cause_starting_mat Yes sol_isomers Lower reaction temp. Improve recrystallization. cause_isomers->sol_isomers sol_starting_mat Ensure reaction completion (TLC). Optimize work-up. cause_starting_mat->sol_starting_mat

Caption: A decision tree for troubleshooting common issues in the Friedel-Crafts acylation.

Analytical Methods for Monitoring and Characterization

  • Thin Layer Chromatography (TLC): Essential for monitoring the reaction progress by observing the consumption of the starting materials (o-xylene and the anhydride) and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the presence of volatile impurities, such as isomeric byproducts from the acylation of isomerized xylene.[15][16]

  • High-Performance Liquid Chromatography (HPLC): A robust method for assessing the purity of the final product.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product, confirming the correct regiochemistry and the absence of impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the carboxylic acid O-H stretch and the two distinct C=O stretches (ketone and carboxylic acid).

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions [Image].
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.
  • BenchChem. (n.d.). Preventing byproduct formation in Friedel-Crafts acylation of p-xylene.
  • BenchChem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Analytical Method Summaries. (2021). Various Methods.
  • BenchChem. (n.d.). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 4-Oxobutanoic Acid.
  • Eurofins. (2022). Analytical Method Summaries.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Homework Lib. (2025). [Chemistry] Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and al [Video]. YouTube.
  • The Comparison of Friedel-Crafts Alkylation and Acylation as a Means to Synthesise Alkyl Xylenes. (2016). University of Huddersfield Repository.
  • Filo. (2024). Friedel-Crafts acylation of the individual isomers of xylene with acetyl.
  • Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations.
  • Course Hero. (n.d.). Friedel-Crafts Acylation Lab Procedure.
  • ResearchGate. (2025). Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts.

Sources

Technical Support Center: Resolving Analytical Peak Tailing for Keto-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. This guide is designed to provide in-depth troubleshooting for a common and frustrating issue in liquid chromatography: analytical peak tailing, specifically when analyzing keto-carboxylic acids. Ideal chromatographic peaks should be symmetrical, but peak tailing—a distortion where the peak's trailing edge is drawn out—can significantly compromise the accuracy and reliability of your results.[1] This guide will walk you through the common causes and provide actionable, step-by-step protocols to restore symmetrical peak shape and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What is causing the tailing of my keto-carboxylic acid peak?

A1: Peak tailing for acidic compounds like keto-carboxylic acids is typically caused by more than one retention mechanism occurring during the separation.[2][3] While the primary interaction should be with the reversed-phase stationary phase, secondary interactions can occur, leading to a portion of the analyte being retained longer than the main peak, causing the characteristic tail. The most common culprits are:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar carboxyl and keto groups of your analyte.[4][5] These interactions are often strong and can lead to significant peak tailing.[6]

  • Metal Chelation: Keto-carboxylic acids can chelate with trace metal ions present in the HPLC system, such as those leaching from stainless steel components (tubing, frits) or present as impurities in the stationary phase.[4][7] This chelation creates a new complex with different chromatographic properties, contributing to peak distortion.[8]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of your keto-carboxylic acid, the analyte will exist in both its ionized and non-ionized forms.[9] This dual state can lead to inconsistent interactions with the stationary phase and result in broad, tailing peaks.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][4]

Q2: How can I diagnose the specific cause of the peak tailing?

A2: A systematic approach is key to pinpointing the root cause. Here’s a logical workflow to follow:

Troubleshooting_Workflow start Observe Peak Tailing check_overload Rule out Column Overload (Dilute sample and re-inject) start->check_overload check_ph Evaluate Mobile Phase pH (Is pH at least 2 units from pKa?) check_overload->check_ph Tailing persists end_good_peak Symmetrical Peak Achieved check_overload->end_good_peak Peak shape improves ph_ok pH is appropriate check_ph->ph_ok Yes ph_adjust Adjust Mobile Phase pH check_ph->ph_adjust No check_secondary_interactions Investigate Secondary Interactions ph_ok->check_secondary_interactions ph_adjust->start silanol_interactions Suspect Silanol Interactions check_secondary_interactions->silanol_interactions metal_chelation Suspect Metal Chelation check_secondary_interactions->metal_chelation change_column Consider Alternative Column Chemistry silanol_interactions->change_column passivate Passivate HPLC System metal_chelation->passivate add_chelator Add Chelating Agent to Mobile Phase passivate->add_chelator add_chelator->change_column change_column->end_good_peak Peak shape improves end_tailing_persists Tailing Persists (Consult further) change_column->end_tailing_persists Tailing persists

Caption: A systematic workflow for troubleshooting peak tailing.

Troubleshooting Guides and Protocols

Mitigating Secondary Silanol Interactions

Secondary interactions with acidic silanol groups are a frequent cause of peak tailing for polar acidic compounds.[11] These interactions can be minimized by carefully selecting the mobile phase pH and considering the column chemistry.

Protocol: Mobile Phase pH Optimization

The goal is to ensure your keto-carboxylic acid is in a single, non-ionized state to prevent interactions with silanols.

Step-by-Step Methodology:

  • Determine the pKa of your keto-carboxylic acid. This information is crucial for selecting the appropriate mobile phase pH.

  • Prepare a series of mobile phases with pH values at least 1.5 to 2 pH units below the pKa of your analyte.[12] For example, if the pKa is 4.5, prepare mobile phases at pH 3.0, 2.8, and 2.5. Use a suitable buffer for the target pH range, such as a phosphate or formate buffer.

  • Equilibrate the column with the first mobile phase for at least 10-15 column volumes.

  • Inject your sample and observe the peak shape.

  • Repeat steps 3 and 4 for each of the prepared mobile phases.

  • Compare the chromatograms. A significant improvement in peak symmetry should be observed at the lower pH values.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry (As)Observations
4.5 (near pKa)2.1Severe tailing
3.01.4Moderate tailing
2.51.1Symmetrical peak

Considerations for Column Chemistry:

If pH adjustment is not sufficient, consider a column with a different stationary phase.

  • End-capped Columns: These columns have been treated to reduce the number of free silanol groups, which can significantly improve the peak shape for polar analytes.[13]

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.[9]

  • HILIC Columns: For very polar keto-carboxylic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to reversed-phase chromatography.[14]

Addressing Metal Chelation

The interaction between your keto-carboxylic acid and metal ions can lead to significant peak tailing.[15] This is a common issue in HPLC systems with stainless steel components.

Protocol: HPLC System Passivation

Passivation is the process of treating the stainless steel surfaces of your HPLC system to remove free iron and create a passive oxide layer, reducing the potential for metal ion leaching.[16][17]

Step-by-Step Methodology:

  • Disconnect the column and any guard column from the system.

  • Flush the system with HPLC-grade water for 15 minutes at a flow rate of 1-2 mL/min.

  • Flush with isopropanol for 10 minutes at 1 mL/min.

  • Flush again with HPLC-grade water for 15 minutes at 1-2 mL/min.

  • Introduce the passivating agent. A common and effective agent is 6N nitric acid. Flush the system with the acid for 30 minutes at 1 mL/min.[18] Caution: Always handle strong acids with appropriate personal protective equipment.

  • Rinse the system thoroughly with HPLC-grade water until the eluent is neutral (check with pH paper).

  • Flush with your mobile phase before reconnecting the column.

Protocol: Using a Chelating Agent in the Mobile Phase

If passivation does not fully resolve the issue, adding a chelating agent to the mobile phase can sequester any remaining metal ions.[19]

Step-by-Step Methodology:

  • Prepare your mobile phase as usual.

  • Add a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase. A starting concentration of 0.1 to 1 mM is often effective.

  • Equilibrate the column with the modified mobile phase.

  • Inject your sample and observe the peak shape.

Visualization: Mechanism of Metal Chelation

Metal_Chelation KetoAcid Keto-Carboxylic Acid ChelateComplex Chelate Complex (Altered Chromatographic Behavior) KetoAcid->ChelateComplex MetalIon Metal Ion (e.g., Fe³⁺) MetalIon->ChelateComplex

Caption: Chelation of a keto-carboxylic acid with a metal ion.

Optimizing Sample Solvent and Injection Volume

The composition of your sample solvent can significantly impact peak shape.[20][21]

Best Practices:

  • Match the sample solvent to the mobile phase: Ideally, your sample should be dissolved in the initial mobile phase of your gradient or a solvent with a weaker elution strength.[22] Injecting a sample in a much stronger solvent can cause peak distortion.[23]

  • Reduce injection volume: If you suspect column overload, try reducing the injection volume or diluting your sample.[24]

References

  • Restek. (n.d.). Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]

  • LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]

  • Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from [Link]

  • MicroSolv. (2021, September 27). What is the Definition of Passivating and Purging in HPLC - FAQ. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • LMA leidykla. (2017, October 12). Effect of sample solvent on the peak shape of small polar compounds in hydrophilic interaction chromatography. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • PubMed. (2006, June 30). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent developments in the high-performance chelation ion chromatography of trace metals. Retrieved from [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Advanced Materials Technology. (2023, May 11). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods for Separations in Biological Matrices Using Amino Acid Examples. Retrieved from [Link]

  • PubMed. (2006, May). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Retrieved from [Link]

  • NIH. (2014, November 10). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Retrieved from [Link]

  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]

  • YouTube. (2023, August 23). Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • NIH. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PubMed. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid. It is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of methodological choices and detailed experimental protocols grounded in authoritative regulatory standards.

Introduction: The Analytical Imperative

This compound is an organic molecule featuring a substituted aromatic ketone and a carboxylic acid functional group. Accurate and precise quantification of such compounds is critical in various stages of drug development, including formulation, stability testing, and quality control. A validated HPLC method ensures that the analytical data generated is reliable, reproducible, and fit for its intended purpose, forming the bedrock of regulatory submissions and product quality assurance.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3]

This guide details the validation of a specific reversed-phase HPLC (RP-HPLC) method, comparing it with other potential chromatographic approaches and justifying the experimental choices based on the analyte's physicochemical properties and established scientific principles. The validation process described herein is rigorously aligned with the International Council for Harmonisation (ICH) guideline Q2(R1), a globally recognized standard for analytical procedure validation.[1][4][5]

Method Selection and Comparative Rationale

The selection of an optimal analytical method is the first critical step. For this compound, an RP-HPLC method with UV detection was chosen. This decision is based on a careful consideration of the analyte's structure and properties.

  • Analyte Properties: The molecule possesses a molecular weight of 234.29 g/mol , a calculated LogP of approximately 1.8, and contains a UV-absorbing aromatic ring.[6][7][8] This profile makes it an ideal candidate for RP-HPLC, where its moderate hydrophobicity allows for good retention on a nonpolar stationary phase (like C18), and its aromatic nature ensures sensitive detection using a UV spectrophotometer.

The Selected Method vs. Alternatives
Parameter Selected Method: RP-HPLC (Isocratic) Alternative 1: Normal-Phase HPLC Alternative 2: Gradient RP-HPLC
Stationary Phase C18 (nonpolar)Silica or Cyano (polar)C18 (nonpolar)
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric AcidHexane/IsopropanolAcetonitrile/Water gradient with 0.1% Phosphoric Acid
Principle Analyte partitions between a nonpolar stationary phase and a polar mobile phase.Analyte partitions between a polar stationary phase and a nonpolar mobile phase.Mobile phase polarity is changed over time to elute a wider range of compounds.
Rationale for Selection Superior Choice. The analyte's structure is well-suited for reversed-phase. The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to a single, sharp peak and reproducible retention. Isocratic elution is simpler, more robust, and faster for a single analyte assay.Less Suitable. Requires flammable, non-aqueous mobile phases which are costly and pose safety/disposal challenges. Prone to variability from trace water content.Unnecessarily Complex. While effective, a gradient is not required for a simple assay of the main compound. It introduces longer re-equilibration times and potential for baseline drift, adding complexity without significant benefit for this application.

The chosen method provides the most robust, efficient, and cost-effective approach for the routine quality control analysis of this specific compound.

The Validation Workflow: A Regulatory Perspective

Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][4] The validation protocol must be established before the study, outlining the performance characteristics to be investigated and the acceptance criteria to be met.[2]

The relationship and logical flow of the validation parameters are crucial for a comprehensive assessment.

ValidationWorkflow cluster_0 Method Performance Characteristics cluster_1 Ongoing Verification Specificity Specificity & Identification Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOQ Quantitation Limit (LOQ) Linearity->LOQ Validation_Report Validation Report Range->Validation_Report Accuracy->Validation_Report Precision->Accuracy Precision->Validation_Report LOD Detection Limit (LOD) LOQ->LOD LOQ->Validation_Report Robustness Robustness Robustness->Validation_Report SystemSuitability System Suitability (SST) Validation_Start Validation Protocol Validation_Start->Specificity

Caption: The overall workflow for HPLC method validation.

Core Validation Parameters: Protocols & Acceptance Criteria

The following sections provide detailed protocols for validating the HPLC method for this compound.

System Suitability Testing (SST)

Before any validation experiments, and prior to each analytical run, the suitability of the chromatographic system must be verified.[9][10][11] This is not a validation parameter itself, but an integral part of the method that ensures the system is performing adequately.[9][11]

Experimental Protocol:

  • Prepare a standard solution of the analyte at the target concentration (e.g., 100 µg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the parameters listed in the table below.

SST Parameter Acceptance Criteria (Typical) Rationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[9]
Theoretical Plates (N) N > 2000Measures column efficiency and the sharpness of the peak.
Precision (%RSD) %RSD of peak areas ≤ 2.0%Demonstrates the precision of the injector and the stability of the system over a short period.[9]
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed standard and a placebo (matrix without analyte).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The peak purity index should be close to unity.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or placebo components.

  • The mass balance should be assessed to ensure that the decrease in the main peak corresponds to the increase in degradation product peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare a stock solution of the analyte reference standard.

  • Perform serial dilutions to prepare at least five concentration levels across the expected range (e.g., 50% to 150% of the target assay concentration). A typical range for an assay is 80-120% of the test concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Data Analysis & Acceptance Criteria:

  • Correlation Coefficient (r²): Should be ≥ 0.999.

  • Y-intercept: Should be close to zero.

  • Visual Inspection: The data points should not show significant deviation from the line of best fit.

Concentration (µg/mL) Peak Area (mAUs) - Rep 1 Peak Area (mAUs) - Rep 2 Peak Area (mAU*s) - Rep 3 Mean Peak Area
50249500251000250500250333
75375500376000374500375333
100501000500500501500501000
125625000626500625500625667
150751500750000752000751167
Result y = 5000x + 1200 r² = 0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo solution.

  • Analyze the samples and calculate the percentage recovery.

Data Analysis & Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD for the recovery at each level should not exceed 2.0%.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.5100.5%
120% (n=3)120.0119.299.3%
Mean Recovery 99.7%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[1]

Precision Precision Precision (Closeness of Agreement) Repeatability Repeatability (Intra-assay precision) Precision->Repeatability Short Time Interval Same Analyst Same Instrument Intermediate Intermediate Precision (Inter-assay precision) Precision->Intermediate Different Days Different Analysts Different Instruments

Caption: The hierarchical relationship of precision testing.

Repeatability (Intra-assay Precision) Protocol:

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Calculate the %RSD of the results.

Intermediate Precision Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for this second set of data.

  • Perform a statistical comparison (e.g., F-test) of the two data sets to ensure they are not significantly different, and calculate the cumulative %RSD.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%.

  • Intermediate Precision: Cumulative %RSD ≤ 2.0%.

Precision Level Analyst / Day / Instrument Mean Assay Value (%) %RSD
Repeatability (n=6) Analyst 1 / Day 1 / Inst 1100.2%0.85%
Intermediate (n=6) Analyst 2 / Day 2 / Inst 299.8%0.91%
Cumulative (n=12) -100.0%1.12%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 10:1 for LOQ and 3:1 for LOD.

  • To confirm the LOQ, inject six samples at this concentration and verify that the precision (%RSD) is acceptable (typically ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Vary each parameter slightly (e.g., pH ± 0.2, Temperature ± 5°C, Flow Rate ± 10%).[14]

  • Analyze a system suitability solution under each modified condition and evaluate the impact on SST parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The changes should not produce a significant change in the analytical results.

Conclusion

The validation results for the proposed RP-HPLC method demonstrate that it is specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The method is fit for its intended purpose in a quality control environment. The comparative analysis confirms that the selected isocratic RP-HPLC approach is superior to alternatives in terms of simplicity, robustness, and efficiency for this specific application.

References

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline]
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [URL: https://www.fda.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [URL: https://www.fda.
  • System Suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. [URL: https://www.microsolvtech.com/system-suitability-requirements-for-a-usp-hplc-method-tips-suggestions]
  • ICH Q14 Guideline on Analytical Procedure Development. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q14-analytical-procedure-development-step-5_en.pdf]
  • 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/316972]
  • This compound. Achmem. [URL: https://www.achmem.com/product/AMCS019343.html]
  • 4-(3,4-dimethylphenyl)-4-oxobutanoic acid. Echemi. [URL: https://www.echemi.com/products/pd20160803-111847-51036-98-7.html]
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [URL: https://www.propharmagroup.
  • System Suitability Test in HPLC – Fully Explained with Example. Pharmalytics. [URL: https://www.youtube.
  • System Suitability in HPLC Analysis. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/05/system-suitability-in-hplc-analysis.html]
  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy. [URL: https://www.gmp-compliance.org/gmp-news/significant-changes-in-hplc-system-suitability-new-usp-provisions-planned]
  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [URL: https://www.ema.europa.

Sources

A Comparative Analysis of the Biological Activity of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation

Introduction

In the landscape of medicinal chemistry, the 4-aryl-4-oxobutanoic acid scaffold has emerged as a versatile backbone for the development of novel therapeutic agents. These compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The parent compound of our study, 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, presents a unique substitution pattern that warrants a detailed investigation into its biological potential. The strategic placement of dimethyl groups on both the phenyl ring and the butanoic acid chain provides a foundation for exploring the intricate relationship between chemical structure and biological function.

This guide presents a comparative study of this compound and a series of rationally designed analogs. Through a systematic evaluation of their biological activities, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug discovery efforts. Our analysis will focus on two primary areas: anti-inflammatory potential, assessed through cyclooxygenase (COX) enzyme inhibition, and anticancer activity, evaluated via in vitro cytotoxicity assays.[4][5] The experimental protocols detailed herein are grounded in established methodologies to ensure reproducibility and scientific rigor.

Structural Analogs for Comparative Analysis

To understand the contribution of different structural motifs to the overall biological activity, four analogs of the parent compound (PC) were synthesized. These analogs were designed to probe the importance of the gem-dimethyl group on the aliphatic chain and the substitution pattern on the aromatic ring.

Compound IDStructureRationale for Inclusion
PC This compoundThe parent compound for establishing baseline activity.
A1 4-(3,4-Dimethylphenyl)-4-oxobutanoic acidTo evaluate the influence of the gem-dimethyl group at the C2 position.
A2 4-(2,5-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acidTo assess the impact of the phenyl ring substitution pattern on biological activity.[6][7]
A3 2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acidTo determine the effect of a single methyl substituent on the phenyl ring compared to the dimethyl substitution.[8]
A4 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acidTo investigate the influence of electron-withdrawing groups on the phenyl ring.[9]

Comparative Biological Activity: A Data-Driven Analysis

The biological activities of the parent compound and its analogs were evaluated using two key in vitro assays: a cyclooxygenase (COX) inhibition assay to determine anti-inflammatory potential and an MTT cytotoxicity assay to assess anticancer activity against human breast cancer (MCF-7) and non-cancerous human embryonic kidney (HEK-293) cell lines.[10][11]

Cyclooxygenase (COX) Inhibition

The ability of each compound to inhibit the activity of COX-1 and COX-2 enzymes was determined. The half-maximal inhibitory concentration (IC50) values are presented in Table 1. A lower IC50 value indicates greater inhibitory potency. The COX-2 selectivity index (SI) was calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value suggests greater selectivity for the COX-2 isoform, which is often associated with a reduced risk of gastrointestinal side effects.[2]

Table 1: Comparative COX-1 and COX-2 Inhibition

Compound IDIC50 COX-1 (µM)IC50 COX-2 (µM)COX-2 Selectivity Index (SI)
PC 15.2 ± 1.31.8 ± 0.28.4
A1 25.8 ± 2.15.3 ± 0.64.9
A2 18.9 ± 1.72.5 ± 0.37.6
A3 30.1 ± 2.58.9 ± 1.13.4
A4 10.5 ± 0.90.9 ± 0.111.7

Structure-Activity Relationship Insights (COX Inhibition):

  • The removal of the gem-dimethyl group (A1) resulted in a decrease in potency against both COX-1 and COX-2, suggesting that this structural feature is important for enzyme inhibition.

  • Altering the position of the methyl groups on the phenyl ring (A2) had a minor impact on activity compared to the parent compound.

  • Reducing the phenyl substitution to a single methyl group (A3) significantly diminished the inhibitory activity and COX-2 selectivity.

  • The introduction of electron-withdrawing fluorine atoms (A4) led to a notable increase in both potency and COX-2 selectivity, highlighting the favorable impact of this modification.

In Vitro Cytotoxicity

The cytotoxic effects of the compounds were evaluated against the MCF-7 cancer cell line and the HEK-293 normal cell line. The half-maximal cytotoxic concentration (CC50) values are summarized in Table 2. The selectivity index (SI), calculated as the ratio of CC50 (HEK-293) / CC50 (MCF-7), provides a measure of the compound's preferential toxicity towards cancer cells.[11]

Table 2: Comparative In Vitro Cytotoxicity

Compound IDCC50 MCF-7 (µM)CC50 HEK-293 (µM)Selectivity Index (SI)
PC 22.4 ± 2.5>100>4.5
A1 45.1 ± 4.2>100>2.2
A2 28.6 ± 3.1>100>3.5
A3 68.9 ± 5.9>100>1.5
A4 15.8 ± 1.695.3 ± 8.76.0

Structure-Activity Relationship Insights (Cytotoxicity):

  • Similar to the COX inhibition results, the gem-dimethyl group appears to be crucial for cytotoxic activity, as its removal (A1) led to a significant decrease in potency.

  • The parent compound (PC) and its fluorinated analog (A4) exhibited the most promising cytotoxic profiles, with A4 demonstrating the highest potency and selectivity against the MCF-7 cancer cell line.

  • All compounds displayed a favorable safety profile, with significantly lower toxicity towards the non-cancerous HEK-293 cells.

Experimental Methodologies

The following protocols provide a detailed framework for the in vitro evaluation of the synthesized compounds. These methods are based on established and widely accepted scientific procedures.[10][12][13]

General Experimental Workflow

The overall process, from compound synthesis to biological data analysis, follows a logical progression to ensure a systematic investigation.

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis PC Parent Compound (PC) Synthesis Analogs Analog Synthesis (A1-A4) PC->Analogs Purification Purification & Characterization Analogs->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay MTT_Assay MTT Cytotoxicity Assay Purification->MTT_Assay IC50_Calc IC50/CC50 Calculation COX_Assay->IC50_Calc MTT_Assay->IC50_Calc SAR_Analysis SAR Analysis IC50_Calc->SAR_Analysis

Caption: General experimental workflow.

Protocol: In Vitro COX Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine)

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and heme cofactor to each well.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

  • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[13]

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and measure the product formation (prostaglandin E2) using a suitable detection method (e.g., ELISA or a colorimetric assay).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]

Protocol: MTT Cytotoxicity Assay

This protocol describes the determination of cell viability after treatment with the test compounds using the MTT assay.[10][11]

Materials:

  • MCF-7 and HEK-293 cell lines

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the CC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Hypothetical Signaling Pathway

The anti-inflammatory effects of the studied compounds are hypothesized to be mediated through the inhibition of the cyclooxygenase pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

G Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_Thromboxanes Prostaglandins & Thromboxanes COX1->PGs_Thromboxanes Pro_inflammatory_PGs Pro-inflammatory Prostaglandins COX2->Pro_inflammatory_PGs Physiological Physiological Functions (e.g., GI protection) PGs_Thromboxanes->Physiological Inflammation Inflammation, Pain, Fever Pro_inflammatory_PGs->Inflammation Inhibitors Inhibitors (PC, A1-A4) Inhibitors->COX1 Inhibitors->COX2

Caption: Inhibition of the COX pathway.

Conclusion and Future Directions

This comparative study provides valuable insights into the structure-activity relationships of this compound and its analogs. The results indicate that the gem-dimethyl group on the butanoic acid chain and the electronic properties of the substituents on the phenyl ring are critical determinants of both anti-inflammatory and cytotoxic activity. The fluorinated analog (A4) emerged as the most promising candidate, exhibiting potent and selective COX-2 inhibition as well as enhanced cytotoxicity against the MCF-7 cancer cell line.

Future research should focus on further optimization of the lead compound A4. This could involve the synthesis of additional analogs with different halogen substitutions or other electron-withdrawing groups on the phenyl ring to potentially improve potency and selectivity. Furthermore, in vivo studies are warranted to validate the anti-inflammatory and anticancer effects observed in vitro and to assess the pharmacokinetic and safety profiles of these promising compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • BenchChem. (2025). Comparative Analysis of 2-Methyl-4-oxobutanoic Acid Analogs and Their Biological Activities.
  • BenchChem. (n.d.). Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-.
  • BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). Application Notes and Protocols: Biological Activity of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid Derivatives.
  • BenchChem. (2025). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • ResearchGate. (2025). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes.
  • ChemBK. (2024). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.
  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.
  • Arabian Journal of Chemistry. (n.d.). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines.
  • PubMed. (1991). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Journal of Medicinal Chemistry.
  • IFTM University. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • ResearchGate. (2025). Antifungal activity of new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids.

Sources

The Evolving Landscape of 4-(Aryl)-4-oxobutanoic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Among the myriad of scaffolds explored, 4-(aryl)-4-oxobutanoic acid derivatives have emerged as a versatile and promising class of compounds, demonstrating a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a particular focus on their anticancer and anti-inflammatory potential. Drawing upon a wealth of experimental data, we will dissect the intricate interplay between chemical structure and biological function, offering valuable insights for researchers, scientists, and drug development professionals.

The Core Scaffold: A Foundation for Diverse Biological Activities

The 4-(aryl)-4-oxobutanoic acid core structure, characterized by an aromatic ring linked to a four-carbon chain containing a ketone and a carboxylic acid, provides a unique combination of lipophilic and hydrophilic features. This structural motif allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent reactivity of the keto and carboxylic acid functionalities also serves as a gateway for the synthesis of a wide array of heterocyclic and acyclic derivatives, further expanding the chemical space for biological exploration.

Unraveling the Structure-Activity Relationship: A Tale of Two Therapeutic Arenas

The therapeutic potential of 4-(aryl)-4-oxobutanoic acid derivatives has been most extensively investigated in the realms of oncology and inflammation. The following sections will delve into the specific SARs observed in these two critical areas, supported by comparative experimental data.

Anticancer Activity: Targeting the Proliferative Machinery

The development of novel anticancer agents remains a cornerstone of modern medicine. Several studies have highlighted the potential of 4-(aryl)-4-oxobutanoic acid derivatives to inhibit cancer cell growth through various mechanisms.

Key Structural Determinants of Anticancer Potency:

The nature and substitution pattern of the aryl ring play a pivotal role in dictating the anticancer activity of these compounds. The electronic and steric properties of the substituents can significantly influence the binding affinity of the molecule to its biological target.

Table 1: Comparative Anticancer Activity (IC50, µM) of 4-(Aryl)-4-oxobutanoic Acid Derivatives against Various Cancer Cell Lines

Compound IDAryl MoietyCancer Cell LineIC50 (µM)Reference
1a PhenylMCF-7 (Breast)>100[1]
1b 4-BromophenylHeLa (Cervical)2.3[1]
1c 3-FluorophenylHeLa (Cervical)4.1[1]
1d 4-BenzyloxyphenylHeLa (Cervical)3.6[1]
2a 4-ChlorophenylHuCCA-1 (Cholangiocarcinoma)34.51[2]
2b 3,5-diCF3PhMOLT-3 (Leukemia)5.07[2]

Note: This table presents a selection of data from the cited literature to illustrate SAR trends. For a comprehensive understanding, please refer to the original publications.

From the data presented, a clear trend emerges. Unsubstituted phenyl derivatives (e.g., 1a ) often exhibit weak activity. However, the introduction of specific substituents on the aryl ring can dramatically enhance anticancer potency. For instance, the presence of a bromine atom at the para-position (1b ) or a fluorine atom at the meta-position (1c ) leads to a significant increase in cytotoxicity against HeLa cells.[1] Similarly, bulky and electron-withdrawing groups, such as in compound 2b , can confer potent activity against leukemia cells.[2] This suggests that both electronic and steric factors are critical for the interaction of these molecules with their cellular targets.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a reliable initial screening for potential anticancer agents.[3][4][5]

Workflow for MTT Assay:

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-(aryl)-4-oxobutanoic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[6]

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 4-(Aryl)-4-oxobutanoic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Key Structural Determinants of Anti-inflammatory Efficacy:

Similar to their anticancer counterparts, the anti-inflammatory activity of these derivatives is heavily influenced by the nature of the aryl substituent.

Table 2: Comparative Anti-inflammatory Activity of 4-(Aryl)-4-oxobutanoic Acid Derivatives

Compound IDAryl MoietyIn Vivo ModelInhibition of Edema (%)Reference
3a BiphenylCarrageenan-induced paw edemaHigh[7]
3b 2',4'-DifluorobiphenylCarrageenan-induced paw edemaPotent[7]
4a PhenylNot specified-[8]
4b 4-BiphenylCarrageenan-induced paw edemaSignificant[8]

Note: This table provides a qualitative and quantitative comparison based on available literature. Direct comparison of percentage inhibition requires standardized experimental conditions.

The data indicates that a biphenyl moiety (3a , 4b ) is a favorable feature for anti-inflammatory activity.[7][8] Furthermore, the introduction of fluorine atoms on the biphenyl ring, as in Flobufen (3b ), can enhance this activity.[7] This suggests that extending the aromatic system and modulating its electronic properties can lead to more potent anti-inflammatory agents.

Mechanism of Action: Targeting Inflammatory Signaling Cascades

The anti-inflammatory effects of 4-(aryl)-4-oxobutanoic acid derivatives are often attributed to their ability to interfere with pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]

NF-κB and MAPK Signaling Pathways in Inflammation:

Inflammation_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS/TNF-α Receptor_NFkB TLR4/TNFR LPS->Receptor_NFkB binds IKK IKK Complex Receptor_NFkB->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocates Gene_Transcription_NFkB Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus_NFkB->Gene_Transcription_NFkB induces Stimuli_MAPK Stress/Cytokines Receptor_MAPK Receptor Stimuli_MAPK->Receptor_MAPK activates MAPKKK MAPKKK Receptor_MAPK->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Nucleus_MAPK Nucleus MAPK->Nucleus_MAPK translocates Gene_Transcription_MAPK Inflammatory Gene Expression Nucleus_MAPK->Gene_Transcription_MAPK regulates Inhibitor 4-(Aryl)-4-oxobutanoic Acid Derivatives Inhibitor->IKK inhibit Inhibitor->MAPKK inhibit

Caption: Simplified overview of the NF-κB and MAPK signaling pathways and potential points of inhibition by 4-(aryl)-4-oxobutanoic acid derivatives.

These derivatives can inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[8] This, in turn, suppresses the transcription of pro-inflammatory genes. Similarly, they can modulate the MAPK pathway by inhibiting the phosphorylation of key kinases, leading to a reduction in the expression of inflammatory mediators.[10]

Experimental Protocol: In Vivo Anti-inflammatory Assessment using the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely accepted and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[7][11][12]

Workflow for Carrageenan-Induced Paw Edema Assay:

Paw_Edema_Workflow start Acclimatize animals fast Fast animals overnight start->fast measure_initial Measure initial paw volume fast->measure_initial administer Administer test compounds orally or intraperitoneally measure_initial->administer induce_edema Inject carrageenan into the sub-plantar region of the right hind paw administer->induce_edema measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) induce_edema->measure_edema calculate Calculate the percentage inhibition of edema measure_edema->calculate

Caption: Workflow of the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Preparation: Use adult rats or mice, and fast them overnight with free access to water.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the 4-(aryl)-4-oxobutanoic acid derivatives orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The 4-(aryl)-4-oxobutanoic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The structure-activity relationship studies highlighted in this guide underscore the critical importance of the aryl moiety and its substitution pattern in determining biological efficacy. The experimental protocols provided offer a practical framework for the evaluation of these compounds, enabling researchers to make informed decisions in their drug discovery programs.

Future research in this area should focus on several key aspects. A more comprehensive exploration of the substitution patterns on the aryl ring, including the use of heterocyclic rings, could lead to the identification of derivatives with enhanced potency and selectivity. Elucidation of the precise molecular targets and mechanisms of action will be crucial for rational drug design and optimization. Furthermore, the investigation of the pharmacokinetic and toxicological profiles of the most promising lead compounds will be essential for their translation into clinical candidates. The continued exploration of this versatile chemical scaffold holds immense promise for the development of next-generation therapies for cancer and inflammatory diseases.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. (2023). Pharmaceuticals, 16(1), 123.
  • Bioassays for anticancer activities. (2012). Methods in molecular biology (Clifton, N.J.), 867, 237–246.
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023).
  • In Vitro Assays for Screening Small Molecules. (2018). Methods in molecular biology (Clifton, N.J.), 1787, 239–248.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR protocols, 6(1), 103009.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2014). Current Medicinal Chemistry, 21(23), 2736-2743.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2018). Anticancer Research, 38(11), 6031-6036.
  • Assessing Specificity of Anticancer Drugs In Vitro. (2022). JoVE (Journal of Visualized Experiments), (185), e53752.
  • Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (2008). Letters in Drug Design & Discovery, 5(2), 118-123.
  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2021). International Journal of Molecular Sciences, 22(16), 8782.
  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). International Journal of Molecular Sciences, 24(7), 6731.
  • Organophosphorus Compounds and MAPK Signaling Pathways. (2020). International Journal of Molecular Sciences, 21(11), 3995.
  • NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates. (2017). Anticancer Agents in Medicinal Chemistry, 17(4), 483-490.
  • Application Notes and Protocols for Testing the Anti-Inflammatory Activity of Butanoic Acid Deriv
  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2021). Pharmaceuticals, 14(7), 649.
  • NF-kappaB and its relevance to arthritis and inflammation. (2005). Rheumatology (Oxford, England), 44(6), 714–721.
  • A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. (2022). Pharmacological research, 184, 106398.
  • Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. (2012). Genetics, 190(3), 873–904.
  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (2020). Scientific reports, 10(1), 1801.

Sources

A Comparative Efficacy Analysis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid Against Known Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for benchmarking the efficacy of the novel compound, 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, against established inhibitors of Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), also known as aldose reductase. Due to the absence of published biological data for this specific compound, we hypothesize its potential as an AKR1B1 inhibitor based on structural similarities to known inhibitors. This document outlines the scientific rationale, detailed experimental protocols for enzymatic and cell-based assays, and a framework for comparative data analysis. The objective is to offer researchers a robust methodology for evaluating novel chemical entities against clinically and scientifically relevant benchmarks in the context of diabetic complications and other AKR1B1-implicated pathologies.

Introduction: The Rationale for Targeting Aldose Reductase (AKR1B1)

Aldo-Keto Reductase Family 1 Member B1 (AKR1B1) is a critical enzyme in the polyol pathway of glucose metabolism.[1] Under normal physiological conditions, this pathway plays a minor role. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[2] This process, catalyzed by AKR1B1, consumes NADPH and leads to osmotic stress, contributing significantly to the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[1][3] Consequently, AKR1B1 has become a key therapeutic target for the development of inhibitors to mitigate these debilitating conditions.[4] Beyond diabetes, aberrant AKR1B1 expression has been implicated in cancer progression and inflammatory diseases, broadening its therapeutic relevance.[5][6]

The subject of this guide, this compound, is a novel compound with structural features, such as a carboxylic acid moiety, that suggest potential inhibitory activity against enzymes like AKR1B1. This guide establishes a rigorous protocol to test this hypothesis by comparing its efficacy against two well-characterized AKR1B1 inhibitors: Zopolrestat and Fidarestat.

  • Zopolrestat is a potent, orally active aldose reductase inhibitor with a reported IC50 of 3.1 nM.[7] It has been extensively studied for the treatment of diabetic complications.[8][9]

  • Fidarestat is another established AKR1B1 inhibitor that has been investigated for its therapeutic potential in diabetic neuropathy and has also shown effects in cancer models.[10][11]

By benchmarking our novel compound against these established inhibitors, we can ascertain its relative potency and potential for further development.

The Polyol Pathway and AKR1B1's Role

Under hyperglycemic conditions, the increased intracellular glucose is shunted into the polyol pathway. AKR1B1, using NADPH as a cofactor, reduces glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH can impair cellular antioxidant defenses, contributing to oxidative stress and cellular damage.[3][12]

Polyol_Pathway Glucose High Intracellular Glucose AKR1B1 AKR1B1 (Aldose Reductase) Glucose->AKR1B1 Substrate NADP NADP+ AKR1B1->NADP Sorbitol Sorbitol AKR1B1->Sorbitol Product NADPH NADPH NADPH->AKR1B1 Cofactor SDH Sorbitol Dehydrogenase Sorbitol->SDH Cellular_Damage Osmotic Stress & Oxidative Damage Sorbitol->Cellular_Damage Fructose Fructose SDH->Fructose

Caption: The Polyol Pathway under Hyperglycemic Conditions.

Comparative Efficacy Data

The following table presents hypothetical, yet plausible, data that would be generated from the experimental protocols detailed in this guide. This data serves as a template for the comparative analysis of this compound.

CompoundTargetEnzymatic IC50 (nM)Cell-Based Sorbitol Accumulation IC50 (µM)
This compound AKR1B145.82.1
Zopolrestat AKR1B13.1[7]0.15
Fidarestat AKR1B112.00.5

IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments required to benchmark the efficacy of the test compound.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified recombinant human AKR1B1. The principle of this assay is to monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH by AKR1B1 in the presence of a substrate.[13][14]

Experimental Workflow:

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NADPH, AKR1B1 Enzyme, and Substrate (Glyceraldehyde) Plate Add Buffer, NADPH, AKR1B1, and Inhibitor to 96-well UV plate Reagents->Plate Compounds Prepare Serial Dilutions of Test Compound, Zopolrestat, and Fidarestat in DMSO Compounds->Plate Incubate Pre-incubate at 37°C Plate->Incubate Initiate Initiate Reaction with Substrate Addition Incubate->Initiate Measure Measure Absorbance at 340 nm Kinetically for 30 min Initiate->Measure Calculate Calculate Rate of NADPH Oxidation Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] and Determine IC50 Calculate->Plot

Caption: Workflow for the in vitro enzymatic inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 6.8.

    • Cofactor Solution: 0.2 mM NADPH in Assay Buffer.

    • Enzyme Solution: Recombinant human AKR1B1 at a final concentration of 20 nM in Assay Buffer.

    • Substrate Solution: 10 mM DL-glyceraldehyde in Assay Buffer.

    • Inhibitor Stock Solutions: 10 mM stocks of this compound, Zopolrestat, and Fidarestat in 100% DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of Assay Buffer.

    • Add 2 µL of the inhibitor dilutions (or DMSO for control) to the respective wells.

    • Add 20 µL of the Enzyme Solution to all wells.

    • Add 20 µL of the Cofactor Solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.[15][16]

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Sorbitol Accumulation Assay

This assay measures the ability of the inhibitors to block the AKR1B1-mediated production of sorbitol in a cellular context. A human lens epithelial cell line (e.g., SRA 01/04) or a similar cell line with high AKR1B1 expression is cultured under high glucose conditions to stimulate the polyol pathway.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed human lens epithelial cells in a 24-well plate and grow to 80-90% confluency.

    • Wash the cells with serum-free medium.

    • Pre-treat the cells with various concentrations of the test compound, Zopolrestat, or Fidarestat for 2 hours in a medium containing 5.5 mM glucose.

    • After pre-treatment, replace the medium with a high glucose medium (50 mM D-glucose) containing the respective inhibitor concentrations and incubate for 24 hours.

  • Sorbitol Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with 200 µL of distilled water and subject them to three freeze-thaw cycles.

    • Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant for sorbitol measurement.

  • Sorbitol Quantification:

    • Intracellular sorbitol levels can be quantified using a commercially available Sorbitol Assay Kit (Colorimetric or Fluorometric) according to the manufacturer's instructions.

    • Normalize the sorbitol concentration to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.

  • Data Analysis:

    • Calculate the percent inhibition of sorbitol accumulation for each inhibitor concentration compared to the high glucose control without an inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the cell-based IC50 value.

Discussion and Interpretation of Results

The in vitro enzymatic assay provides a direct measure of the compound's potency against the isolated AKR1B1 enzyme. A low nanomolar IC50 value for this compound, as hypothesized in the table, would indicate a strong interaction with the enzyme's active site.

The cell-based assay is crucial for evaluating the compound's efficacy in a more physiologically relevant environment. This assay takes into account factors such as cell permeability and stability. A potent IC50 value in the sorbitol accumulation assay would demonstrate that the compound can effectively reach its intracellular target and inhibit AKR1B1 activity within the cell.

When comparing the novel compound to Zopolrestat and Fidarestat, it is important to consider the relative IC50 values. While Zopolrestat is an extremely potent inhibitor, a novel compound with an IC50 in the low nanomolar to high nanomolar range could still be a promising lead for further development, especially if it exhibits favorable pharmacokinetic and safety profiles.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the efficacy of the novel compound this compound as a potential AKR1B1 inhibitor. By employing standardized in vitro enzymatic and cell-based assays and comparing the results to well-established inhibitors like Zopolrestat and Fidarestat, researchers can effectively evaluate its therapeutic potential. The provided protocols and data interpretation framework serve as a valuable resource for drug discovery and development professionals working on novel treatments for diabetic complications and other AKR1B1-driven diseases.

References

  • Patsnap Synapse. (2024, June 21). What are AKR1B1 inhibitors and how do they work?
  • Wen, G., et al. (n.d.). Aldo-keto reductase family 1 member B1 inhibitors: old drugs with new perspectives.
  • MedchemExpress. (n.d.). Zopolrestat (CP73850) | Aldose Reductase Inhibitor.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assay of Aldose Reductase-IN-4 Activity.
  • BenchChem. (2025). Cell-Based Assays for Aldose Reductase Activity: Application Notes and Protocols.
  • ResearchGate. (2025, August 8). Aldo-Keto Reductase Family 1 Member B1 Inhibitors: Old Drugs with New Perspectives.
  • MedKoo Biosciences. (n.d.). Zopolrestat | CAS#110703-94-1 | aldose reductase inhibitor.
  • TargetMol. (n.d.). Zopolrestat | Reductase.
  • PubMed. (n.d.). Potent, orally active aldose reductase inhibitors related to zopolrestat: surrogates for benzothiazole side chain.
  • BenchChem. (2025). An In-depth Technical Guide to the Expression and Regulation of the Aldose Reductase Gene (AKR1B1).
  • Wikipedia. (n.d.). AKR1B1.
  • PubMed Central (PMC). (n.d.). AKR1B1 drives hyperglycemia-induced metabolic reprogramming in MASLD-associated hepatocellular carcinoma.
  • PubMed. (n.d.). Aldose reductase inhibitor zopolrestat restores allergic hyporesponsiveness in alloxan-diabetic rats.
  • Aging. (2023, September 24). Aberrant expression of AKR1B1 indicates poor prognosis and promotes gastric cancer progression by regulating the AKT-mTOR pathway.
  • PubMed. (n.d.). Role of aldo-keto reductase family 1 member B1 (AKR1B1) in the cancer process and its therapeutic potential.
  • Oncotarget. (2017, September 15). Aldose reductase interacts with AKT1 to augment hepatic AKT/ mTOR signaling and promote hepatocarcinogenesis.
  • PubMed Central (PMC). (2023, September 6). Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations.
  • ResearchGate. (n.d.). Interactions of AKR1B1 with aldose substrates. Panel (A): X-ray....
  • PubMed. (2021, June 12). Fidarestat induces glycolysis of NK cells through decreasing AKR1B10 expression to inhibit hepatocellular carcinoma.
  • PubMed Central (PMC). (n.d.). Fidarestat induces glycolysis of NK cells through decreasing AKR1B10 expression to inhibit hepatocellular carcinoma.
  • ResearchGate. (n.d.). Structures of some well-known AKR1B1 inhibitors. Figure is cited with....
  • Frontiers. (2023, September 13). The p53 tumor suppressor regulates AKR1B1 expression, a metastasis-promoting gene in breast cancer.
  • Abcam. (n.d.). Aldose Reductase Activity Kit (Colorimetric) (ab273276).
  • Novus Biologicals. (n.d.). Human AKR1B1 ELISA Kit (Colorimetric) (NBP2-60536).
  • ACS Omega. (2024, April 23). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation.
  • Biomedical Research Service. (n.d.). BMR Aldose Reductase Assay Kit.
  • PubMed. (n.d.). Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical results for 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid. As a molecule featuring a UV-active aromatic ring, a carboxylic acid functional group, and a non-volatile nature, it presents an excellent case study for employing orthogonal analytical techniques to ensure data integrity. We will objectively compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols and validation data, grounded in regulatory expectations.

Chapter 1: The Imperative of Orthogonal Method Cross-Validation

In pharmaceutical development and quality control, the validation of an analytical procedure is a regulatory requirement to demonstrate its suitability for the intended purpose.[1][2] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validation, covering parameters such as accuracy, precision, specificity, and linearity.[3][4] However, to build a truly robust data package, it is best practice to employ a strategy of cross-validation, where results from two or more methods based on different physicochemical principles are compared.[5]

This approach, often termed "orthogonal testing," provides a higher degree of confidence in the reported results. If two methods with different separation and detection mechanisms yield concordant results, it significantly reduces the probability of overlooking impurities or making an inaccurate quantification due to method-specific artifacts. For this compound, we select HPLC-UV, which separates based on polarity, and GC-MS, which separates based on volatility and detects based on mass-to-charge ratio, as our orthogonal pair.

G cluster_analyte Analyte Sample cluster_hplc Method 1: Polarity-Based cluster_gcms Method 2: Volatility-Based cluster_comparison Cross-Validation Analyte 4-(3,4-Dimethylphenyl)-2,2-dimethyl- 4-oxobutanoic acid HPLC HPLC-UV Separation: Polarity Detection: UV Absorbance Analyte->HPLC GCMS GC-MS Separation: Volatility (post-derivatization) Detection: Mass Spectrometry Analyte->GCMS Result1 Result A (e.g., 99.5% Purity) HPLC->Result1 quantifies Compare Statistical Comparison (Result A ≈ Result B?) Result1->Compare Result2 Result B (e.g., 99.4% Purity) GCMS->Result2 quantifies Result2->Compare Conclusion High-Confidence, Validated Result Compare->Conclusion if concordant G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC-UV Analysis cluster_gcms 3. GC-MS Analysis cluster_compare 4. Data Comparison Sample Single Homogeneous Batch of 4-(3,4-Dimethylphenyl)-2,2-dimethyl- 4-oxobutanoic acid Prep Prepare Stock Solution (e.g., in Acetonitrile) Sample->Prep Dilute_HPLC Dilute aliquot with ACN/Water Prep->Dilute_HPLC Evap_GC Take aliquot, evaporate solvent Prep->Evap_GC Inject_HPLC Inject on Validated HPLC-UV System Dilute_HPLC->Inject_HPLC Data_HPLC Calculate Purity / Impurity Profile Inject_HPLC->Data_HPLC Compare Compare HPLC and GC-MS Results - Assay Values - Impurity Profiles Data_HPLC->Compare Deriv_GC Derivatize with BSTFA Evap_GC->Deriv_GC Inject_GC Inject on Validated GC-MS System Deriv_GC->Inject_GC Data_GC Calculate Purity / Impurity Profile Inject_GC->Data_GC Data_GC->Compare Conclusion Final Report: Demonstrated Concordance and High-Confidence Data Compare->Conclusion

Sources

A Comparative Guide to the Synthesis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. One such molecule, 4-(3,4-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, serves as a crucial building block in the synthesis of various therapeutic agents. This guide provides an in-depth comparison of the synthetic routes to this target molecule, offering researchers and drug development professionals the critical insights needed to make informed decisions in their synthetic strategies. Our analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, ensuring a blend of theoretical understanding and practical applicability.

Introduction to the Target Molecule

This compound is a γ-keto acid characterized by a 3,4-dimethylphenyl substituent. This structural motif is of significant interest in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The efficient construction of this molecule is therefore a key step in the overall drug development pipeline.

Route 1: Friedel-Crafts Acylation of o-Xylene

The most direct and industrially viable approach to the synthesis of this compound is the Friedel-Crafts acylation of o-xylene with 2,2-dimethylsuccinic anhydride. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1]

Mechanistic Insights

The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the anhydride towards electrophilic attack. The mechanism proceeds as follows:

  • Formation of the Acylium Ion: The Lewis acid coordinates to one of the carbonyl oxygens of 2,2-dimethylsuccinic anhydride, polarizing the C-O bond and facilitating its cleavage to form a highly reactive acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich o-xylene ring acts as a nucleophile, attacking the electrophilic acylium ion. The methyl groups on the aromatic ring are activating and direct the incoming electrophile to the positions ortho and para to them. In the case of o-xylene, the primary site of acylation is the 4-position, leading to the desired 3,4-disubstituted product.

  • Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the final product.

  • Work-up: An aqueous work-up is necessary to decompose the aluminum chloride complex and isolate the carboxylic acid product.[2]

Diagram of the Friedel-Crafts Acylation Pathway

Friedel-Crafts Acylation o_xylene o-Xylene intermediate Acylium Ion Intermediate o_xylene->intermediate Nucleophilic Attack anhydride 2,2-Dimethylsuccinic Anhydride AlCl3_1 AlCl₃ anhydride->AlCl3_1 Lewis Acid Activation product 4-(3,4-Dimethylphenyl)-2,2-dimethyl- 4-oxobutanoic acid intermediate->product Rearomatization workup Aqueous Work-up product->workup Complex Decomposition Grignard Synthesis bromo_xylene 4-Bromo-1,2-dimethylbenzene Mg Mg bromo_xylene->Mg Formation grignard 3,4-Dimethylphenyl- magnesium bromide anhydride 2,2-Dimethylsuccinic Anhydride grignard->anhydride Nucleophilic Attack product 4-(3,4-Dimethylphenyl)-2,2-dimethyl- 4-oxobutanoic acid anhydride->product Ring Opening workup Acidic Work-up product->workup Protonation

Sources

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of substituted butanoic acid derivatives, a class of molecules holding significant therapeutic promise. As researchers, scientists, and drug development professionals, understanding the frequent disconnect between cell culture data and whole-organism outcomes is paramount. This document navigates the complexities of evaluating these compounds, explaining the causality behind experimental choices and providing the technical data necessary for informed decision-making in preclinical development.

Introduction: The Promise and Challenge of Butanoic Acid Derivatives

Butanoic acid (butyrate), a short-chain fatty acid, and its derivatives have emerged as a compelling class of therapeutic agents. Their biological activity is pleiotropic, influencing cell proliferation, differentiation, and apoptosis.[1] The principal mechanism underpinning these effects is the inhibition of histone deacetylases (HDACs).[2][3][4] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, butanoic acid derivatives promote a more open chromatin structure (euchromatin), allowing for the expression of genes that can suppress tumor growth, such as the cell cycle inhibitor p21.[4][5]

Despite promising in vitro activity, the clinical translation of these compounds is often hampered by challenges such as poor pharmacokinetic properties and a short half-life.[6][7] This necessitates the development of substituted derivatives and prodrugs designed to improve bioavailability and efficacy in vivo.[5][8] This guide dissects the methodologies used to assess these compounds, from initial cell-based screens to complex animal models, providing a framework for interpreting the often-disparate results.

In Vitro Efficacy: Establishing a Foundation

In vitro studies are the cornerstone of early-stage drug discovery. They provide a rapid, high-throughput, and cost-effective means to screen compounds, elucidate mechanisms of action, and establish structure-activity relationships (SAR). For butanoic acid derivatives, these assays are designed to confirm target engagement (HDAC inhibition) and quantify the downstream cellular consequences.

Key In Vitro Experimental Approaches
  • HDAC Activity Assays: The initial and most direct test is a biochemical assay to measure a compound's ability to inhibit HDAC enzyme activity. This provides crucial IC50 (half-maximal inhibitory concentration) values against specific HDAC isoforms.[9]

  • Cell Viability and Proliferation Assays: Assays such as MTT or CCK-8 are used to determine the cytotoxic or cytostatic effects of the derivatives on cancer cell lines. This is a fundamental measure of anti-cancer potential. For example, sodium phenylbutyrate (SPB) was shown to induce continuous inhibition of cell vitality in oral squamous cell carcinoma (OSCC) cell lines.[10]

  • Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death or growth arrest, assays like Hoechst staining for nuclear morphology, flow cytometry for cell cycle distribution, and western blotting for key proteins (e.g., cleaved caspase-3, BCL-2, p21) are employed.[4][5][10]

  • Cell Migration and Invasion Assays: For oncology applications, it is critical to assess a compound's ability to inhibit metastasis. Transwell migration and invasion assays are standard methods to evaluate these properties. SPB, for instance, was found to impair the migration and invasion of OSCC cells in vitro.[10]

Data Presentation: Comparative In Vitro Activity

The table below summarizes representative in vitro data for several substituted butanoic acid derivatives, illustrating the kind of quantitative comparisons essential for candidate selection.

Compound/DerivativeTarget Cell Line(s)Key In Vitro Assay(s)IC50 / Endpoint MeasurementKey FindingsReference
Sodium Phenylbutyrate (SPB) CAL27, HSC3, SCC4 (Oral Squamous Carcinoma)CCK-8, Hoechst Assay, Western BlotIC50: 3.0-4.0 mMInhibited cell vitality, promoted apoptosis, downregulated BCL-2, and increased cleaved caspase-3.[10]
Pivaloyloxymethyl butyrate (AN-9) U251 MG (Malignant Glioma), Leukemic cellsProliferation Assay, Apoptosis Assay, Western Blot~10-fold lower concentration than butyric acidInduced hyperacetylation, increased p21 expression, inhibited proliferation, and enhanced apoptosis.[5][8]
Indole-3-butyric acid derivative (I13) U937, U266, HepG2, A2780, PNAC-1 (Various Cancers)HDAC Enzyme Assay, Antiproliferative AssayHDAC1: 13.9 nM, HDAC3: 12.1 nM, HDAC6: 7.71 nMExhibited potent, low-nanomolar inhibition of HDAC enzymes and greater antiproliferative activity than the approved drug SAHA.[9]
Experimental Protocol: Cell Viability (CCK-8) Assay

This protocol describes a common method to assess the effect of a butanoic acid derivative on cancer cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., CAL27) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Sodium Phenylbutyrate) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO or saline).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours). The choice of duration is critical; it must be long enough to observe a biological effect but short enough to avoid confounding factors like nutrient depletion.

  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well. This reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to an orange formazan product.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualization: Standard In Vitro Screening Workflow

InVitro_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanistic Studies HDAC_Assay HDAC Enzyme Inhibition Assay Viability Cell Viability (e.g., CCK-8) HDAC_Assay->Viability Functional Screen Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Viability->Apoptosis Confirm Cytotoxicity Migration Migration/Invasion (e.g., Transwell) Viability->Migration Assess Metastatic Potential WesternBlot Western Blot (p21, Ac-Histone) Apoptosis->WesternBlot Elucidate Mechanism Compound Test Compound (Butanoic Acid Derivative) Compound->HDAC_Assay Target Engagement

Caption: Workflow for in vitro evaluation of butanoic acid derivatives.

In Vivo Efficacy: The Whole Organism Challenge

While in vitro data is essential, it cannot predict a compound's behavior in a complex biological system. In vivo studies are indispensable for evaluating efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicology in a living organism.[11][12] The transition from a petri dish to an animal model is where many promising compounds fail.

Common In Vivo Models and Considerations
  • Xenograft Models: The most common models in oncology involve implanting human tumor cells into immunocompromised mice.[13] These models were used to demonstrate that SPB induced remarkable tumor regression in OSCC xenografts and that AN-9 was effective against human glioma xenografts.[5][10] The choice of cell line and implantation site (subcutaneous vs. orthotopic) is a critical experimental variable that impacts tumor biology and drug response.

  • Metabolic Disease Models: For indications like diabetes, diet-induced obesity models are often used.[14] In one human study, which serves as the ultimate in vivo model, SPB was shown to ameliorate insulin resistance induced by prolonged elevation of free fatty acids.[15]

  • Pharmacokinetics and Bioavailability: A key reason for the in vitro/in vivo disconnect is drug availability at the target site. Butyrate itself is rapidly metabolized. Prodrugs like AN-9 or novel formulations are designed to overcome this by releasing the active butyric acid intracellularly or at a specific site.[8][16] Studies specifically investigate bioavailability; for example, a new derivative, FBA, was shown to increase butyrate serum concentration in mice in a manner similar to sodium butyrate.[17]

Data Presentation: Comparative In Vivo Efficacy

This table summarizes in vivo outcomes for derivatives, highlighting the translation from cell-based findings.

Compound/DerivativeAnimal ModelDosing & AdministrationKey In Vivo Endpoint(s)Key FindingsReference
Sodium Phenylbutyrate (SPB) OSCC Xenograft in MiceN/ATumor Volume, TGFB level, EMT phenotypeInduced significant tumor regression and inhibited the EMT phenotype.[10]
Pivaloyloxymethyl butyrate (AN-9) Human Glioma Xenograft in MiceN/ATumor GrowthPreliminary experiments suggest in vivo efficacy in reducing tumor growth.[5]
Pivaloyloxymethyl butyrate (AN-9) Lewis Lung Carcinoma in MiceN/ASurvival, Lung LesionsIncreased survival in a primary cancer model and decreased the number of lung lesions in a metastatic model.[8]
N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA) Swiss CD1 MiceOral GavageSerum Butyrate ConcentrationFBA is an effective butyric acid releaser, achieving a pharmacokinetic profile similar to sodium butyrate.[17]
Experimental Protocol: Tumor Xenograft Efficacy Study

This protocol outlines a standard approach for testing an anti-cancer butanoic acid derivative in vivo.

  • Animal Acclimation: House immunocompromised mice (e.g., NOD/SCID) in a pathogen-free vivarium for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 U251 MG glioma cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. This step is crucial to avoid bias.

  • Treatment Administration: Administer the test compound (e.g., AN-9) and vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule. Animal body weight should be monitored as an indicator of toxicity.

  • Endpoint: Continue treatment for the specified duration. The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors may be excised for biomarker analysis (e.g., western blot for acetylated histones).

  • Data Analysis: Compare the mean tumor volumes between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualization: HDAC Inhibition Signaling Pathway

HDAC_Pathway cluster_0 Chromatin State cluster_1 Gene Expression cluster_2 Cellular Outcomes Compound Butanoic Acid Derivative HDAC HDAC Compound->HDAC Inhibits Histones_DeAc Deacetylated Histones (Condensed Chromatin) HDAC->Histones_DeAc Deacetylates Histones_Ac Acetylated Histones (Relaxed Chromatin) Histones_Ac->Histones_DeAc Acetylation (HATs) Gene_Expr_On Tumor Suppressor Gene Expression (e.g., p21) ON Histones_Ac->Gene_Expr_On Gene_Expr_Off Gene Expression OFF Histones_DeAc->Gene_Expr_Off Arrest Cell Cycle Arrest Gene_Expr_On->Arrest Apoptosis Apoptosis Gene_Expr_On->Apoptosis Diff Differentiation Gene_Expr_On->Diff

Caption: Mechanism of action for butanoic acid derivatives via HDAC inhibition.

Correlating In Vitro and In Vivo Results: The Translational Gap

The ultimate goal of preclinical testing is to predict clinical success. However, a potent compound in vitro does not always translate to an effective drug in vivo. Butanoic acid derivatives are a case in point. While butyrates showed promise in in vitro studies for spinal muscular atrophy (SMA), they failed to confirm efficacy in clinical trials with symptomatic patients.[18]

This discrepancy arises from several factors:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The body's complex systems can rapidly clear, metabolize, or fail to absorb a compound, preventing it from reaching the target tissue at a sufficient concentration.[12] The brain uptake of 4-phenylbutyrate, for example, is dependent on specific transporters like MCT1 at the blood-brain barrier.[19]

  • Toxicity and Off-Target Effects: A compound may be safe for cells in a dish but exhibit toxicity in a whole organism, limiting the achievable therapeutic dose.

  • Prodrug Activation: The success of prodrugs like AN-9 depends on their efficient conversion to the active butyric acid within the target cells.[8] If this conversion is inefficient in vivo, efficacy will be lost.

Conversely, successful translation, as seen with SPB in OSCC models, demonstrates that when a compound possesses favorable ADME properties and can engage its target in vivo at a safe dose, the in vitro promise can be realized.[10]

Conclusion: An Integrated Approach to Drug Development

The evaluation of substituted butanoic acid derivatives provides a clear lesson in the principles of drug development: in vitro and in vivo efficacy are two sides of the same coin, and both are essential for a complete picture. In vitro assays serve as the critical initial filter, identifying potent compounds and elucidating their mechanisms. However, only through carefully designed and interpreted in vivo studies can we understand how a compound behaves within the complexity of a living system. The successful progression of a candidate from this class relies on an integrated strategy that anticipates the challenges of bioavailability and metabolism, often through clever chemical modifications like prodrug design, to bridge the gap from the laboratory bench to potential clinical application.

References

  • Rephaeli, A., et al. (2005). Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. Molecular Cancer Therapeutics, 4(12), 1952-1961. [Link]

  • Iannitti, T., & Palmieri, B. (2011). Clinical and Experimental Applications of Sodium Phenylbutyrate. Disease Markers, 31(5), 267-277. [Link]

  • Wang, H., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Scientific Reports, 11(1), 1438. [Link]

  • Wikipedia. (2024). Spinal muscular atrophy. In Wikipedia. Retrieved from [Link]

  • Gao, Y., et al. (2018). Sodium Phenylbutyrate Inhibits Tumor Growth and the Epithelial-Mesenchymal Transition of Oral Squamous Cell Carcinoma In Vitro and In Vivo. Cancer Biotherapy & Radiopharmaceuticals, 33(4), 139-145. [Link]

  • Steliou, K., et al. (2012). Butyrate Histone Deacetylase Inhibitors. BioResearch Open Access, 1(4), 192-198. [Link]

  • Kim, D. K., et al. (2016). In Vivo and In Vitro Evidence for Brain Uptake of 4-Phenylbutyrate by the Monocarboxylate Transporter 1 (MCT1). Pharmaceutical Research, 33(7), 1655-1667. [Link]

  • Pozharitskaya, O. N., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 604-613. [Link]

  • Kars, M., et al. (2011). Sodium phenylbutyrate, a drug with known capacity to reduce endoplasmic reticulum stress, partially alleviates lipid-induced insulin resistance and beta-cell dysfunction in humans. Diabetes, 60(3), 918-925. [Link]

  • Rephaeli, A., et al. (1991). Derivatives of butyric acid as potential anti-neoplastic agents. International Journal of Cancer, 49(1), 66-72. [Link]

  • ResearchGate. (2024). Design, Synthesis, and In‐Vitro Evaluation of Novel Butanoic Acid Derivatives as Potential Soluble Epoxide Hydrolase Inhibitors. Request PDF. Retrieved from [Link]

  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S-2493S. [Link]

  • ResearchGate. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. Retrieved from [Link]

  • Ferrero, G., et al. (2021). In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. Biomedicine & Pharmacotherapy, 137, 111385. [Link]

  • Ghasemabadi, F., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Molbank, 2021(3), M1267. [Link]

  • Ghasemabadi, F., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. MDPI. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. Eurofins Discovery. Retrieved from [Link]

  • Guan, X., et al. (2011). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Agricultural and Food Chemistry, 59(13), 7246-7251. [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. Pharmaron. Retrieved from [Link]

  • Wang, C., et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. European Journal of Medicinal Chemistry, 213, 113165. [Link]

  • Kuranov, S. O., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4679. [Link]

  • Lin, J. H. (2009). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Drug Metabolism and Disposition, 37(1), 1-5. [Link]

  • REPROCELL. (2022). Four ways ex vivo models offer Pharma better alternatives to animal testing. REPROCELL. Retrieved from [Link]

Sources

Definitive Structural Elucidation of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. The title compound, 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid (MW: 234.29 g/mol , Formula: C₁₄H₁₈O₃)[1], presents a case study in the application of modern analytical techniques. While spectroscopic methods provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution portrait of the molecule.

This guide provides an in-depth exploration of the crystallographic workflow for confirming the structure of this compound. Furthermore, it offers a critical comparison with orthogonal spectroscopic techniques, explaining the causality behind experimental choices and highlighting why X-ray crystallography is considered the gold standard for absolute structure determination in the solid state.[2][3]

Part 1: The Gold Standard: Confirmation by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of molecules at atomic resolution.[4] The technique relies on the diffraction of X-rays by the ordered lattice of atoms within a single crystal.[5] By analyzing the pattern and intensity of the diffracted beams, we can generate a three-dimensional map of the electron density within the crystal, from which the precise positions of all non-hydrogen atoms can be determined.[6]

The Crystallographic Workflow: From Powder to Final Structure

The journey from a synthesized powder to a validated crystal structure is a multi-step process that requires both precision and a degree of empirical skill, particularly in the initial crystallization phase.

X-ray_Crystallography_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection & Processing cluster_analysis Phase 3: Structure Determination Analyte Analyte Procurement (Purity > 95%) Solvent Solvent Screening (Solubility & Polarity) Analyte->Solvent Dissolve Growth Crystal Growth (e.g., Slow Evaporation) Solvent->Growth Set up Mount Crystal Selection & Mounting Growth->Mount Harvest Crystal Diffract X-ray Diffraction (Data Collection) Mount->Diffract Integrate Data Integration & Scaling Diffract->Integrate Solve Structure Solution (Phase Problem) Integrate->Solve Processed Data Refine Model Refinement (Least-Squares) Solve->Refine Validate Validated 3D Structure Refine->Validate

Caption: The experimental workflow for single-crystal X-ray structure determination.

Detailed Experimental Protocol

1. Analyte Preparation and Purity Assessment:

  • Action: Obtain a sample of this compound. Confirm its purity (>98%) using High-Performance Liquid Chromatography (HPLC) and preliminary spectroscopic methods (NMR, MS).

  • Causality: Impurities can inhibit crystal growth or co-crystallize, leading to a disordered or incorrect structure. High purity is paramount for obtaining high-quality, single crystals.

2. Crystal Growth:

  • Action: This is often the most challenging step. A common and effective method is slow solvent evaporation .

    • i. Screen for suitable solvents or solvent pairs (e.g., acetone, ethyl acetate, methanol, or mixtures like dichloromethane/hexane). The ideal solvent is one in which the compound is moderately soluble.

    • ii. Prepare a near-saturated solution of the compound in the chosen solvent in a clean vial.

    • iii. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.

  • Causality: Slow evaporation allows molecules to deposit onto a growing lattice in a highly ordered fashion. Rapid precipitation traps solvent and creates defects, resulting in amorphous solids or poorly diffracting microcrystals.

3. Crystal Selection and Mounting:

  • Action: Using a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in each dimension. Mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of liquid nitrogen.

  • Causality: A single crystal is essential because the diffraction theory relies on a perfectly repeating lattice. Flash-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage by the X-ray beam, resulting in higher-quality data.

4. X-ray Diffraction and Data Collection:

  • Action: Mount the goniometer on a diffractometer. An automated sequence is then run to collect hundreds of diffraction images as the crystal is rotated in the X-ray beam.

  • Causality: Collecting data over a wide range of orientations ensures that most of the unique diffraction spots (reflections) are measured. The intensity of each spot is directly related to the arrangement of atoms in the crystal.

5. Structure Solution and Refinement:

  • Action:

    • i. Data Integration: The collected images are processed to determine the position and intensity of each diffraction spot.

    • ii. Structure Solution: Specialized software is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the heavier atoms.

    • iii. Model Refinement: The atomic model is iteratively adjusted using a least-squares process to best fit the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions.

  • Causality: Refinement is a self-validating process. The quality of the final structure is judged by metrics like the R-factor (R1), which represents the agreement between the calculated and observed diffraction data. A low R1 value (< 0.05 for small molecules) indicates a high-quality, trustworthy structure.

Part 2: A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive answer, spectroscopic methods are indispensable for initial characterization, purity assessment, and providing complementary information. They work in concert to build a complete profile of the molecule.

Analytical_Techniques_Comparison Molecule {this compound | C₁₄H₁₈O₃ | MW: 234.29} Xray X-ray Crystallography 3D Atomic Arrangement Molecule->Xray Unambiguous Confirmation NMR NMR Spectroscopy Atom Connectivity (2D Map) Molecule->NMR Elucidates MS Mass Spectrometry Molecular Weight & Formula Molecule->MS Confirms IR IR Spectroscopy Functional Groups Present Molecule->IR Identifies

Caption: The complementary roles of different analytical techniques in structure elucidation.

Performance Comparison Guide

The table below objectively compares the information provided by each technique in the context of analyzing this compound.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, 2D)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Carbon-hydrogen framework, atom connectivity, and chemical environment.Molecular weight, elemental formula (HRMS), fragmentation patterns.Presence of specific functional groups.
Sample State Solid (single crystal)SolutionGas phase (ions)Solid, Liquid, or Gas
Strengths Unambiguous. Provides the complete, absolute 3D structure. Considered the "gold standard" for structural proof.[3]Excellent for determining connectivity and studying dynamic processes in solution.[7]Highly sensitive, requires minimal sample, confirms molecular formula.Fast, non-destructive, excellent for identifying key bonds (e.g., C=O, O-H).
Limitations Requires a high-quality single crystal, which can be difficult to grow. Provides a static picture of the solid state.[8]Structure is inferred from connectivity data, not directly observed. Provides a solution-state average structure.[9]Provides no information on 3D structure or atom connectivity.[10]Provides limited information on the overall molecular structure; many molecules can have similar IR spectra.
Expected Data for Title Compound A final CIF file containing atomic coordinates, defining the precise geometry of the phenyl ring, butanoic acid chain, and all substituent groups.A ¹H spectrum showing distinct aromatic, methylene, and methyl signals. A ¹³C spectrum confirming 14 unique carbons. 2D NMR (HMBC) would connect the carbonyl carbon to the aromatic ring.A molecular ion peak [M]+ at m/z 234. High-resolution MS would confirm the formula C₁₄H₁₈O₃.[1]Strong absorption bands around 1710 cm⁻¹ (ketone C=O), 1760 cm⁻¹ (acid C=O), and a broad band from 2500-3300 cm⁻¹ (acid O-H).[11][12]
Synthesizing the Data: Why Crystallography is Decisive

For this compound, spectroscopy would provide strong evidence for the proposed structure:

  • IR would confirm it has a carboxylic acid and a ketone.[11]

  • MS would confirm it has the correct mass and formula.[13]

  • NMR would confirm the connectivity: a 1,2,4-trisubstituted benzene ring attached to a carbonyl, which is in turn attached to a butanoic acid chain with two methyl groups at the 2-position.

However, only X-ray crystallography can answer the following questions with certainty:

  • What are the exact C-C bond lengths and C-C-C bond angles in the aromatic ring and the aliphatic chain?

  • What is the precise torsional angle between the plane of the phenyl ring and the ketone group?

  • How do the molecules pack together in the solid state, and what intermolecular interactions (like hydrogen bonding from the carboxylic acid) govern this packing?

This level of detail is crucial in drug discovery, where subtle changes in conformation can dramatically affect how a molecule binds to its biological target.[2]

Conclusion

The structural confirmation of a novel chemical entity like this compound is a hierarchical process. Spectroscopic methods (NMR, MS, IR) provide a rapid and essential foundation, allowing researchers to build a confident hypothesis of the molecular structure. However, for definitive, unambiguous proof, single-crystal X-ray crystallography is the indispensable final arbiter. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms in the solid state. For any application where molecular geometry is critical, from rational drug design to materials science, the atomic-resolution data from crystallography provides the authoritative and trustworthy foundation upon which further research is built.

References

  • PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information.[Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.[Link]

  • PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information.[Link]

  • Chemchart. 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (15880-03-2). Chemchart.[Link]

  • Stanciu, I. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Journal of Applied Chemical Science International, 15(2), 26-29. ResearchGate.[Link]

  • Wüthrich, K. (2014). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS.ResearchGate.[Link]

  • Wüthrich, K. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 6 Pt 1), 729-733. [Link]

  • Doc Brown's Chemistry. Mass spectrum of butanoic acid. Doc Brown's Chemistry.[Link]

  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.[Link]

  • University of Szeged. Comparison of NMR and X-ray crystallography. University of Szeged.[Link]

  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.[Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.[Link]

  • AWS. (2024). Composition of butanoic acid determined by IR spectroscopy. AWS.[Link]

  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(6), 469-480. NIH National Center for Biotechnology Information.[Link]

  • NIST. Butanoic acid. NIST Chemistry WebBook.[Link]

  • Excillum. Small molecule crystallography. Excillum.[Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.[Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.[Link]

Sources

A Guide to Enhancing the Reproducibility of Biological Assays with 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid and Structurally-Related Immunomodulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute reproducible biological assays involving the novel keto-acid, 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid. Given the limited public data on this specific molecule, this document establishes a robust, scientifically-grounded approach based on the known biological activities of structurally related aromatic keto-acids. We will delve into the causal reasoning behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis with alternative immunomodulatory compounds.

The core focus of this guide is to empower researchers to generate high-fidelity, reproducible data by understanding and controlling for key variables in cellular and analytical assays. We will explore the compound's potential immunomodulatory effects through the lens of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular defense against oxidative stress and inflammation.

The Scientific Rationale: Aromatic Keto-Acids as Immunomodulators

Aromatic keto-acids are emerging as a class of molecules with significant immunomodulatory potential. Research has demonstrated that certain aromatic keto-acids can suppress pro-inflammatory responses in key immune cells, such as microglia and macrophages.[1] A central mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[2][4] Upon stimulation by electrophilic compounds, such as certain keto-acids, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.[3]

One of the most critical Nrf2 target genes is Heme Oxygenase-1 (HO-1).[1][4] HO-1 is a potent anti-inflammatory enzyme that catalyzes the degradation of heme into biliverdin (which is subsequently converted to the antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective effects.[4] By upregulating HO-1, aromatic keto-acids can effectively dampen inflammatory responses. This provides a strong mechanistic basis for designing assays to evaluate the bioactivity of this compound.

Below is a diagram illustrating the Nrf2/HO-1 signaling pathway, a key target for assessing the immunomodulatory activity of the compound .

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 AromaticKetoAcid Aromatic Keto-Acid (e.g., 4-(3,4-Dimethylphenyl)- 2,2-dimethyl-4-oxobutanoic acid) Nrf2_Keap1 Nrf2-Keap1 Complex AromaticKetoAcid->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress ROS->Nrf2_Keap1 Nrf2_Keap1->Nrf2 Release ARE ARE (Antioxidant Response Element) HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Anti_inflammatory Anti-inflammatory Effects HO1_protein->Anti_inflammatory Nrf2_nuc->ARE Binds to

Caption: The Nrf2/HO-1 Signaling Pathway.

Comparative Compounds for Assay Validation and Context

To ensure the validity and provide context for the bioactivity of this compound, it is crucial to include well-characterized alternative compounds in your assays. These compounds serve as positive controls and benchmarks for comparing the potency and efficacy of your test article.

CompoundMechanism of ActionKey Biological Effects
Dimethyl Fumarate (DMF) Nrf2 activator; inhibits Type I Interferon signaling.[5]Anti-inflammatory and anticoagulant.[5] Used clinically for multiple sclerosis and psoriasis.[5]
4-Octyl Itaconate (4-OI) Nrf2 activator; potent anti-inflammatory agent.[6]Suppresses Tissue Factor in macrophages; anticoagulant properties.[5][6]
Tanimilast Selective phosphodiesterase-4 (PDE4) inhibitor.[7]Exerts broad anti-inflammatory activity; suppresses cytokine production.[7]

Experimental Workflows and Protocols for Reproducible Data

The following sections provide detailed, step-by-step protocols for assessing the immunomodulatory effects of this compound. The experimental workflow is designed to first establish the compound's effect on the target pathway (HO-1 induction) and then to quantify its functional consequence (cytokine suppression).

Experimental_Workflow start Start cell_culture Primary Microglia/ Macrophage Culture start->cell_culture treatment Treat cells with: - Vehicle Control - Test Compound - Positive Controls (DMF, 4-OI) cell_culture->treatment protein_analysis Protein Analysis: HO-1 Induction (Western Blot) treatment->protein_analysis cytokine_analysis Functional Analysis: Cytokine Suppression (ELISA) treatment->cytokine_analysis data_analysis Data Analysis and Reproducibility Assessment protein_analysis->data_analysis cytokine_analysis->data_analysis end End data_analysis->end

Caption: Overall Experimental Workflow.

Primary Murine Microglia and Macrophage Culture

Primary immune cells are essential for studying authentic cellular responses. The following is a generalized protocol for isolating and culturing primary microglia.

Protocol 1: Isolation and Culture of Primary Murine Microglia

  • Preparation: Coat T-75 flasks with Poly-D-Lysine (PDL) to ensure cell adherence. Prepare dissection media and culture media.

  • Tissue Harvest: Euthanize newborn mouse pups (P0-P2) and dissect the cerebral cortices in sterile, ice-cold dissection media.

  • Cell Dissociation: Mince the cortical tissue and enzymatically digest with trypsin and DNase to obtain a single-cell suspension.[8]

  • Mixed Glial Culture: Plate the cell suspension in PDL-coated T-75 flasks. Culture in a humidified incubator at 37°C and 5% CO2. An astrocytic layer will form, with microglia growing on top.[8]

  • Microglia Isolation: After 7-10 days, once the astrocyte layer is confluent, shake the flasks on an orbital shaker to detach the microglia.[9]

  • Plating for Experiments: Collect the supernatant containing the microglia, centrifuge, and resuspend in fresh culture medium. Plate the purified microglia at the desired density for subsequent experiments.[8]

Assay 1: HO-1 Induction via Western Blot

This assay determines if the test compound upregulates the expression of HO-1, a key downstream target of Nrf2 activation.

Protocol 2: Western Blot for HO-1 Expression

  • Cell Treatment: Seed primary microglia or macrophages in 6-well plates. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound, vehicle control, and positive controls (DMF, 4-OI) for 24 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against HO-1 (e.g., 1:1000 dilution) overnight at 4°C.[10]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization and Quantification: Strip the membrane and re-probe for a loading control protein (e.g., β-actin or GAPDH). Quantify the band intensities using densitometry software. Normalize the HO-1 signal to the loading control.

Reproducibility Considerations for Western Blotting: To ensure reproducible results, it is critical to operate within the linear range of detection for both the target protein and the loading control. This can be validated by running a dilution series of a pooled lysate.[11][12] Data should be presented as the mean ± standard deviation (SD) from at least three independent biological replicates.[13]

Assay 2: Cytokine Suppression via ELISA

This assay quantifies the functional immunomodulatory effect of the test compound by measuring its ability to suppress the production of pro-inflammatory cytokines in activated macrophages.

Protocol 3: Macrophage Cytokine Suppression Assay

  • Cell Plating: Seed primary macrophages or a macrophage cell line (e.g., J774A.1) in a 96-well plate and allow them to adhere.[14]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound, vehicle control, or positive controls for 1-2 hours.

  • Inflammatory Challenge: Stimulate the macrophages with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.

  • ELISA: Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[15][16] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate for colorimetric detection.[16][17]

  • Data Analysis: Generate a standard curve using recombinant cytokine standards. Interpolate the cytokine concentrations in the samples from the standard curve.

Reproducibility Metrics for ELISA: The reproducibility of ELISA is typically reported as the coefficient of variation (CV). It is important to assess both intra-assay (within-plate) and inter-assay (between-plate) variability.

CytokineIntra-assay CV (%)Inter-assay CV (%)Reference
IL-6 < 10%5.2%[18][19]
TNF-α < 10%6.9%[18][19]

Long-term biological variation can also be significant. For instance, studies have reported intra-individual variability for IL-6 and TNF-α to be as high as 21-57%.[20] This underscores the importance of consistent experimental conditions and appropriate statistical analysis.

Conclusion: A Pathway to Robust and Reproducible Findings

This guide provides a scientifically rigorous framework for investigating the biological activity of this compound. By grounding the investigation in the well-established Nrf2/HO-1 immunomodulatory pathway, researchers can design and execute assays with a clear mechanistic rationale. The detailed protocols for cellular and analytical techniques, coupled with an emphasis on appropriate controls and an understanding of inherent assay variability, will enable the generation of high-quality, reproducible data. Adherence to these principles is paramount for advancing our understanding of this novel compound and its potential therapeutic applications.

References

  • Loboda, A., Damulewicz, M., Pyza, E., Jozkowicz, A., & Dulak, J. (2016). Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism. Cellular and Molecular Life Sciences, 73(17), 3221–3247. [Link]

  • Nie, J., et al. (2024). The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Nonalcoholic Fatty Liver Disease. Journal of Inflammation Research, 17, 13-28. [Link]

  • Ge, W., et al. (2019). Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages. Frontiers in Immunology, 10, 2149. [Link]

  • Gao, L., et al. (2021). Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress. Phytomedicine, 85, 153535. [Link]

  • Zeng, Z., et al. (2022). Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. Frontiers in Aging Neuroscience, 14, 839032. [Link]

  • Zare, F., et al. (2012). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. Iranian journal of reproductive medicine, 10(2), 139–144. [Link]

  • Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(5), e1074. [Link]

  • Fraser, C. G., et al. (2013). Reference range and short- and long-term biological variation of interleukin (IL)-6, IL-17A and tissue necrosis factor-alpha using high sensitivity assays. Cytokine, 64(3), 602–606. [Link]

  • Ho, G. Y., et al. (2005). Variability of serum levels of tumor necrosis factor-alpha, interleukin 6, and soluble interleukin 6 receptor over 2 years in young women. Cytokine, 30(1), 1–6. [Link]

  • Hisamoto, M., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of analytical methods in chemistry, 2013, 138058. [Link]

  • Roy, S., & Tripathy, A. (2018). Cell Culture and estimation of cytokines by ELISA. protocols.io. [Link]

  • Liu, J., et al. (2024). Elucidating the Anti-Inflammatory Mechanism of Buyang Huanwu Decoction in Membranous Nephropathy via Network Pharmacology and Experimental Validation. International Journal of General Medicine, 17, 235–253. [Link]

  • Dorrington, M., & Fan, J. (2015). Cytokine ELISA Protocol Guide. Scribd. [Link]

  • Reymond, A., et al. (2022). Morphine-induced modulation of Nrf2-antioxidant response element signaling pathway in primary human brain microvascular endothelial cells. Scientific Reports, 12(1), 17454. [Link]

  • Ghosh, R., Gilda, J. E., & Gomes, A. V. (2014). A critical path to producing high quality, reproducible data from quantitative western blot experiments. Journal of the American Heart Association, 3(5), e001334. [Link]

  • Ghosh, R., Gilda, J. E., & Gomes, A. V. (2022). A critical path to producing high quality, reproducible data from quantitative western blot experiments. Scientific reports, 12(1), 17454. [Link]

  • Kaiser, M., et al. (2019). Neuroprotection after Hemorrhagic Stroke Depends on Cerebral Heme Oxygenase-1. International journal of molecular sciences, 20(18), 4529. [Link]

  • Harder, Y., et al. (2009). Aging is associated with an increased susceptibility to ischaemic necrosis due to microvascular perfusion failure but not a reduction in ischaemic tolerance. Journal of cachexia, sarcopenia and muscle, 1(1), 51–61. [Link]

  • Brain Bits LLC. (2024). PRIMARY GLIA ISOLATION AND CULTURE PROTOCOL. protocols.io. [Link]

  • Fan, R., et al. (2016). Protocol for Primary Microglial Culture Preparation. Bio-protocol, 6(21), e1977. [Link]

  • Ryan, D. G., et al. (2023). Dimethyl fumarate and 4-octyl itaconate are anticoagulants that suppress Tissue Factor in macrophages via inhibition of Type I Interferon. Nature communications, 14(1), 3505. [Link]

  • Matera, M. G., et al. (2022). The PDE4 inhibitor tanimilast shows distinct immunomodulatory properties associated with a type 2 endotype and CD141 upregulation. Respiratory research, 23(1), 32. [Link]

  • Woolf, A., et al. (2023). Microglia isolation from aging mice for cell culture: A beginner's guide. Frontiers in Cellular Neuroscience, 16, 1083901. [Link]

  • Mamber, S. W., et al. (2020). Can Unconventional Immunomodulatory Agents Help Alleviate COVID-19 Symptoms and Severity?. mSphere, 5(3), e00288-20. [Link]

  • Du, J., et al. (2023). 4-Octyl Itaconate and Dimethyl Fumarate Induce Secretion of the Anti-Inflammatory Protein Annexin A1 via NRF2. The Journal of immunology, 211(4), 585–596. [Link]

Sources

Comparative Pharmacokinetic Profiling of Aromatic Keto Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides an in-depth comparison of the pharmacokinetic profiles of key aromatic keto acids (AKAs), offering a crucial resource for researchers, scientists, and drug development professionals. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is fundamental to harnessing their therapeutic potential and mitigating risks associated with metabolic disorders.

Introduction: The Significance of Aromatic Keto Acids

Aromatic keto acids are critical intermediates in the metabolism of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.[1][2] Notable examples include phenylpyruvic acid (PPA), 4-hydroxyphenylpyruvic acid (4-HPPA), and indole-3-pyruvic acid (IPA). While integral to normal physiology, their accumulation is implicated in several inborn errors of metabolism, most notably Phenylketonuria (PKU), where elevated levels of PPA are a key diagnostic marker.[1][2][3] Conversely, some AKAs, like IPA, are being explored for their therapeutic properties, including activating the aryl hydrocarbon receptor (AhR) to modulate immune responses.[4][5] A thorough understanding of their comparative pharmacokinetics is therefore paramount for developing novel diagnostics and therapeutics.

Core Principles of AKA Pharmacokinetic Analysis

The pharmacokinetic profile of any compound is defined by its ADME characteristics. For AKAs, these processes are influenced by their chemical structure, which dictates their solubility, protein binding, and susceptibility to enzymatic conversion.

  • Absorption: The process by which the compound enters the bloodstream. For orally administered AKAs, this involves crossing the gastrointestinal barrier.

  • Distribution: The reversible transfer of a compound from the bloodstream into various tissues. A critical consideration for AKAs is their ability to cross the blood-brain barrier (BBB), as neurological effects are a hallmark of diseases like PKU. Interestingly, studies suggest that while some α-keto acids can cross the BBB via a monocarboxylate carrier, aromatic α-keto acids like phenylpyruvate and p-hydroxyphenylpyruvate do not readily penetrate the BBB.[6]

  • Metabolism: The chemical conversion of compounds into other molecules (metabolites). AKAs are central to major metabolic pathways and are acted upon by various transaminases and dehydrogenases.[7][8] For instance, 4-HPPA is a key intermediate in the catabolism of tyrosine.[9][10]

  • Excretion: The removal of the compound and its metabolites from the body, primarily through urine and feces.

Bioanalytical Methodology: The Gold Standard for Quantification

Accurate pharmacokinetic profiling is critically dependent on robust and sensitive bioanalytical methods. For the quantification of AKAs in biological matrices like plasma and tissue, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[11][12][13]

Why LC-MS/MS?

  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), often in the nanomolar range, which is essential as endogenous levels of AKAs can be very low.[12][14]

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the precise detection of the target analyte even in a complex biological matrix, minimizing interference.[12][14]

  • Multiplexing Capability: Enables the simultaneous measurement of multiple analytes in a single run, which is highly efficient for comparative studies.[11][13][15]

Due to the chemical nature of keto acids, a derivatization step is often required to improve their chromatographic retention and ionization efficiency.[11][12][14] Common derivatization agents include O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) and o-phenylenediamine (OPD).[12][14]

Experimental Protocol: General LC-MS/MS Method for AKA Quantification in Plasma

This protocol outlines a validated, self-validating system for the comparative quantification of PPA, 4-HPPA, and IPA.

1. Sample Preparation (Protein Precipitation & Derivatization):

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of one of the analytes).[16] This step precipitates proteins.
  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.[16]
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a derivatization solution (e.g., O-PFBO in a suitable buffer) and incubate to allow the reaction to complete. The exact conditions (temperature, time) must be optimized for the specific AKAs.[12]
  • Quench the reaction and dilute the sample with the initial mobile phase before injection.

2. Chromatographic Separation:

  • System: A Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.[16]
  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  • Flow Rate: 0.3-0.4 mL/min.[16]
  • Gradient: A typical gradient might start at 5% B, ramp up to 95% B to elute the analytes, and then return to initial conditions for column re-equilibration.[16]

3. Mass Spectrometric Detection:

  • System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions must be optimized for each derivatized AKA and internal standard.

4. Data Analysis & Validation:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of standards.[14]
  • The method must be validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines (e.g., FDA).[17]
Visualization of Bioanalytical Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Plasma Sample + Internal Standard P2 Protein Precipitation (Methanol) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Derivatization P4->P5 A1 UHPLC Injection P5->A1 Inject Sample A2 C18 Column Separation A1->A2 A3 ESI Source A2->A3 A4 MS/MS Detection (MRM) A3->A4 D1 Peak Integration A4->D1 Raw Data D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3 Final Final D3->Final Final Results

Caption: Workflow for LC-MS/MS quantification of aromatic keto acids.

Comparative Pharmacokinetic Profiles

While comprehensive head-to-head pharmacokinetic data for all AKAs is sparse, we can synthesize findings from various studies to draw a comparative picture. The following table summarizes hypothetical but representative pharmacokinetic parameters following oral administration in a rodent model.

ParameterPhenylpyruvic Acid (PPA)4-Hydroxyphenylpyruvic Acid (4-HPPA)Indole-3-Pyruvic Acid (IPA)Rationale for Differences
Tmax (hr) ~0.5 - 1.0~0.5 - 1.5~1.0 - 2.0PPA's smaller size may allow for faster absorption. IPA's bulkier indole ring may slow absorption.
Cmax (µM) ModerateModerate-HighLow-Moderate4-HPPA is a direct metabolite in a major pathway.[9][10] IPA may undergo more extensive first-pass metabolism in the gut and liver.[18]
AUC (µM*hr) ModerateHighLowReflects overall exposure. 4-HPPA is a central metabolite. PPA accumulates in PKU. IPA is rapidly metabolized.[19]
Half-life (t½) (hr) ~1.5 - 2.5~2.0 - 3.0~1.0 - 2.0IPA's rapid conversion to other indole compounds (e.g., IAA) leads to a shorter apparent half-life.[19]
Bioavailability (%) ModerateModerate-HighLowIPA's low bioavailability is likely due to instability and extensive first-pass metabolism by gut microbiota and host enzymes.[5][18]
Primary Metabolic Route Transamination/ReductionConversion to Homogentisic AcidDecarboxylation to Indole-3-acetaldehydeEach AKA is a substrate for different enzymatic pathways dictated by its unique chemical structure.[2][10][19]
Visualization of Metabolic Pathways

Metabolic_Pathways cluster_phe Phenylalanine & Tyrosine Metabolism cluster_trp Tryptophan Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH (Normal) PPA Phenylpyruvic Acid (PPA) Phe->PPA Transaminase (PKU Pathway) HPPA 4-Hydroxyphenylpyruvic Acid (4-HPPA) Tyr->HPPA TAT HGA Homogentisic Acid HPPA->HGA HPD Trp Tryptophan IPA Indole-3-Pyruvic Acid (IPA) Trp->IPA Aminotransferase IAAld Indole-3-Acetaldehyde IPA->IAAld Decarboxylase IAA Indole-3-Acetic Acid (IAA) IAAld->IAA Aldehyde Dehydrogenase

Caption: Simplified metabolic pathways of key aromatic amino acids.

Designing a Comparative Pharmacokinetic Study

To generate the data in the table above, a well-designed in vivo study is essential. This protocol provides a framework for a comparative oral pharmacokinetic study in rats.

Causality Behind Experimental Choices:

  • Species: Rats are a common choice for initial PK studies due to their well-characterized physiology and the availability of historical data.[7][17]

  • Route of Administration: Oral gavage is chosen to assess oral bioavailability, which is critical for most drug development programs.

  • Dose: The dose should be selected based on prior toxicity studies to ensure it is well-tolerated.

  • Blood Sampling: A sparse sampling schedule is often used for rodents to minimize stress and blood loss, with multiple animals per time point.[17] The time points are chosen to capture the absorption, distribution, and elimination phases accurately.

Experimental Protocol: Rodent Oral Pharmacokinetic Study

1. Animal Acclimatization & Preparation:

  • House male Sprague-Dawley rats (n=3-4 per time point per compound) in a controlled environment for at least one week.
  • Fast animals overnight (approx. 12 hours) before dosing to reduce variability in gastric emptying and absorption, but allow free access to water.

2. Dosing:

  • Prepare a formulation of each AKA (e.g., PPA, 4-HPPA, IPA) in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose).
  • Administer a single dose of each compound via oral gavage at a predetermined concentration (e.g., 10 mg/kg).

3. Blood Sampling:

  • Collect blood samples (approx. 200 µL) via the tail vein or saphenous vein at specified time points.
  • Example time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

4. Sample Processing & Storage:

  • Centrifuge the blood samples at 4°C to separate plasma.
  • Harvest the plasma and store it at -80°C until bioanalysis.[11] The stability of the analytes under these conditions must be confirmed.

5. Bioanalysis & Pharmacokinetic Modeling:

  • Analyze plasma samples using the validated LC-MS/MS method described previously.
  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the resulting concentration-time data to determine key parameters (Cmax, Tmax, AUC, t½).
Visualization of In Vivo PK Study Workflow

InVivo_PK_Workflow A Animal Acclimatization (1 week) B Overnight Fasting A->B C Oral Dosing (gavage) B->C D Serial Blood Sampling (0-24h) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G LC-MS/MS Bioanalysis F->G H Pharmacokinetic Modeling (NCA) G->H I PK Parameter Determination (Cmax, Tmax, AUC) H->I

Caption: Standard workflow for a rodent oral pharmacokinetic study.

Conclusion and Future Directions

This guide illustrates the critical differences in the pharmacokinetic profiles of PPA, 4-HPPA, and IPA, driven by their unique roles in metabolic pathways and inherent chemical properties. PPA and 4-HPPA, as core metabolites, generally show higher systemic exposure compared to IPA, which appears to be more rapidly and extensively metabolized.

For drug development professionals, these differences are not trivial. A compound with low oral bioavailability like IPA might require formulation strategies to enhance absorption or alternative routes of administration. Conversely, the tendency of PPA to accumulate in certain disease states highlights the need for careful dose selection and monitoring in therapeutic applications. Future research should focus on head-to-head comparative studies in relevant disease models (e.g., PKU mouse models) and further elucidate the specific transporters and enzymes responsible for the disposition of each AKA.

References

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. The Capital Region of Denmark's Research Portal. Available at: [Link]

  • Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of the Mass Spectrometry Society of Japan, 35(3), 2014-017. Available at: [Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, keto-acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: an analytical panel for clinical metabolic kinetics and interactions. (2023). Semantic Scholar. Available at: [Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Københavns Universitets Forskningsportal. Available at: [Link]

  • Shearer, J., Duggan, G., & Weljie, A. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 449, 1-7. Available at: [Link]

  • Aleixandre, A., & Miguel, M. (2005). Murine models for pharmacological studies of the metabolic syndrome. Current pharmaceutical design, 11(26), 3365-3377. Available at: [Link]

  • Cardiovascular/Metabolic Disease Studies. Charles River Laboratories. Available at: [Link]

  • Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • 4-Hydroxyphenylpyruvic acid. Grokipedia. Available at: [Link]

  • Wang, Z., Yin, Y., Gao, X., & Li, H. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 179. Available at: [Link]

  • Steele, R. D. (1986). Blood-brain barrier transport of the alpha-keto acid analogs of amino acids. Federation proceedings, 45(7), 2060-2064. Available at: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). MDPI. Available at: [Link]

  • Metabolic disorders animal models. Intestinal Biotech Development. Available at: [Link]

  • 4-Hydroxyphenylpyruvic Acid. Rupa Health. Available at: [Link]

  • Metabolic Disease Models. Inotiv. Available at: [Link]

  • 4-Hydroxyphenylpyruvic acid. Wikipedia. Available at: [Link]

  • Robins, S. P., & Reeds, P. J. (1984). Measurement of alpha-keto acids in plasma using an amino acid analyzer. Analytical biochemistry, 142(1), 24-27. Available at: [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2015). ResearchGate. Available at: [Link]

  • Phenylpyruvic acid. Britannica. Available at: [Link]

  • 4-Hydroxyphenylpyruvic Acid - Lab Results explained. HealthMatters.io. Available at: [Link]

  • Showing metabocard for Phenylpyruvic acid (HMDB0000205). Human Metabolome Database. Available at: [Link]

  • Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. (2019). PLOS ONE. Available at: [Link]

  • Phenylpyruvic acid. Wikipedia. Available at: [Link]

  • Indole-3-pyruvic acid alleviates rheumatoid arthritis via the aryl hydrocarbon receptor pathway. (2022). Annals of the Rheumatic Diseases. Available at: [Link]

  • Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain. (2011). Neurochemical Research. Available at: [Link]

  • Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1. (2021). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Indole-pyruvic acid treatment reduces damage in striatum but not in hippocampus after transient forebrain ischemia in the rat. (2000). Brain Research. Available at: [Link]

  • Metabolism and metabolic effects of ketoacids. (1981). The American Journal of Clinical Nutrition. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. Available at: [Link]

  • Differences in properties between aromatic amino acid: aromatic keto acid aminotransferases and aromatic amino acid: alpha-ketoglutarate aminotransferases. (1976). Journal of Neurochemistry. Available at: [Link]

  • Divergent Pathway for the Solid-Phase Conversion of Aromatic Acetylenes to Carboxylic Acids, α-Ketocarboxylic Acids, and Methyl Ketones. (2002). Journal of Combinatorial Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to ensuring a safe and compliant laboratory environment. The proper management and disposal of chemical reagents are paramount to protecting ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, grounding every recommendation in established safety principles and regulatory frameworks.

Core Principle: Hazard Identification and Risk Assessment

Before any disposal procedure begins, a thorough understanding of the compound's specific hazards is essential. This initial assessment dictates the necessary precautions, personal protective equipment (PPE), and the ultimate disposal pathway.

Chemical and Hazard Summary:

PropertyDetailsSource
IUPAC Name This compoundN/A
CAS Number 951894-34-1[1]
Molecular Formula C₁₄H₁₈O₃[1]
Physical Form Solid Powder[2]
Signal Word Warning[1]

GHS Hazard Statements & Associated Risks:

Hazard StatementDescriptionImplication for Handling and Disposal
H302 Harmful if swallowedAccidental ingestion can cause illness. Strict hygiene practices are required.
H315 Causes skin irritationDirect contact with skin must be avoided through appropriate gloves and lab coats.
H319 Causes serious eye irritationRobust eye protection is mandatory to prevent painful and potentially damaging eye contact.
H332 Harmful if inhaledAs a powder, this compound poses an inhalation risk.[2] Engineering controls like a fume hood are recommended to minimize airborne particles.
H335 May cause respiratory irritationInhalation can irritate the respiratory tract. Work should be performed in well-ventilated areas.

This combination of hazards necessitates that this compound be treated as a hazardous substance throughout its lifecycle, including disposal.

Regulatory Framework: The Basis for Compliant Disposal

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[4] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]

While this compound is not a specifically listed waste, its toxicological properties (H302, H332) require that, as a best practice and to ensure compliance, it be managed as a hazardous waste . Under no circumstances should this chemical be disposed of in standard trash or poured down the sanitary sewer.

Standard Operating Procedure for Disposal

This protocol outlines the essential, step-by-step process for safely collecting and preparing this compound for final disposal by a licensed professional.

Step 1: Assemble Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.[7][8] Before handling the waste, ensure you are wearing:

  • Safety Goggles: To protect against dust particles causing eye irritation.[8][9]

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact.[9] Always inspect gloves for tears or holes before use.

  • Laboratory Coat: To protect skin and clothing from contamination.[7][9]

Step 2: Prepare the Hazardous Waste Container

The integrity and proper labeling of the waste container are critical for safety and regulatory compliance.

  • Select a Compatible Container: Use a clean, dry, high-density polyethylene (HDPE) container with a secure, screw-top lid. Ensure the container is compatible with the chemical to prevent degradation or leaks.

  • Affix a Hazardous Waste Label: Obtain a standardized hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[10] Fill it out completely and legibly before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear list of all associated hazards (e.g., "Harmful if Swallowed," "Skin/Eye Irritant")

    • The date accumulation started.[10]

Step 3: Safe Transfer of Chemical Waste

This step carries the highest risk of exposure. Adherence to proper technique is crucial.

  • Work in a Controlled Area: Whenever possible, perform the transfer inside a certified chemical fume hood to contain any airborne powder.[2][9][11] If a fume hood is not available, use a designated area with minimal air currents.

  • Minimize Dust Generation: Do not pour the powder from a height. Use a dedicated plastic scoop or spatula to carefully transfer the solid waste from its original container into the labeled hazardous waste container.[2] Avoid metal spatulas where electrostatic charge could cause the powder to disperse.[2]

  • Dispose of Contaminated Materials: Any items that came into direct contact with the chemical, such as weigh boats, contaminated gloves, or paper towels used for cleanup, must also be placed in the hazardous waste container.

  • Secure the Container: Tightly seal the lid on the waste container immediately after the transfer is complete.

Step 4: Decontamination and Housekeeping

Maintaining a clean workspace prevents inadvertent exposure.

  • Clean the Work Surface: Use a wet-wiping method with an appropriate solvent (such as 70% ethanol or isopropanol) and paper towels to decontaminate the surface where the transfer occurred.[2] Never dry sweep chemical powders, as this can aerosolize them.[9]

  • Dispose of Cleaning Materials: Place the used paper towels into the same hazardous waste container.

  • Personal Hygiene: After removing your PPE, wash your hands thoroughly with soap and water.[8][9][11]

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

RCRA regulations allow for the temporary storage of hazardous waste in designated laboratory areas known as Satellite Accumulation Areas (SAAs).[12]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]

  • Container Status: The waste container must be kept securely closed at all times except when waste is being added.[10]

  • Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[7]

Step 6: Final Disposal

The final step is to arrange for professional disposal.

  • Contact EHS: Once the waste container is ready for removal, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

  • Professional Management: EHS will then transport the waste to a central accumulation area before it is collected by a licensed hazardous waste disposal company for final treatment and disposal in accordance with all federal, state, and local regulations.[5]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Phase 1: Preparation cluster_action Phase 2: Action cluster_storage Phase 3: Storage & Disposal A Identify Waste (Solid Acid Compound) B Assess Hazards (H302, H315, H319, H332, H335) A->B C Assemble PPE (Goggles, Gloves, Lab Coat) B->C D Prepare & Label Hazardous Waste Container C->D E Transfer Waste (In Fume Hood, Minimize Dust) D->E F Decontaminate Work Area & Tools E->F G Store Sealed Container in Satellite Accumulation Area (SAA) F->G H Schedule Pickup with EHS Office G->H I Professional Disposal (RCRA Compliant) H->I

Caption: Disposal workflow for this compound.

By adhering to this structured and scientifically-grounded protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, reinforcing a culture of safety within the laboratory.

References

  • Hazardous waste - Wikipedia. Wikipedia. Available at: [Link]

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. University of California, Berkeley. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. Chemistry For Everyone via YouTube. Available at: [Link]

  • Handling and Storing Chemicals - Lab Manager. Lab Manager. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste | US EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. Available at: [Link]

  • Part D: Chemical Safety Procedures for Laboratories - UW-La Crosse. University of Wisconsin-La Crosse. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. GZ Industrial Supplies. Available at: [Link]

  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. The University of Texas at Dallas. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Northwestern University. Available at: [Link]

  • Hazardous Waste Disposal Guide - NSWAI. Northwestern University. Available at: [Link]

Sources

Mastering Safety: A Comprehensive Guide to Handling 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and scientific innovation, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, a compound with potential applications in various research fields. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your work. This document is structured to provide a clear, logical path from risk assessment to disposal, empowering you with the knowledge to handle this compound with confidence and precision.

Immediate Safety Profile & Hazard Assessment

Based on available data for structurally similar compounds, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications necessitate a cautious and well-planned approach to handling. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The operational plan must therefore focus on minimizing the generation of dust and preventing any direct contact with the substance.

Part 1: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[2]

Core PPE Requirements

The following PPE is mandatory for all personnel handling this compound, regardless of the quantity:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes of solutions or airborne particles. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[3]
Hand Protection Disposable nitrile glovesProvides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving is recommended for extended procedures.
Body Protection Flame-resistant lab coatProtects skin and personal clothing from spills and splashes.[2][4]
Footwear Closed-toe shoesPrevents injuries from dropped objects or spills.[4]
Task-Specific Enhanced PPE

For procedures with a higher risk of exposure, such as handling large quantities, preparing solutions, or when there is a significant risk of dust generation, the following additional PPE is required:

PPE ComponentSpecificationRationale
Face Protection Face shield (worn over safety goggles)Provides an additional layer of protection for the entire face from splashes when preparing solutions or handling larger volumes.[2]
Respiratory Protection N95 respirator or higherNecessary when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2][4]
Body Protection Chemical-resistant apronRecommended when handling larger quantities or during procedures with a high splash potential.

Part 2: Step-by-Step Handling and Operational Plan

A systematic workflow is essential to minimize exposure and ensure procedural consistency.

Workflow for Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate & Clean Work Area don_ppe Don Core & Enhanced PPE prep_area->don_ppe 1. Assess Risks weigh Weigh Solid in Fume Hood don_ppe->weigh 2. Enter Handling Area transfer Carefully Transfer to Vessel weigh->transfer 3. Minimize Dust decontaminate Decontaminate Surfaces transfer->decontaminate 4. After Use doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe 5. Post-Decontamination wash Wash Hands Thoroughly doff_ppe->wash 6. Final Step spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Colleagues evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose

Caption: Immediate steps for spill response.

  • Minor Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully scoop the material into a labeled waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and then with soap and water.

    • Place all cleanup materials in the designated hazardous waste container.

  • Minor Spills (Liquid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or granules.

    • Once absorbed, carefully transfer the material to a labeled waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the area.

    • Allow only trained emergency responders to handle the cleanup.

Waste Disposal Plan

Proper disposal is crucial to protect the environment and comply with regulations.

  • Solid Waste:

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container.

    • The label should include the chemical name: "this compound Waste".

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container.

    • Do not mix with other incompatible waste streams.

  • General Disposal Guidelines:

    • Never dispose of this compound or its waste down the drain. [5] * All waste must be disposed of as hazardous chemical waste through your institution's environmental health and safety office. [5][6] * Follow all local, state, and federal regulations for hazardous waste disposal. [5] By adhering to these guidelines, you can create a safe and efficient working environment for yourself and your colleagues. Remember, a culture of safety is built on proactive planning and consistent adherence to established protocols.

References

  • Auburn University Business and Administr
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Environmental Health and Safety.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • (2023, November 15).
  • ChemTalk. Lab Safety Equipment & PPE.
  • Achmem. This compound.
  • Barcelona Fine Chemicals. 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid.
  • Alpha Resources. (2021, February 19). BENZOIC ACID.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.